Ispinesib mesylate
Description
Properties
IUPAC Name |
N-(3-aminopropyl)-N-[(1R)-1-(3-benzyl-7-chloro-4-oxoquinazolin-2-yl)-2-methylpropyl]-4-methylbenzamide;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H33ClN4O2.CH4O3S/c1-20(2)27(34(17-7-16-32)29(36)23-12-10-21(3)11-13-23)28-33-26-18-24(31)14-15-25(26)30(37)35(28)19-22-8-5-4-6-9-22;1-5(2,3)4/h4-6,8-15,18,20,27H,7,16-17,19,32H2,1-3H3;1H3,(H,2,3,4)/t27-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRKSDPIHUJSKRA-HZPIKELBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(CCCN)C(C2=NC3=C(C=CC(=C3)Cl)C(=O)N2CC4=CC=CC=C4)C(C)C.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N(CCCN)[C@@H](C2=NC3=C(C=CC(=C3)Cl)C(=O)N2CC4=CC=CC=C4)C(C)C.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H37ClN4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70199455 | |
| Record name | Ispinesib mesylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70199455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
613.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
514820-03-2 | |
| Record name | Ispinesib mesylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=514820-03-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ispinesib mesylate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0514820032 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ispinesib mesylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70199455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ISPINESIB MESYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R6ZMD4UH3D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Kinesin Spindle Protein (KSP) Inhibition by Ispinesib: A Technical Guide
Executive Summary
Ispinesib (SB-715992) represents the prototype of first-generation, allosteric Kinesin Spindle Protein (KSP/Eg5/KIF11) inhibitors. Unlike taxanes or vinca alkaloids that target the microtubule polymer itself, Ispinesib targets the motor function required for centrosome separation. This guide details the molecular mechanism of Ispinesib, its distinct "monoastral" phenotype, and the rigorous experimental protocols required to validate its activity in drug discovery pipelines.
Part 1: Mechanistic Deep Dive
The Allosteric "Kinetic Trap"
Ispinesib does not compete with ATP.[1][2] Instead, it exploits a highly specific allosteric pocket formed by Helix
The Molecular Brake:
-
Binding Event: Ispinesib binds to the KSP-ADP complex.
-
Conformational Lock: Binding induces a conformational change in Loop L5, which structurally communicates with the nucleotide-binding pocket.
-
ADP Trapping: The inhibitor stabilizes the ADP-bound state, preventing the release of ADP. Since ADP release is the rate-limiting step required for ATP binding and the subsequent "power stroke," the motor is frozen in a low-affinity state bound to the microtubule.
Diagram: Mechanism of Action (Kinetic Arrest)[3]
Caption: Ispinesib binds the KSP-ADP complex, preventing ADP release and halting the ATPase cycle before the force-generating power stroke.
Part 2: Cellular Pharmacodynamics
The Monoaster Phenotype
The hallmark of KSP inhibition is the monoaster .[1][2][3][4] In a normal cell, KSP generates outward force to push duplicated centrosomes apart, creating a bipolar spindle. When KSP is inhibited:
-
Centrosomes fail to separate.
-
Microtubules radiate from a single central pole (the monoaster).
-
Chromosomes arrange in a rosette around this pole.
-
Mitotic Arrest: The Spindle Assembly Checkpoint (SAC) remains activated (BubR1/Mad2 recruitment), arresting cells in the G2/M phase.
-
Fate: Prolonged arrest leads to mitochondrial membrane depolarization and apoptosis (Caspase-3 activation) or "mitotic slippage" into an aneuploid G1 state.
Comparison: Ispinesib vs. Taxanes
| Feature | Ispinesib (KSP Inhibitor) | Paclitaxel (Taxane) |
| Target | KSP Motor Domain (Eg5) | |
| Mechanism | Inhibits centrosome separation | Stabilizes microtubules (prevents depolymerization) |
| Phenotype | Monoastral Spindle | Multipolar/Rigid Spindles |
| Neurotoxicity | Low (Does not affect axonal transport) | High (Disrupts neuronal transport) |
| Limitation | Functional redundancy (HSET/KIFC1) | Multi-drug resistance (MDR1) |
Part 3: Experimental Framework (Protocols)
Protocol 1: In Vitro KSP ATPase Screening (PK/LDH Coupled Assay)
Purpose: To determine the IC50 of Ispinesib by measuring the rate of ATP hydrolysis.
Principle: ATP hydrolysis produces ADP. Pyruvate Kinase (PK) converts PEP + ADP
Reagents:
-
Recombinant Human KSP Motor Domain (10 nM final).[5]
-
Taxol-stabilized Microtubules (MTs) (polymerized from purified tubulin).
-
ATP (1 mM).
-
NADH (200
M), PEP (1 mM), PK/LDH mix. -
Buffer: 15 mM PIPES (pH 6.8), 5 mM MgCl2, 1 mM EGTA.
Workflow:
-
Prepare MTs: Polymerize tubulin (5 mg/mL) in PEM buffer + 1 mM GTP + 20
M Taxol at 37°C for 30 min. -
Master Mix: Combine Buffer, NADH, PEP, PK/LDH, and KSP protein.
-
Inhibitor Addition: Add Ispinesib (serial dilution in DMSO) to 384-well plate.
-
Reaction Start: Add MTs and ATP to initiate the reaction.
-
Measurement: Monitor Absorbance at 340 nm kinetically for 20 minutes at 25°C.
-
Analysis: Calculate slope (rate) and fit to 4-parameter logistic equation.
Protocol 2: Cell Cycle Analysis (Flow Cytometry)
Purpose: To quantify G2/M arrest.[6] Controls: DMSO (Negative), Nocodazole (Positive).
Steps:
-
Treatment: Treat HeLa or HCT116 cells with Ispinesib (e.g., 10 nM) for 24 hours.
-
Harvest: Trypsinize cells, wash with PBS.
-
Fixation: Resuspend pellet in 300
L PBS. Add 700 L ice-cold 100% ethanol dropwise while vortexing (Critical to prevent clumping). Incubate at -20°C for >2 hours. -
Staining: Wash ethanol-fixed cells with PBS.[7][8][9] Resuspend in staining buffer:
-
PBS + 0.1% Triton X-100.[9]
-
20
g/mL Propidium Iodide (PI). -
200
g/mL RNase A (Essential to degrade RNA which PI also stains).
-
-
Acquisition: Incubate 30 min at 37°C. Analyze on Flow Cytometer (FL2 channel).
-
Result: Ispinesib treatment yields a distinct 4N (G2/M) peak accumulation compared to 2N (G1) in controls.
Protocol 3: Immunofluorescence (Phenotypic Validation)
Purpose: To visualize the monoaster.
-
Seed: Cells on poly-L-lysine coated coverslips.
-
Treat: Ispinesib (10-50 nM) for 18 hours.
-
Fix: 4% Paraformaldehyde (15 min) or Methanol (-20°C, 5 min).
-
Block: PBS + 5% BSA + 0.3% Triton X-100.
-
Primary Ab: Anti-
-Tubulin (Microtubules) and Anti- -Tubulin (Centrosomes). -
Secondary Ab: AlexaFluor 488 (Green) and AlexaFluor 594 (Red).
-
Counterstain: DAPI (Nuclei).
-
Imaging: Look for "rosette" chromosomes surrounding a central tubulin mass with two unseparated centrosomes (red dots) at the center.
Diagram: Experimental Screening Cascade
Caption: A logical screening cascade to filter off-target hits and validate KSP-specific mechanism of action.
Part 4: Clinical Perspective & Resistance
Despite potent preclinical data, Ispinesib showed limited efficacy as a monotherapy in Phase II trials (e.g., breast cancer, melanoma).
Why did it fail?
-
Efflux Pumps: Ispinesib is a substrate for MDR1 (P-glycoprotein) . Tumors with high MDR1 expression pump the drug out effectively.
-
Functional Redundancy: In some cell lines, the kinesin KIFC1 (HSET) can compensate for KSP loss by clustering centrosomes, allowing a pseudo-bipolar division to occur.
-
L5 Loop Mutations: Resistance can emerge via point mutations in the binding pocket (e.g., D130V ), which sterically hinder Ispinesib binding without destroying motor function.
Future Directions: Current strategies focus on combination therapies (e.g., with Carboplatin or Trastuzumab) or second-generation inhibitors (like Filanesib/ARRY-520) which have a distinct binding profile and are less susceptible to specific resistance mechanisms.
References
-
Mayer, T. U., et al. (1999). Small molecule inhibitor of mitotic spindle bipolarity identified in a phenotype-based screen. Science. Link
-
Talapatra, S., et al. (2012). The structure of the ternary Eg5-ADP-ispinesib complex.[10] Acta Crystallographica. Link
-
Purcell, J. W., et al. (2010). Activity of the kinesin spindle protein inhibitor ispinesib (SB-715992) in models of breast cancer.[7] Clinical Cancer Research. Link
-
Lad, L., et al. (2008). Mechanism of inhibition of human KSP by Ispinesib.[3][6] Biochemistry. Link
-
Rath, O., & Kozielski, F. (2012). Kinesins and cancer.[6][11][12][13][14][15][16] Nature Reviews Cancer. Link
Sources
- 1. The structure of the ternary Eg5–ADP–ispinesib complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent findings and future directions for interpolar mitotic kinesin inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Initial Testing (Stage 1) of the Kinesin Spindle Protein Inhibitor Ispinesib by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assay in Summary_ki [bindingdb.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Activity of the Kinesin Spindle Protein Inhibitor Ispinesib (SB-715992) in Models of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 9. cancer.wisc.edu [cancer.wisc.edu]
- 10. researchgate.net [researchgate.net]
- 11. "Snapshots" of ispinesib-induced conformational changes in the mitotic kinesin Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A phase II study of ispinesib (SB-715992) in patients with metastatic or recurrent malignant melanoma: a National Cancer Institute of Canada Clinical Trials Group trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. med.upenn.edu [med.upenn.edu]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Inhibitor library screening identifies ispinesib as a new potential chemotherapeutic agent for pancreatic cancers - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Evaluation of Ispinesib Mesylate (SB-715992) in Solid Tumors: A Technical Guide
Executive Summary
Ispinesib mesylate (SB-715992) represents a first-in-class, small-molecule inhibitor of the Kinesin Spindle Protein (KSP/Eg5/KIF11).[1] Unlike taxanes and vinca alkaloids, which disrupt microtubule dynamics globally (affecting both dividing and non-dividing cells), Ispinesib specifically targets the mitotic motor protein Eg5. This specificity theoretically widens the therapeutic window by sparing post-mitotic neurons, thereby reducing peripheral neuropathy—a major dose-limiting toxicity of taxanes.
This guide details the preclinical architecture required to validate Ispinesib efficacy, focusing on mechanism of action (MOA), in vitro cytotoxicity profiling, and in vivo xenograft protocols.
Mechanistic Foundation: KSP Inhibition[1][2][3][4][5][6]
The Molecular Target
KSP (Eg5) is a plus-end-directed motor protein essential for centrosome separation during prophase/prometaphase. It generates the outward force required to establish a bipolar spindle.
-
Mechanism: Ispinesib binds to an allosteric pocket on the KSP motor domain (distinct from the ATP binding site).
-
Consequence: The motor is locked in an ADP-bound state, preventing force generation.[2]
-
Phenotype: Centrosomes fail to separate, resulting in monopolar spindles (the "rosette" phenotype). This activates the Spindle Assembly Checkpoint (SAC), arresting cells in mitosis. Prolonged arrest leads to either mitotic catastrophe (apoptosis) or mitotic slippage (exit into G1 as tetraploid cells).
Pathway Visualization
The following diagram illustrates the divergence between normal bipolar spindle formation and Ispinesib-induced monopolar arrest.
Figure 1: Mechanism of Action. Ispinesib prevents centrosome separation, forcing cells into a monopolar spindle configuration that triggers the Spindle Assembly Checkpoint.
In Vitro Profiling & Cytotoxicity
Sensitivity Spectrum
Ispinesib exhibits potent antiproliferative activity in the low nanomolar range. Sensitivity is generally independent of p53 status or multidrug resistance (MDR) transporter expression, distinguishing it from taxanes.
Table 1: Representative IC50 Values in Solid Tumor Models
| Cell Line | Tissue Origin | IC50 (nM) | Sensitivity Classification |
| MDA-MB-468 | Breast (TNBC) | 1.2 – 19.0 | Highly Sensitive |
| Colo205 | Colon | 1.5 – 3.0 | Highly Sensitive |
| SKOV3 | Ovarian | 2.0 – 5.0 | Sensitive |
| PC3 | Prostate | 4.0 – 8.0 | Sensitive |
| BT-474 | Breast (HER2+) | 45.0 – 60.0 | Moderate/Resistant |
Data aggregated from Purcell et al. (2010) and Jackson et al. (2006).
Critical Assay: Cell Cycle Analysis
To validate KSP inhibition, simple viability assays (MTT/CTG) are insufficient. You must demonstrate G2/M arrest.
-
Method: Propidium Iodide (PI) Flow Cytometry.
-
Expected Result: A sharp increase in the 4N (G2/M) population within 24 hours.
-
Differentiation: To distinguish G2 arrest from M arrest, stain for Phospho-Histone H3 (pHH3) . Ispinesib causes pHH3 accumulation (M-phase), whereas DNA damaging agents cause G2 arrest (pHH3 negative).
In Vivo Efficacy & Protocols[7][8][9][10]
Xenograft Model Selection
The Colo205 (colorectal) and MDA-MB-468 (breast) models are the gold standards for Ispinesib testing due to their high sensitivity and rapid regression kinetics.
Dosing Strategy (The "Q4D" Rationale)
Continuous dosing of KSP inhibitors is toxic to the bone marrow (neutropenia). Preclinical optimization established an intermittent schedule that maximizes tumor exposure during mitosis while allowing neutrophil recovery.
-
Standard Protocol: 8–10 mg/kg, Intraperitoneal (i.p.).[3][4]
-
Schedule: Q4D x 3 (Every 4 days for 3 doses).
-
Vehicle: 10% Ethanol / 10% Cremophor EL / 80% D5W (Dextrose 5% in Water).
Detailed Protocol: Efficacy & Biomarker Study
This protocol integrates efficacy monitoring with pharmacodynamic (PD) validation.
Phase A: Tumor Establishment
-
Implantation: Inject
cells (suspended in 1:1 PBS/Matrigel) subcutaneously into the flank of female nu/nu mice. -
Staging: Monitor growth until tumors reach ~150–200 mm³.
-
Randomization: Sort mice into groups (n=8-10) to ensure equal mean tumor volumes at Day 0.
Phase B: Treatment & Sampling
-
Group 1 (Vehicle): Dosed Q4D x 3.
-
Group 3 (Satellite PD): Treated once with 10 mg/kg; harvested at 24h and 48h post-dose for biomarker analysis.
Phase C: Pharmacodynamic Validation (IHC)
To prove the drug hit the target in vivo, you must stain for Phospho-Histone H3 (Ser10) .
-
Harvest: Collect tumors from Group 3 at 24h/48h. Fix in 10% neutral buffered formalin (24h).
-
Staining: IHC for pHH3.
-
Quantification: Calculate the "Mitotic Index" (% pHH3 positive nuclei).
-
Success Criteria: Ispinesib-treated tumors should show a 3-5 fold increase in pHH3 positive cells compared to vehicle, indicating successful mitotic arrest.
Combination Strategies
Monotherapy often leads to resistance via mitotic slippage. Combining Ispinesib with agents that target slippage or enhance apoptotic signaling is the current developmental focus.
Figure 2: Strategic Combinations. Pairing KSP inhibition with upstream or downstream regulators to prevent resistance.
-
Taxanes: While both target mitosis, they bind different targets (Tubulin vs. Eg5). Preclinical data suggests additivity, but clinical toxicity (neutropenia) is a challenge.
-
Bcl-2 Inhibitors (Navitoclax): Ispinesib arrest primes cells for apoptosis; Bcl-2 inhibitors lower the apoptotic threshold, ensuring arrested cells die rather than slip.
-
Trastuzumab: In HER2+ models (KPL-4, BT-474), the combination has shown superior tumor regression compared to monotherapy.
References
-
Purcell, J. W., et al. (2010). Activity of the kinesin spindle protein inhibitor ispinesib (SB-715992) in models of breast cancer.[7][3][8] Clinical Cancer Research, 16(2), 566-576.[7][9]
-
Jackson, J. R., et al. (2006). Targeted anti-mitotic therapies: can we improve on tubulin agents? Nature Reviews Cancer, 7, 107–117. (Contextualizing SB-715992 development).
-
Carol, H., et al. (2009). Initial testing (stage 1) of the kinesin spindle protein inhibitor ispinesib by the pediatric preclinical testing program.[7] Pediatric Blood & Cancer, 53(7), 1255-1263.[7]
-
Tao, W., et al. (2005). Induction of apoptosis by an inhibitor of the mitotic kinesin KSP requires both activation of the spindle assembly checkpoint and the generation of signals not associated with mitotic arrest. Molecular and Cellular Biology, 25(21), 9189-9199.
-
Lock, R. B., et al. (2008). The Kinesin Spindle Protein Inhibitor Ispinesib (SB-715992) Is Highly Active in In Vivo Models of Pediatric Acute Lymphoblastic Leukemia. Blood, 112.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Kinesin spindle protein inhibitors in cancer: from high throughput screening to novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity of the Kinesin Spindle Protein Inhibitor Ispinesib (SB-715992) in Models of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Initial Testing (Stage 1) of the Kinesin Spindle Protein Inhibitor Ispinesib by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. Activity of the kinesin spindle protein inhibitor ispinesib (SB-715992) in models of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibitor library screening identifies ispinesib as a new potential chemotherapeutic agent for pancreatic cancers - PMC [pmc.ncbi.nlm.nih.gov]
Definitive Guide to Ispinesib: From Quinazolinone Scaffold to Clinical KSP Inhibition
Executive Summary
Ispinesib (SB-715992) represents a pivotal milestone in the development of antimitotic agents, marking the transition from broad-spectrum tubulin poisons (taxanes, vinca alkaloids) to targeted motor protein inhibitors. As a highly specific, allosteric inhibitor of Kinesin Spindle Protein (KSP/Eg5/KIF11) , Ispinesib arrests cells in mitosis by preventing centrosome separation, leading to the formation of characteristic "monoastral" spindles and subsequent apoptotic cell death.
This guide dissects the technical development of Ispinesib, from its discovery via high-throughput screening to its clinical evaluation. It provides researchers with the mechanistic grounding, chemical synthesis pathways, and validated experimental protocols necessary to utilize or benchmark against this compound in modern drug discovery.
Part 1: Scientific Foundation & Mechanism of Action
The Target: Kinesin Spindle Protein (KSP)
KSP (KIF11) is a plus-end directed homotetrameric motor protein essential for the formation of the bipolar mitotic spindle.[1] During prophase, KSP generates the propulsive force required to separate duplicated centrosomes to opposite poles of the cell.
Mechanism of Inhibition
Unlike taxanes, which bind tubulin and disrupt microtubule dynamics globally (causing neurotoxicity), Ispinesib binds specifically to the KSP motor domain.
-
Binding Site: Ispinesib binds to an allosteric pocket formed by helix
, loop L5, and helix , located approximately 12 Å from the ATP-binding catalytic site. -
Mode of Action: It acts as an uncompetitive or ATP-competitive inhibitor (depending on specific assay conditions, but structurally allosteric). Crucially, it stabilizes the KSP-ADP complex.
-
Consequence: By locking the motor in the ADP-bound state, Ispinesib prevents the force-generation step (ADP release). The centrosomes fail to separate, resulting in a monopolar (monoastral) spindle , mitotic arrest (prometaphase), and eventual mitotic catastrophe or slippage.
Figure 1: Mechanism of Action. Ispinesib locks KSP in an ADP-bound state, preventing force generation.
Part 2: Discovery & Chemical Development[2]
Discovery Pipeline
Ispinesib (SB-715992) was discovered through a collaboration between Cytokinetics and GlaxoSmithKline.[2]
-
High-Throughput Screening (HTS): A library of compounds was screened against human KSP ATPase activity.
-
Hit Identification: Quinazolinone derivatives were identified as potent hits.
-
Lead Optimization: The scaffold was optimized for potency, solubility, and metabolic stability, resulting in the selection of SB-715992.
Chemical Structure & SAR
The structure of Ispinesib is a quinazolinone derivative.[2][3] Structure-Activity Relationship (SAR) studies revealed critical features:
-
Quinazolinone Core: Essential for binding the allosteric pocket.
-
Benzyl Group (R1): Occupies a hydrophobic sub-pocket; removal drastically reduces potency.
-
Chirality: The (R)-enantiomer is significantly more potent (
nM) than the (S)-enantiomer. -
Amine Side Chain: The 3-aminopropyl side chain improves solubility and interacts with surface residues near loop L5.
Synthesis Route (Convergent Strategy)
The synthesis typically follows a convergent route involving the coupling of a quinazolinone intermediate with a chiral amine.
Key Steps:
-
Core Formation: Reaction of a substituted anthranilic acid derivative with an appropriate amine or orthoester to form the 2,3-disubstituted quinazolin-4(3H)-one core.
-
Chiral Amine Preparation: Synthesis of the specific chiral amine side chain (e.g., N-(3-aminopropyl)-N-[(1R)-1-...]).
-
Coupling: The quinazolinone core (often with a leaving group like a halide at the 2-position or via reductive amination of an aldehyde intermediate) is coupled with the amine.
-
Example Condition: Reaction in acetone with
and KI to facilitate alkylation/coupling.
-
Figure 2: Simplified convergent synthesis workflow for Ispinesib.
Part 3: Preclinical & Clinical Profiling
Quantitative Data Summary
The following table summarizes key potency and pharmacokinetic parameters derived from preclinical and Phase I data.
| Parameter | Value | Context |
| Target | KSP (Eg5/KIF11) | Specific Motor Protein |
| Binding Affinity ( | ~1.7 nM | Tight binding |
| ATPase | 0.5 – 1.7 nM | Enzymatic inhibition |
| Cellular | 20 – 50 nM | Breast/Ovarian cancer lines |
| Bioavailability | Low (Oral) | Administered IV |
| Half-life ( | ~25 hours | Supports intermittent dosing |
| Plasma Protein Binding | >95% | High |
Clinical Reality
-
Efficacy: In Phase II trials (breast, ovarian, renal cell carcinoma), Ispinesib showed modest efficacy as a monotherapy. While stable disease was achieved in some cohorts, objective response rates (ORR) were generally low.
-
Toxicity (DLT): The dose-limiting toxicity was neutropenia (mechanism-based, as neutrophils are rapidly dividing precursors). Unlike taxanes, Ispinesib does not cause significant neuropathy, validating the hypothesis that KSP inhibition spares post-mitotic neurons.
-
Resistance: Efficacy is limited by the upregulation of efflux pumps (P-gp/MDR1) and potential functional redundancy in some tumor types.
Part 4: Validated Experimental Protocols
Protocol A: KSP ATPase Inhibition Assay
Purpose: To determine the
Reagents:
-
Recombinant Human KSP Motor Domain (0.5 – 2 nM final).
-
Microtubules (polymerized from purified tubulin, stabilized with Paclitaxel).
-
ATP (10 – 100
M). -
Detection Reagent: ADP-Glo™ (Promega) or Pyruvate Kinase/Lactate Dehydrogenase (PK/LDH) coupled system.
Workflow:
-
Preparation: Dilute Ispinesib in DMSO (serial dilutions).
-
Incubation: Mix KSP protein, Microtubules, and Compound in reaction buffer (15 mM PIPES pH 7.0, 5 mM
, 1 mM EGTA). Incubate for 10–15 mins at RT. -
Initiation: Add ATP to start the hydrolysis reaction.[4]
-
Reaction: Incubate for 30–60 minutes at RT.
-
Termination & Detection:
-
ADP-Glo: Add Reagent I (stop reaction, deplete ATP), incubate 40 min. Add Reagent II (convert ADP to ATP -> Luciferase), incubate 30 min.
-
Read: Measure Luminescence.
-
-
Analysis: Plot RLU vs. log[Compound]. Fit to Sigmoidal Dose-Response curve to calculate
.
Protocol B: Cell-Based Monoastral Phenotype Assay
Purpose: To validate cellular permeability and on-target mechanism (monopolar spindle formation).
Reagents:
-
Cell Line: HeLa, MCF-7, or U2OS.
-
Fixative: 4% Paraformaldehyde or Methanol (-20°C).
-
Antibodies: Anti-
-Tubulin (Microtubules), Anti- -Tubulin (Centrosomes), DAPI (DNA).
Workflow:
-
Seeding: Seed cells on glass coverslips in 6-well plates (50-70% confluence).
-
Treatment: Treat cells with Ispinesib (e.g., 50 nM) for 24 hours. Include DMSO control.
-
Fixation: Wash with PBS, fix with 4% PFA for 15 min at RT.
-
Permeabilization: 0.1% Triton X-100 in PBS for 10 min.
-
Staining:
-
Block with 3% BSA.
-
Incubate primary Abs (Tubulin/Centrosome) for 1 hr.
-
Wash PBS.
-
Incubate secondary fluorescent Abs + DAPI for 1 hr.
-
-
Imaging: Use Fluorescence Microscopy (40x or 60x).
-
Scoring: Count mitotic cells.
-
Control: Bipolar spindles (two separated centrosomes).
-
Ispinesib:Monoastral spindles (centrosomes collapsed in center, chromosomes in a rosette).
-
Part 5: Future Outlook
While Ispinesib did not progress to market as a monotherapy, it paved the way for second-generation inhibitors like Filanesib (ARRY-520) , which shows promise in multiple myeloma (often in combination with proteasome inhibitors).
Current Research Directions:
-
Combination Therapy: Using Ispinesib to synchronize cells in mitosis, making them more susceptible to apoptosis-inducing agents (e.g., TRAIL agonists, Bcl-2 inhibitors).
-
Antibody-Drug Conjugates (ADCs): Utilizing KSP inhibitors as payloads to reduce systemic toxicity (neutropenia) and overcome poor bioavailability.
-
Drug-Resistant Models: Testing in taxane-resistant tumors, as KSP inhibition is not affected by tubulin mutations.
References
-
Mechanism of Inhibition of Human KSP by Ispinesib. Source: Biochemistry (ACS Publications), 2008. URL:[Link]
-
Phase I/II Clinical Trial Results of Ispinesib. Source: Journal of Clinical Oncology / ASCO Publications. URL:[Link]
-
Kinesin Spindle Protein Inhibitors in Cancer: From HTS to Novel Strategies. Source: Taylor & Francis Online (Expert Opinion on Drug Discovery). URL:[Link]
-
Structure-Activity Relationship of Quinazolinone KSP Inhibitors. Source: Journal of Medicinal Chemistry (via NIH/PubMed). URL:[Link]
Sources
- 1. apexbt.com [apexbt.com]
- 2. Kinesin spindle protein inhibitors in cancer: from high throughput screening to novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinesin spindle protein inhibitors in cancer: from high throughput screening to novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
The Impact of Ispinesib on Bipolar Spindle Formation: A Technical Guide for Researchers
Abstract
This in-depth technical guide provides a comprehensive overview of Ispinesib, a selective inhibitor of Kinesin Spindle Protein (KSP), and its profound effects on bipolar spindle formation. Designed for researchers, scientists, and drug development professionals, this document delves into the core mechanism of action of Ispinesib, its impact on mitotic progression, and detailed, field-proven methodologies for its evaluation. By integrating mechanistic insights with practical experimental protocols, this guide serves as an essential resource for investigating the therapeutic potential of KSP inhibitors in oncology and cell biology.
Introduction: The Critical Role of Kinesin Spindle Protein in Mitosis
The fidelity of cell division is paramount for the maintenance of genomic stability. Central to this process is the mitotic spindle, a complex and dynamic microtubule-based structure responsible for the accurate segregation of chromosomes into two daughter cells.[1] The formation of a bipolar spindle, with two poles organizing microtubules, is an absolute requirement for this process. A key molecular motor essential for the establishment of spindle bipolarity is the Kinesin Spindle Protein (KSP), also known as Eg5 or KIF11.[1][2]
KSP is a plus-end directed motor protein that forms a homotetrameric structure. This unique configuration allows it to bind to and slide antiparallel microtubules apart.[1][2] This action generates an outward pushing force that separates the duplicated centrosomes, the primary microtubule-organizing centers in animal cells, thereby establishing the two poles of the mitotic spindle.[1] Inhibition of KSP function leads to a catastrophic failure in this process, resulting in the formation of a characteristic "monoastral" or monopolar spindle, where chromosomes are organized in a rosette-like structure around a single spindle pole.[1][3] This aberrant structure activates the spindle assembly checkpoint, leading to a prolonged mitotic arrest and, ultimately, apoptotic cell death in many cancer cells.[4]
The exclusive role of KSP in mitosis makes it an attractive target for anticancer therapy, as its inhibition is expected to selectively affect rapidly dividing cancer cells while sparing non-dividing cells, potentially reducing the side effects commonly associated with traditional chemotherapeutics that target the microtubule cytoskeleton directly.[5][6]
Ispinesib: A Potent and Selective KSP Inhibitor
Ispinesib (also known as SB-715992) is a potent, selective, and well-characterized small molecule inhibitor of KSP.[7] It belongs to the quinazolinone class of compounds and has been the subject of numerous preclinical and clinical investigations.[1][5]
Mechanism of Action
Ispinesib functions as an allosteric inhibitor of KSP.[1][3] It binds to a specific pocket on the KSP motor domain, distinct from the ATP and microtubule binding sites.[3] This binding event locks the KSP motor in an ADP-bound state, preventing the release of ADP which is a critical step in the ATPase cycle that fuels the motor's movement along microtubules.[7] Consequently, KSP is unable to generate the force required to push the spindle poles apart, leading to the characteristic monoastral spindle phenotype.[3]
The following diagram illustrates the mechanism of action of Ispinesib:
Caption: Mechanism of Ispinesib Action.
Experimental Assessment of Ispinesib's Effect on Bipolar Spindle Formation
A multi-faceted experimental approach is required to fully characterize the effects of Ispinesib. This section provides detailed protocols for key assays, along with insights into experimental design and data interpretation.
Immunofluorescence Microscopy for Visualization of Mitotic Spindles
Immunofluorescence microscopy is the gold standard for visualizing the structure of the mitotic spindle and assessing the phenotypic consequences of KSP inhibition.
Materials:
-
Cell culture medium
-
Ispinesib (or other KSP inhibitor)
-
Coverslips (pre-treated with poly-L-lysine for enhanced cell adhesion)
-
Phosphate-buffered saline (PBS)
-
Fixative: 4% paraformaldehyde (PFA) in PBS (prepare fresh)
-
Permeabilization buffer: 0.5% Triton X-100 in PBS
-
Blocking buffer: 5% bovine serum albumin (BSA) in PBS with 0.1% Triton X-100 (PBST)
-
Primary antibodies:
-
Mouse anti-α-tubulin antibody (for visualizing microtubules)
-
Rabbit anti-pericentrin or anti-gamma-tubulin antibody (for staining centrosomes)
-
-
Secondary antibodies:
-
Goat anti-mouse IgG conjugated to a green fluorophore (e.g., Alexa Fluor 488)
-
Goat anti-rabbit IgG conjugated to a red fluorophore (e.g., Alexa Fluor 594)
-
-
Nuclear stain: DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
Procedure:
-
Cell Seeding: Seed cells on coverslips in a multi-well plate and allow them to adhere and grow to 50-70% confluency.
-
Drug Treatment: Treat the cells with the desired concentrations of Ispinesib for a predetermined duration (e.g., 16-24 hours). Include a vehicle-treated control (e.g., DMSO).
-
Fixation: Gently wash the cells with PBS and then fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.5% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells three times with PBS and then block with 5% BSA in PBST for 1 hour at room temperature to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the cells with a cocktail of primary antibodies (e.g., anti-α-tubulin and anti-pericentrin) diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the cells three times with PBST for 5 minutes each.
-
Secondary Antibody Incubation: Incubate the cells with a cocktail of fluorescently labeled secondary antibodies diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Nuclear Staining: Wash the cells three times with PBST and then incubate with DAPI for 5 minutes to stain the DNA.
-
Mounting: Wash the cells a final three times with PBS and then mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope. Capture images of mitotic cells, identified by their condensed chromatin.
-
Bipolar Spindles (Control): In vehicle-treated mitotic cells, you should observe a well-formed bipolar spindle with two distinct poles (centrosomes) from which microtubules emanate to capture the aligned chromosomes at the metaphase plate.
-
Monopolar Spindles (Ispinesib-treated): In Ispinesib-treated cells, the hallmark phenotype is the presence of monopolar spindles. You will observe a single centrosomal region from which microtubules radiate outwards, with the chromosomes arranged in a circular, rosette-like pattern around this central pole.[1] The inability of the centrosomes to separate is a direct consequence of KSP inhibition.
-
Quantification: To quantify the effect, count the percentage of mitotic cells exhibiting a monopolar spindle phenotype in the treated versus control populations. A significant increase in monopolar spindles is a clear indicator of KSP inhibition.
-
Weak or No Staining:
-
Antibody Concentration: Optimize the concentration of primary and secondary antibodies.
-
Incubation Time: Increase the incubation time for the primary antibody (e.g., overnight at 4°C).
-
Permeabilization: Ensure complete permeabilization, especially for intracellular targets.
-
-
High Background:
-
Blocking: Increase the blocking time or try a different blocking agent (e.g., normal goat serum).
-
Washing: Increase the number and duration of washing steps.
-
Antibody Concentration: Use a lower concentration of the primary or secondary antibody.
-
-
Autofluorescence: Some cell types exhibit endogenous fluorescence. Use appropriate controls (unstained cells) to assess this and consider using fluorophores with emission spectra that do not overlap with the autofluorescence.
Kinesin ATPase Activity Assay
This biochemical assay directly measures the enzymatic activity of KSP and is crucial for determining the potency of inhibitors like Ispinesib. The most common format is a microtubule-stimulated ATPase assay.
Materials:
-
Recombinant human KSP motor domain
-
Paclitaxel-stabilized microtubules
-
Ispinesib at various concentrations
-
Assay buffer (e.g., 80 mM PIPES, pH 6.8, 1 mM MgCl2, 1 mM EGTA, 1 mM DTT)
-
ATP
-
ADP-Glo™ Kinase Assay kit (Promega) or a similar ADP detection system
Procedure:
-
Reaction Setup: In a 96-well plate, combine the recombinant KSP enzyme, paclitaxel-stabilized microtubules, and varying concentrations of Ispinesib in the assay buffer. Include a no-inhibitor control and a no-enzyme control.
-
Initiate Reaction: Add ATP to each well to start the ATPase reaction.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes).
-
ADP Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions. This typically involves a luciferase-based reaction that generates a luminescent signal inversely proportional to the amount of ADP.
-
Data Analysis: Calculate the percentage of KSP activity for each Ispinesib concentration relative to the no-inhibitor control. Plot the percentage of activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).
A low IC50 value indicates that Ispinesib is a potent inhibitor of KSP's ATPase activity. This direct enzymatic inhibition is the underlying cause of its cellular effects. Comparing the IC50 values of different KSP inhibitors can help in ranking their potency.
-
Endpoint Assay: Measures the total amount of ADP produced at a single time point. It is suitable for high-throughput screening.[8]
-
Kinetic Assay: Continuously measures ADP production over time, providing more detailed information about the enzyme kinetics and the mechanism of inhibition.[8]
Cell Cycle Analysis by Flow Cytometry
Flow cytometry is a powerful technique for quantifying the effects of Ispinesib on cell cycle progression, specifically the induction of mitotic arrest.
Materials:
-
Cells treated with Ispinesib and a vehicle control
-
PBS
-
Cold 70% ethanol
-
Propidium iodide (PI) staining solution (containing RNase A)
Procedure:
-
Cell Harvesting: Harvest both adherent and floating cells from the culture plates.
-
Fixation: Wash the cells with PBS and then fix them by dropwise addition of cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Control Cells: The cell cycle profile of untreated, asynchronously growing cells will show distinct peaks for the G1 (2N DNA content) and G2/M (4N DNA content) phases, with a smaller population of cells in the S phase (between 2N and 4N DNA content).
-
Ispinesib-treated Cells: Treatment with Ispinesib will cause cells to arrest in mitosis. Since mitotic cells have a 4N DNA content, this will result in a significant increase in the percentage of cells in the G2/M peak of the cell cycle histogram.[9] A sub-G1 peak may also appear, which is indicative of apoptotic cells with fragmented DNA.
-
Advanced Analysis: To specifically identify mitotic cells within the G2/M population, co-staining with an antibody against a mitotic marker like phosphorylated histone H3 (pHH3) can be performed.[10][11]
Quantitative Data and Clinical Insights
In Vitro Potency of Ispinesib
Ispinesib has demonstrated potent antiproliferative activity across a wide range of cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MDA-MB-468 | Breast Cancer | 19 | [12] |
| BT-474 | Breast Cancer | 45 | [12] |
| PC-3 | Prostate Cancer | 15-30 | [12] |
| Multiple Lines | Pediatric Cancers | Median: 4.1 | [13][14] |
Table 1: IC50 values of Ispinesib in various cancer cell lines.
Clinical Trial Overview
Ispinesib was the first KSP inhibitor to enter clinical trials.[1] It has been evaluated as a monotherapy and in combination with other agents in various cancer types.
| Phase | Cancer Type(s) | Key Findings | Reference(s) |
| Phase I/II | Solid Tumors, Breast Cancer, Colorectal Cancer, etc. | Established safety profile; neutropenia was the most common dose-limiting toxicity. Modest single-agent activity observed. | [1][3][5] |
| Phase II | Metastatic Breast Cancer | Showed a 9% response rate in heavily pretreated patients. | [15] |
| Phase II | Various solid tumors | Limited efficacy as a single agent in several indications. | [1] |
Table 2: Summary of Ispinesib Clinical Trial Outcomes.
While Ispinesib demonstrated a favorable safety profile with a lack of neurotoxicity, its efficacy as a monotherapy in advanced cancers was limited.[4][5] This has led to research into combination therapies and the development of next-generation KSP inhibitors.[4]
Mechanisms of Resistance to Ispinesib
Understanding potential resistance mechanisms is crucial for the development of effective therapeutic strategies.
-
P-glycoprotein (P-gp) Efflux: Ispinesib can be a substrate for the P-gp multidrug resistance transporter, which can pump the drug out of cancer cells, reducing its intracellular concentration and efficacy.[1][3]
-
Target Mutations: Point mutations in the Ispinesib binding site on the KSP motor domain have been identified in resistant cell lines.[1][16]
-
Upregulation of Other Kinesins: In some cases, resistance can arise from the upregulation of other mitotic kinesins that can compensate for the loss of KSP function.[16]
-
Induction of Senescence: Recent studies have shown that glioblastoma cells can develop resistance to Ispinesib by entering a senescent state that is dependent on STAT3 signaling.[17]
Conclusion and Future Directions
Ispinesib has been instrumental in validating KSP as a therapeutic target in oncology. Its selective mechanism of action, which disrupts bipolar spindle formation and induces mitotic arrest, offers a clear advantage over traditional antimitotic agents that indiscriminately target the microtubule cytoskeleton. While the clinical efficacy of Ispinesib as a single agent has been modest, the knowledge gained from its development has paved the way for a new generation of KSP inhibitors and novel therapeutic strategies.
Future research in this area will likely focus on:
-
Combination Therapies: Combining KSP inhibitors with other anticancer agents to overcome resistance and enhance efficacy.
-
Next-Generation Inhibitors: Developing KSP inhibitors that are not substrates for P-gp or that bind to different allosteric sites to overcome resistance due to target mutations.
-
Biomarker Development: Identifying predictive biomarkers to select patients who are most likely to respond to KSP inhibitor therapy.
The in-depth understanding of Ispinesib's effect on bipolar spindle formation, facilitated by the experimental approaches detailed in this guide, will continue to be a cornerstone of these future endeavors.
References
-
Rath, O., & Kozielski, F. (2012). Targeting the Kinesin Spindle Protein: Basic Principles and Clinical Implications. Clinical Cancer Research, 18(23), 6343-6353. [Link]
-
Llagostera, E., et al. (2021). Resistance to spindle inhibitors in glioblastoma depends on STAT3 and therapy induced senescence. Cell Death & Disease, 12(11), 1038. [Link]
-
Al-Saraireh, Y. M., et al. (2022). Kinesin Spindle Protein Inhibitors in Cancer: From High Throughput Screening to Novel Therapeutic Strategies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 778-793. [Link]
-
Al-Saraireh, Y. M., & Darweesh, R. S. (2022). Kinesin Spindle Protein Inhibitors in Cancer: From High Throughput Screening to Novel Therapeutic Strategies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 778-793. [Link]
-
Carol, H., et al. (2009). Initial Testing (Stage 1) of the Kinesin Spindle Protein Inhibitor Ispinesib by the Pediatric Preclinical Testing Program. Pediatric Blood & Cancer, 53(7), 1255-1263. [Link]
-
Wakui, N., et al. (2014). A phase I study of the kinesin spindle protein inhibitor litronesib (LY2523355) in Japanese patients with advanced solid tumors. Cancer Chemotherapy and Pharmacology, 74(4), 835-843. [Link]
-
Miyamoto, D. T., et al. (2011). Non-canonical functions of the mitotic kinesin Eg5. Cellular and Molecular Life Sciences, 68(11), 1845-1853. [Link]
-
Singh, S., & Prasad, D. N. (2022). Role of KSP Inhibitors as Anti-Cancer Therapeutics: An Update. Current Cancer Drug Targets, 22(7), 576-593. [Link]
-
Cytoskeleton, Inc. Cytoskeletal Motor Kits & Assays. [Link]
-
Al-Saraireh, Y. M., et al. (2022). Kinesin Spindle Protein Inhibitors in Cancer: From High Throughput Screening to Novel Therapeutic Strategies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 778-793. [Link]
-
Miyamoto, D. T., et al. (2011). Non-canonical functions of the mitotic kinesin Eg5. Cellular and Molecular Life Sciences, 68(11), 1845-1853. [Link]
-
Coley, H. M. (2012). A Pediatric Phase 1 Trial and Pharmacokinetic Study of Ispinesib. Clinical Cancer Research, 18(12), 3433-3441. [Link]
-
Talapatra, S. K., et al. (2022). Drug resistance dependent on allostery: A P-loop rigor Eg5 mutant exhibits resistance to allosteric inhibition by STLC. Frontiers in Molecular Biosciences, 9, 993635. [Link]
-
Wang, Y., et al. (2023). Deciphering breast cancer prognosis: a novel machine learning-based model integrating cuproptosis-related lncRNAs and clinical features. Journal of Translational Medicine, 21(1), 1-18. [Link]
-
Kozielski, F., & Rath, O. (2009). The structure of the ternary Eg5-ADP-ispinesib complex. Acta Crystallographica Section D: Biological Crystallography, 65(Pt 9), 955-962. [Link]
-
Purcell, J. W., et al. (2010). Activity of the Kinesin Spindle Protein Inhibitor Ispinesib (SB-715992) in Models of Breast Cancer. Clinical Cancer Research, 16(2), 566-576. [Link]
-
Lad, L., et al. (2008). Mechanism of inhibition of human KSP by ispinesib. Biochemistry, 47(11), 3576-3585. [Link]
-
Carpenter, A. E., & Singh, S. (2017). Quantifying microscopy images: top 10 tips for image acquisition. Broad Institute. [Link]
-
ResearchGate. (n.d.). Assays for kinesin microtubule-stimulated ATPase activity. [Link]
-
ResearchGate. (2014, October 9). How do you interpret the experimental data of cell cycle by flow cytometry?. [Link]
-
ResearchGate. (n.d.). 3. Flow cytometry analysis to confirm cell cycle arrest induced by mitomycin c. [Link]
-
ResearchGate. (2014, January 10). How do I quantify immunofluorescence stainings?. [Link]
-
Roy, A., et al. (2023). Deep learning techniques and mathematical modeling allow 3D analysis of mitotic spindle dynamics. Molecular Biology of the Cell, 34(5), ar45. [Link]
-
Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, 111, 28.6.1-28.6.11. [Link]
-
Hycult Biotech. (n.d.). Troubleshooting Immunofluorescence. [Link]
-
St John's Laboratory Ltd. (2020, November 12). Immunofluorescence Troubleshooting. [Link]
-
FluoroFinder. (2019, March 5). Newsletter: A guide to Flow Cytometry Cell Cycle Analysis. [Link]
-
Biocompare. (2020, August 6). Cell Cycle Analysis with Flow Cytometry. [Link]
-
Reaction Biology. (n.d.). Kinesin ATPase Assay Services. [Link]
-
Keeling, J. W., & Miller, R. K. (2011). Indirect Immunofluorescence for Monitoring Spindle Assembly and Disassembly in Yeast. In Mitosis (pp. 165-176). Humana Press. [Link]
-
Bitplane. (n.d.). Analyzing Mitotic Spindle Formation in Super-Resolution Images Using Imaris. [Link]
-
Redemann, S. (n.d.). Spindle assembly and Chromosome Segregation in Mitosis. Dr. Stefanie Redemann Lab. [Link]
-
Seldin, L., et al. (2013). Analysis and modeling of mitotic spindle orientations in three dimensions. Proceedings of the National Academy of Sciences, 110(52), 20994-20999. [Link]
-
van Vugt, M. A., et al. (2004). Polo-like kinase-1 is required for bipolar spindle formation but is dispensable for anaphase promoting complex/Cdc20 activation and initiation of cytokinesis. Journal of Biological Chemistry, 279(35), 36841-36854. [Link]
-
Manning, A. L., & Compton, D. A. (2017). An introduction to Performing Immunofluorescence Staining. The Journal of visualized experiments : JoVE, (120), e55241. [Link]
-
Hertzer, K. M., et al. (2006). Regulation of KinI kinesin ATPase activity by binding to the microtubule lattice. Molecular biology of the cell, 17(1), 180-191. [Link]
-
Hancock, W. O., & Howard, J. (1999). Kinesin's processivity results from mechanical and chemical coordination between the ATP hydrolysis cycles of the two motor domains. Proceedings of the National Academy of Sciences, 96(23), 13147-13152. [Link]
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Kinesin spindle protein inhibitors in cancer: from high throughput screening to novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. benthamdirect.com [benthamdirect.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. cytoskeleton.com [cytoskeleton.com]
- 9. storage.googleapis.com [storage.googleapis.com]
- 10. Newsletter: A guide to Flow Cytometry Cell Cycle Analysis - FluoroFinder [fluorofinder.com]
- 11. biocompare.com [biocompare.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Initial Testing (Stage 1) of the Kinesin Spindle Protein Inhibitor Ispinesib by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 14. apexbt.com [apexbt.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Frontiers | Drug resistance dependent on allostery: A P-loop rigor Eg5 mutant exhibits resistance to allosteric inhibition by STLC [frontiersin.org]
- 17. Resistance to spindle inhibitors in glioblastoma depends on STAT3 and therapy induced senescence - PMC [pmc.ncbi.nlm.nih.gov]
Investigating Off-Target Effects of Ispinesib Mesylate: A Technical Guide for Drug Development Professionals
Introduction: The Double-Edged Sword of Kinase Inhibition
Ispinesib (also known as SB-715992) is a potent and selective inhibitor of the Kinesin Spindle Protein (KSP), a key motor protein essential for the formation of the bipolar mitotic spindle during cell division.[1][2] Its mechanism of action, which involves allosteric inhibition of KSP's ATPase activity, leads to mitotic arrest and subsequent apoptosis in proliferating cancer cells.[2] While this targeted approach offers a promising therapeutic window compared to traditional microtubule-targeting agents, the potential for off-target effects remains a critical consideration in its clinical development and for the broader class of KSP inhibitors.[3][4]
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the off-target effects of Ispinesib mesylate. Eschewing a rigid template, this document is structured to provide a logical and scientifically rigorous workflow, from initial hypothesis generation based on clinical observations to detailed experimental validation. The core philosophy is to present a self-validating system of protocols, ensuring the robustness and reliability of the findings.
I. Understanding the On-Target Mechanism of Ispinesib
A thorough understanding of the intended mechanism of action is paramount before delving into off-target investigations. Ispinesib binds to an allosteric pocket on the KSP motor domain, distinct from the ATP and microtubule binding sites.[2] This binding event locks the KSP protein in an ADP-bound state, preventing the conformational changes necessary for its motor function and ultimately leading to the formation of characteristic monopolar spindles and cell cycle arrest in mitosis.[2][4]
II. Clinically Observed Adverse Events: A Window into Potential Off-Target Effects
Phase I and II clinical trials of Ispinesib have provided valuable data on its safety profile and have revealed several recurring adverse events. These clinical observations are the first clues in our investigation of off-target effects.
| Adverse Event | Grade | Frequency/Incidence | Potential Implication |
| Neutropenia | Grade 3/4 | Most common dose-limiting toxicity[5][6] | Inhibition of hematopoietic progenitor cell proliferation, potentially through off-target effects on kinases involved in hematopoiesis. |
| Leukopenia | Grade 3/4 | Frequently observed[5] | Similar to neutropenia, suggests an impact on the broader population of white blood cells. |
| Dizziness | Grade 3 | Reported in some patients[7] | Could indicate effects on the central nervous system or cardiovascular system. |
| Blurred Vision | Grade 3 | Reported in some patients[7] | Suggests potential off-target activity in the eye, possibly on retinal cells or associated vasculature. |
These clinically observed toxicities guide our initial hypotheses about the potential off-target interactions of Ispinesib. The high incidence of hematological toxicities, for instance, strongly suggests that kinases or other proteins crucial for the proliferation and differentiation of hematopoietic stem and progenitor cells might be unintended targets.
III. A Multi-pronged Approach to Off-Target Identification
A robust investigation into off-target effects requires a multi-faceted approach, combining computational predictions with a range of experimental techniques. This ensures a comprehensive and validated understanding of a drug's interaction landscape.
Figure 1: A multi-pronged workflow for investigating off-target effects.
IV. Computational Prediction of Off-Target Interactions
Computational methods provide a cost-effective and rapid first pass to generate hypotheses about potential off-target interactions. These approaches leverage the structural information of the drug molecule and known protein targets.
Methodology: In Silico Off-Target Prediction
-
Ligand-Based Approaches: These methods compare the 2D or 3D structure of Ispinesib to databases of compounds with known protein targets.[8] Tools like the SwissTargetPrediction and ChEMBL can be utilized to identify proteins that are known to bind molecules with similar structural features to Ispinesib.[9]
-
Structure-Based Approaches: If the 3D structure of Ispinesib is available, it can be docked into the binding sites of a wide range of proteins in silico.[10] This approach can predict potential binding partners based on the calculated binding affinity. Publicly available protein structure databases like the RCSB PDB are essential for this method.[9]
Rationale: The goal of in silico prediction is not to definitively identify off-targets but to create a prioritized list of candidates for experimental validation. This significantly narrows the search space and focuses resources on the most likely off-target proteins.
V. Experimental Identification of Off-Target Candidates
Experimental screening methods are essential to identify the actual protein interaction partners of Ispinesib in a biological context.
A. Chemical Proteomics for Unbiased Target Identification
Chemical proteomics is a powerful technique to identify the direct binding partners of a small molecule in a complex proteome.[12]
Figure 2: A simplified workflow for a chemical proteomics experiment.
Detailed Protocol: Affinity-Based Chemical Proteomics
-
Probe Synthesis: Synthesize an analog of Ispinesib that incorporates a linker arm with a reactive group (e.g., an alkyne or azide for click chemistry) or a photo-activatable crosslinker.[13] It is crucial to verify that the modification does not significantly alter the on-target activity of the compound.
-
Immobilization: Covalently attach the Ispinesib probe to a solid support, such as sepharose or magnetic beads.[14]
-
Cell Lysis: Prepare a native protein lysate from a relevant cell line (e.g., a hematopoietic cell line to investigate neutropenia).
-
Affinity Enrichment: Incubate the cell lysate with the Ispinesib-functionalized beads. Off-target proteins that bind to Ispinesib will be captured on the beads.
-
Washing: Perform extensive washing steps to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Proteomic Analysis: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[14]
Self-Validation: A key control for this experiment is a competition assay where the cell lysate is pre-incubated with an excess of free, unmodified Ispinesib before adding the Ispinesib-functionalized beads. True off-target proteins should show significantly reduced binding to the beads in the presence of the free competitor.
B. Kinome Scanning for Kinase Off-Targets
Given that many off-target effects of small molecule inhibitors are due to interactions with other kinases, a kinome scan is a highly valuable screening method.[15]
Methodology: Kinome Scanning
Kinome scanning services typically involve screening Ispinesib against a large panel of purified, active kinases. The activity of each kinase is measured in the presence and absence of the drug, and the percent inhibition is calculated. This provides a quantitative measure of Ispinesib's selectivity across the kinome.
Rationale: This approach can rapidly identify unintended kinase targets of Ispinesib, which could explain some of the observed clinical toxicities. For example, inhibition of kinases involved in hematopoietic cell signaling could be a direct cause of the observed neutropenia.
C. Phenotypic Screening to Uncover Functional Off-Target Effects
Phenotypic screening takes a target-agnostic approach by observing the effects of a compound on cellular phenotypes.[16]
Methodology: High-Content Imaging-Based Phenotypic Screen
-
Cell Panel: Utilize a diverse panel of cell lines, including those relevant to the observed toxicities (e.g., hematopoietic progenitor cells, neuronal cells, retinal pigment epithelial cells).
-
Compound Treatment: Treat the cells with a range of concentrations of Ispinesib.
-
Staining: Stain the cells with a cocktail of fluorescent dyes that highlight various cellular features (e.g., nuclear morphology, mitochondrial membrane potential, cytoskeletal organization).
-
High-Content Imaging: Acquire images of the cells using an automated microscopy platform.
-
Image Analysis: Quantify changes in cellular features in response to Ispinesib treatment.
Rationale: This method can reveal unexpected cellular effects of Ispinesib that may not be directly related to its on-target mitotic arrest phenotype. These phenotypic "fingerprints" can then be used to infer the molecular pathways and potential off-targets being affected.
VI. Validation of Candidate Off-Target Interactions
Once a list of candidate off-targets has been generated through screening methods, it is crucial to validate these interactions using orthogonal assays.
A. Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm the direct binding of a drug to a protein within intact cells. The principle is that drug binding can alter the thermal stability of the target protein.[17]
Figure 3: The workflow for a Cellular Thermal Shift Assay (CETSA) experiment.
Detailed Protocol: Western Blot-Based CETSA
-
Cell Treatment: Treat intact cells with Ispinesib or a vehicle control for a defined period.
-
Heating: Aliquot the treated cell suspensions and heat them to a range of temperatures for a short duration (e.g., 3 minutes).
-
Lysis: Lyse the cells to release the proteins.
-
Centrifugation: Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.[18]
-
Western Blotting: Analyze the amount of the candidate off-target protein remaining in the soluble fraction at each temperature using Western blotting with a specific antibody.[19]
Interpretation: A shift in the melting curve of the protein in the Ispinesib-treated samples compared to the vehicle control indicates direct binding of the drug to the protein in the cellular context.
B. Biochemical and Cell-Based Functional Assays
Once direct binding has been confirmed, the functional consequence of this interaction must be determined.
-
Biochemical Assays: If the off-target is an enzyme, its activity can be measured in the presence of Ispinesib using in vitro assays. For kinases, this would involve measuring the phosphorylation of a known substrate.
-
Cell-Based Functional Assays: The effect of Ispinesib on the cellular function of the off-target can be assessed. For example, if a signaling pathway is implicated, the phosphorylation status of downstream components can be measured by Western blotting or other immunoassays.
Self-Validation: To confirm that the observed functional effect is due to the off-target interaction and not the on-target KSP inhibition, a key experiment is to use siRNA or CRISPR-Cas9 to knock down the expression of the off-target protein.[16] If the functional effect of Ispinesib is diminished in the knockdown cells, it provides strong evidence for the on-target nature of the off-target interaction.
VII. Conclusion: A Pathway to Safer Drug Development
The investigation of off-target effects is not merely an academic exercise but a critical component of modern drug development. For a potent inhibitor like Ispinesib mesylate, a thorough understanding of its full interaction landscape is essential for predicting and mitigating adverse events, identifying patient populations who may be at higher risk, and potentially discovering new therapeutic applications. By employing a multi-pronged, self-validating approach that combines computational prediction with rigorous experimental screening and validation, researchers can build a comprehensive off-target profile. This knowledge is invaluable for making informed decisions throughout the drug development pipeline, ultimately leading to safer and more effective therapies.
References
-
Lee, C. W., et al. (2008). A phase II study of ispinesib (SB-715992) in patients with metastatic or recurrent malignant melanoma: a National Cancer Institute of Canada Clinical Trials Group trial. Investigational New Drugs, 26(3), 255–261. [Link]
-
Shahin, M. S., et al. (2008). Phase II study of ispinesib in recurrent or metastatic squamous cell carcinoma of the head and neck. Investigational New Drugs, 26(3), 263–269. [Link]
-
Purcell, J. W., et al. (2010). Activity of the Kinesin Spindle Protein Inhibitor Ispinesib (SB-715992) in Models of Breast Cancer. Clinical Cancer Research, 16(2), 566–576. [Link]
-
Frontiers in Pharmacology. (2024). Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. Retrieved from [Link]
-
Goldman, J. W., et al. (2011). A Phase I Study of Ispinesib, a Kinesin Spindle Protein Inhibitor, Administered Weekly for Three Consecutive Weeks of a 28-day Cycle in Patients With Solid Tumors. American Journal of Clinical Oncology, 34(3), 242–248. [Link]
-
CD Genomics. (n.d.). Summary of CRISPR-Cas9 off-target Detection Methods. Retrieved from [Link]
-
Cui, Y., et al. (2016). Biased and Unbiased Methods for the Detection of Off-Target Cleavage by CRISPR/Cas9: An Overview. International Journal of Molecular Sciences, 17(9), 1546. [Link]
-
Nakajima, H., et al. (2021). Inhibitor library screening identifies ispinesib as a new potential chemotherapeutic agent for pancreatic cancers. Cancer Science, 112(12), 5095–5108. [Link]
-
El-Shishtawy, R. M., et al. (2022). Kinesin Spindle Protein Inhibitors in Cancer: From High Throughput Screening to Novel Therapeutic Strategies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 738–752. [Link]
-
Ventura, A. C., et al. (2014). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology, 8, 33. [Link]
-
Kim, H. Y., et al. (2023). Methods for detecting protein-protein interactions. Animal Cells and Systems, 27(4), 195–201. [Link]
-
Abyntek. (2022). How to avoid off-target events in crispr experiments. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical proteomics workflow. A small-molecule kinase inhibitor is... Retrieved from [Link]
-
Senger, S., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Big Data, 2, 22. [Link]
-
Kim, D., et al. (2020). Tools for experimental and computational analyses of off-target editing by programmable nucleases. Nature Reviews Molecular Cell Biology, 21(12), 705–722. [Link]
-
Wang, Y., et al. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 14(15), e4908. [Link]
-
Crowther, G. T., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. SLAS Discovery, 27(2), 79–88. [Link]
-
Lad, L., et al. (2008). Mechanism of inhibition of human KSP by ispinesib. Biochemistry, 47(11), 3576–3585. [Link]
-
Sharma, P., et al. (2024). In-silico-based lead optimization of hit compounds targeting mitotic kinesin Eg5 for cancer management. Journal of Biomolecular Structure & Dynamics, 1–16. [Link]
-
Patsnap Synapse. (2025). Ispinesib. Retrieved from [Link]
-
Chemical Society Reviews. (2016). Chemical proteomics approaches for identifying the cellular targets of natural products. Retrieved from [Link]
-
GitHub. (n.d.). yboulaamane/awesome-drug-discovery. Retrieved from [Link]
-
ELRIG. (2019). Mass spectrometry-based Cellular Thermal Shift Assay (CETSA®) for target deconvolution in phenotypic drug discovery. Retrieved from [Link]
-
Trends in Pharmacological Sciences. (2022). Chemical Proteomic Mapping of Reversible Small Molecule Binding Sites in Native Systems. Retrieved from [Link]
-
Centre for Medicines Discovery. (n.d.). Profiling of Small Molecules by Chemical Proteomics. Retrieved from [Link]
-
ResearchGate. (n.d.). The cellular thermal shift assay of MEK in the presence of inhibitors,... Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Profiling of Small Molecules by Chemical Proteomics. Retrieved from [Link]
-
ResearchGate. (n.d.). Activity of the Kinesin Spindle Protein Inhibitor Ispinesib (SB-715992) in Models of Breast Cancer. Retrieved from [Link]
-
bioRxiv. (2020). In Silico Driven Prediction of MAPK14 Off-Targets Reveals Unrelated Proteins with High Accuracy. Retrieved from [Link]
-
Bentham Science. (2022). Role of KSP Inhibitors as Anti-cancer Therapeutics: An Update. Retrieved from [Link]
-
ResearchGate. (2022). Role of KSP Inhibitors as Anti-cancer Therapeutics: An Update. Retrieved from [Link]
-
Scientific Reports. (2019). A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. Retrieved from [Link]
-
The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. Retrieved from [Link]
-
Bioskryb Genomics. (n.d.). Quantitative characterization of on-target and off-target... Retrieved from [Link]
-
Rodon, J., et al. (2008). A phase I trial of ispinesib, a kinesin spindle protein inhibitor, with docetaxel in patients with advanced solid tumours. British Journal of Cancer, 98(3), 544–550. [Link]
-
de Kock, R. S., et al. (2025). Functional screening identifies kinesin spindle protein inhibitor filanesib as a potential treatment option for hepatoblastoma. European Journal of Cancer, 214, 114068. [Link]
-
PLOS One. (2022). In silico analysis of potential off-target sites to gene editing for Mucopolysaccharidosis type I using the CRISPR/Cas9 system: Implications for population-specific treatments. Retrieved from [Link]
Sources
- 1. selleckchem.com [selleckchem.com]
- 2. Mechanism of inhibition of human KSP by ispinesib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Phase II study of ispinesib in recurrent or metastatic squamous cell carcinoma of the head and neck - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A phase I study of ispinesib, a kinesin spindle protein inhibitor, administered weekly for three consecutive weeks of a 28-day cycle in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A phase II study of ispinesib (SB-715992) in patients with metastatic or recurrent malignant melanoma: a National Cancer Institute of Canada Clinical Trials Group trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 9. GitHub - yboulaamane/awesome-drug-discovery: A meticulously curated resource list focused on computational methods for drug discovery. [github.com]
- 10. biorxiv.org [biorxiv.org]
- 11. Top 20+ Essential Resources for AI-Driven Computational Drug Discovery - DEV Community [dev.to]
- 12. Profiling of Small Molecules by Chemical Proteomics. — Centre for Medicines Discovery (CMD) [cmd.ox.ac.uk]
- 13. Chemical proteomics approaches for identifying the cellular targets of natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C6NP00001K [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibitor library screening identifies ispinesib as a new potential chemotherapeutic agent for pancreatic cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bio-protocol.org [bio-protocol.org]
The Preclinical Profile of Ispinesib: A Technical Guide to its Pharmacokinetics and Pharmacodynamics
This in-depth technical guide provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of Ispinesib (SB-715992), a potent and specific inhibitor of the kinesin spindle protein (KSP). This document is intended for researchers, scientists, and drug development professionals engaged in oncology research and the evaluation of novel anti-mitotic agents. It synthesizes publicly available data to offer insights into the mechanism of action, preclinical efficacy, and the analytical methodologies pertinent to the study of this compound.
Introduction: Targeting Mitosis with Ispinesib
Ispinesib emerged as a promising anti-cancer agent due to its specific mechanism of action targeting a critical component of cell division. Unlike traditional anti-mitotic drugs that target tubulin, Ispinesib selectively inhibits the kinesin spindle protein (KSP), also known as Eg5 or KIF11.[1][2][3] KSP is a motor protein essential for the formation of a bipolar mitotic spindle, a requisite for proper chromosome segregation during mitosis.[1][2][3]
Mechanism of Action: Allosteric Inhibition of KSP
Ispinesib functions as an allosteric inhibitor of KSP.[2][3] It binds to a site distinct from the ATP-binding pocket, effectively locking the KSP motor protein in an ADP-bound state on the microtubule.[2][3] This prevents the conformational changes necessary for microtubule-based motility, leading to the inability of the centrosomes to separate. The resulting cellular phenotype is a characteristic monopolar spindle, which activates the spindle assembly checkpoint and triggers mitotic arrest, ultimately leading to apoptosis in many cancer cell lines.[4]
Figure 1: Mechanism of Action of Ispinesib.
Preclinical Pharmacodynamics: Demonstrating Anti-Tumor Activity
The preclinical evaluation of Ispinesib has demonstrated its potent anti-proliferative activity across a wide range of cancer cell lines and significant tumor growth inhibition in various xenograft models.
In Vitro Potency
Ispinesib exhibits high potency against a broad panel of human cancer cell lines in vitro. The Pediatric Preclinical Testing Program (PPTP) reported a median IC50 of 4.1 nM across its panel of cell lines.[1] In a separate study focusing on breast cancer models, Ispinesib displayed antiproliferative activity against 53 breast cancer cell lines.[5][6]
| Cell Line Panel | Median IC50 (nM) | Reference |
| Pediatric Preclinical Testing Program (PPTP) | 4.1 | [1] |
| Breast Cancer Cell Lines (53 lines) | Not specified (broad activity) | [5][6] |
| MDA-MB-468 (Breast) | Not specified, but highly sensitive | [5][6] |
| BT-474 (Breast) | Less sensitive than MDA-MB-468 | [5][6] |
Table 1: In Vitro Potency of Ispinesib in Selected Cancer Cell Line Panels.
In Vivo Efficacy in Xenograft Models
The in vivo anti-tumor activity of Ispinesib has been extensively documented in various preclinical models, primarily utilizing intraperitoneal (i.p.) administration.
In studies conducted by the PPTP, Ispinesib administered at 10 mg/kg i.p. on a q4d x 3 schedule (every four days for three doses) induced significant tumor growth delay in 88% of evaluable solid tumor xenografts.[1] Maintained complete responses were observed in rhabdoid tumor, Wilms tumor, and Ewing sarcoma xenografts.[1] A lower dose of 5 mg/kg produced complete and partial responses in acute lymphoblastic leukemia (ALL) models.[1]
Similarly, in breast cancer xenograft models, Ispinesib produced tumor regressions in all five models tested.[5][6] In the highly sensitive MDA-MB-468 triple-negative breast cancer model, complete tumor regression was observed.[5][6]
| Tumor Model | Dosing Regimen (i.p.) | Outcome | Reference |
| Pediatric Solid Tumors (various) | 10 mg/kg, q4d x 3 | Significant tumor growth delay in 88% of models; Complete responses in some | [1] |
| Acute Lymphoblastic Leukemia | 5 mg/kg, q4d x 3 | 2 complete and 2 partial responses among 6 evaluable xenografts | [1] |
| Breast Cancer (MCF7, KPL4, HCC1954, BT-474, MDA-MB-468) | 8-10 mg/kg, q4d x 3 | Regressions in all models; Complete regression in MDA-MB-468 | [5][6] |
| Colon Tumor Xenografts | Intermittent schedule | Complete regressions and tumor growth delay | [1] |
Table 2: Summary of In Vivo Efficacy of Ispinesib in Preclinical Models.
Pharmacodynamic Biomarkers
The mechanism of action of Ispinesib allows for the use of specific pharmacodynamic biomarkers to monitor its biological activity in vivo. A key biomarker is the phosphorylation of histone H3 (pHH3), a marker of mitotic arrest. In both MDA-MB-468 and BT-474 breast cancer xenografts, treatment with Ispinesib led to an increase in pHH3 levels.[5] Other pharmacodynamic changes observed include an increase in cleaved caspase-3 (a marker of apoptosis) and a decrease in Ki67 (a marker of proliferation).[5]
Figure 2: Workflow for In Vivo Pharmacodynamic Assessment.
Preclinical Pharmacokinetics: An Area for Further Investigation
A comprehensive understanding of a drug's pharmacokinetic profile is crucial for interpreting its pharmacodynamic effects and for designing effective dosing regimens. While extensive data exists for the preclinical efficacy of Ispinesib, detailed public information on its pharmacokinetic parameters in animal models, particularly following intraperitoneal administration, is limited.
Absorption, Distribution, Metabolism, and Excretion (ADME)
Available data suggests that Ispinesib has moderate oral bioavailability. One study reported a bioavailability of 45% in a preclinical model, with a LogP of 4.75. The same study noted moderate inhibition of hERG and cytochrome P450 (CYP) enzymes.
An important factor influencing the distribution of Ispinesib is its interaction with efflux transporters. It has been identified as a substrate for P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which can limit its penetration into the brain. This has implications for its potential use in treating central nervous system malignancies.
Challenges in Preclinical PK Data Availability
The majority of published preclinical studies focus on the pharmacodynamic outcomes and anti-tumor efficacy of Ispinesib. While these studies meticulously describe the dosing schedules (e.g., 10 mg/kg i.p. q4d x 3), they often do not report the corresponding plasma concentration-time profiles or key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life in the preclinical models used.
This lack of publicly available data for the intraperitoneal route makes it challenging to directly correlate specific plasma exposure levels with the observed in vivo efficacy. For a drug that acts on the cell cycle, the duration of exposure above a threshold concentration can be as critical as the peak concentration.
Experimental Protocols: Methodological Insights
To provide a practical context for the data presented, this section outlines typical experimental methodologies used in the preclinical evaluation of Ispinesib.
In Vivo Xenograft Efficacy Study
A standard protocol for evaluating the in vivo efficacy of Ispinesib in a subcutaneous xenograft model is as follows:
-
Cell Implantation: Human cancer cells (e.g., MDA-MB-468) are harvested during logarithmic growth phase and implanted subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.
-
Drug Formulation and Administration: Ispinesib is formulated in a suitable vehicle, such as a solution of Cremophor EL and dimethylacetamide in acidified water.[1] The drug is administered intraperitoneally at a specified dose and schedule (e.g., 10 mg/kg, q4d x 3).[1]
-
Tumor Measurement and Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Animal body weight and general health are also monitored.
-
Data Analysis: Tumor growth inhibition is calculated and statistical analysis is performed to determine the significance of the anti-tumor effect.
Figure 3: Standard In Vivo Xenograft Efficacy Workflow.
Bioanalytical Method for Ispinesib Quantification in Plasma
While specific preclinical pharmacokinetic data is sparse, the analytical methodology for quantifying Ispinesib in plasma has been described in the context of clinical trials. A similar approach would be applicable to preclinical studies. The following is a representative protocol based on a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.[1]
-
Sample Preparation (Plasma):
-
A known volume of plasma (e.g., 200 µL) is aliquoted.
-
An internal standard (e.g., a stable isotope-labeled version of Ispinesib) is added.
-
Proteins are precipitated using a solvent like methanol.
-
The sample is centrifuged, and the supernatant is transferred and evaporated to dryness.
-
The residue is reconstituted in a mobile phase-compatible solvent.
-
-
HPLC Separation:
-
An aliquot of the reconstituted sample is injected onto a reverse-phase HPLC column (e.g., C18).
-
A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium acetate in water with formic acid) and an organic component (e.g., ammonium acetate in methanol with formic acid) is used to separate Ispinesib and the internal standard from endogenous plasma components.
-
-
MS/MS Detection:
-
The column eluent is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
The instrument is operated in multiple reaction monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both Ispinesib and the internal standard, ensuring high selectivity and sensitivity.
-
-
Quantification:
-
A calibration curve is generated using standards of known Ispinesib concentrations in blank plasma.
-
The concentration of Ispinesib in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Conclusion and Future Directions
Ispinesib has a well-characterized preclinical pharmacodynamic profile, demonstrating potent and broad anti-tumor activity both in vitro and in vivo. Its specific mechanism of action, targeting KSP, offers a distinct advantage over traditional tubulin-targeting anti-mitotic agents. However, a comprehensive public dataset of its preclinical pharmacokinetics, particularly for the intraperitoneal route of administration, remains an area that warrants further investigation. Such data would be invaluable for establishing a clearer understanding of the exposure-response relationship and for optimizing dosing strategies in further preclinical and clinical development of KSP inhibitors. The methodologies outlined in this guide provide a framework for conducting such studies and for the continued evaluation of this class of targeted anti-cancer agents.
References
-
Carol, H., et al. (2009). Initial Testing (Stage 1) of the Kinesin Spindle Protein Inhibitor Ispinesib by the Pediatric Preclinical Testing Program. Pediatric Blood & Cancer, 53(7), 1255-1263. [Link]
-
Lad, L., et al. (2008). Mechanism of Inhibition of Human KSP by Ispinesib. Biochemistry, 47(11), 3576-3585. [Link]
-
Luo, L., et al. (2008). Mechanism of inhibition of human KSP by ispinesib. PubMed, [Link]
-
Purcell, J. W., et al. (2010). Activity of the Kinesin Spindle Protein Inhibitor Ispinesib (SB-715992) in Models of Breast Cancer. Clinical Cancer Research, 16(2), 566-576. [Link]
-
El-Nassan, H. B. (2022). Kinesin Spindle Protein Inhibitors in Cancer: From High Throughput Screening to Novel Therapeutic Strategies. Taylor & Francis Online, [Link]
-
Jones, R. J., et al. (2008). A phase I trial of ispinesib, a kinesin spindle protein inhibitor, with docetaxel in patients with advanced solid tumours. British Journal of Cancer, 98(5), 867-873. [Link]
-
Purcell, J. W., et al. (2010). Activity of the Kinesin Spindle Protein Inhibitor Ispinesib (SB-715992) in Models of Breast Cancer. ResearchGate, [Link]
-
Rath, O., & Kozielski, F. (2012). Kinesins and cancer. Nature Reviews Cancer, 12(8), 527-539. [Link]
-
Tunquist, B. J., et al. (2008). A phase I trial of ispinesib, a kinesin spindle protein inhibitor, with docetaxel in patients with advanced solid tumours. ResearchGate, [Link]
-
Souid, A. K., et al. (2010). A Pediatric Phase 1 Trial and Pharmacokinetic Study of Ispinesib. Pediatric Blood & Cancer, 55(7), 1264-1270. [Link]
-
Souid, A. K., et al. (2010). A Pediatric Phase I Trial and Pharmacokinetic Study of Ispinesib A Children's Oncology Group Phase I Consortium Study. ResearchGate, [Link]
-
Purcell, J. W., et al. (2010). Activity of the Kinesin Spindle Protein Inhibitor Ispinesib (SB-715992) in Models of Breast Cancer. PubMed, [Link]
-
Fujikawa, K., et al. (2020). Inhibitor library screening identifies ispinesib as a new potential chemotherapeutic agent for pancreatic cancers. Cancer Science, 111(10), 3841-3852. [Link]
-
Gampa, K., et al. (2021). Multiple in vivo treatments with ispinesib increased the mitotic index and apoptosis of tumor cells. ResearchGate, [Link]
-
Dai, J., et al. (2005). Haspin: a novel regulator of mitotic histone H3 phosphorylation. Genes & Development, 19(4), 472-488. [Link]
-
Purcell, J. W., et al. (2010). Activity of the kinesin spindle protein inhibitor ispinesib (SB-715992) in models of breast cancer. PubMed, [Link]
-
de Wit, D., et al. (2020). Validation of an analytical method using HPLC-MS/MS to quantify osimertinib in human plasma and supplementary stability results. Biomedical Chromatography, 34(4), e4771. [Link]
-
Kadi, A. A., et al. (2016). Validated LC-MS/MS Method for the Quantification of Ponatinib in Plasma: Application to Metabolic Stability. PLOS ONE, 11(10), e0164967. [Link]
-
Bohn, J. P., et al. (2010). SCH 2047069, a Novel Oral Kinesin Spindle Protein Inhibitor, Shows Single-Agent Antitumor Activity and Enhances the Efficacy of Chemotherapeutics. Molecular Cancer Therapeutics, 9(11), 2993-3002. [Link]
-
Anusha, S., et al. (2023). Development and validation of LC–MS/MS method for alpelisib quantification in human plasma: Application to pharmacokinetics in. Journal of Applied Pharmaceutical Science, 13(03), 166-174. [Link]
-
Gorshkova, E. N., et al. (2021). Validated LC‐MS/MS method of Sphingosine 1‐phosphate quantification in human serum for evaluation of response to radiotherapy in lung cancer. Journal of Clinical Laboratory Analysis, 35(1), e23577. [Link]
-
Furlanut, M., et al. (2021). A rapid, simple and sensitive LC-MS/MS method for lenvatinib quantification in human plasma for therapeutic drug monitoring. PLOS ONE, 16(10), e0259137. [Link]
Sources
- 1. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. The therapeutic effect of KSP inhibitors in preclinical models of cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Activity of the Kinesin Spindle Protein Inhibitor Ispinesib (SB-715992) in Models of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Ispinesib mesylate's role in inducing apoptosis post-mitotic arrest
Executive Summary
Ispinesib mesylate (SB-715992) represents a pivot in antimitotic drug development, moving away from the pleiotropic effects of taxanes (microtubule stabilizers) to the precision targeting of the Kinesin Spindle Protein (KSP/Eg5/KIF11). While its clinical efficacy as a monotherapy has been modest, its utility as a probe for dissecting the mitotic checkpoint and apoptotic priming is unparalleled.
This guide dissects the molecular choreography triggered by Ispinesib.[1][2][3] We move beyond simple "cell cycle arrest" to analyze the specific "molecular clock" that determines whether a cell dies in mitosis (MOMP-driven apoptosis) or slips into a tetraploid G1 state (slippage).
Mechanistic Architecture: The KSP Blockade
Unlike vinca alkaloids or taxanes, Ispinesib does not alter microtubule polymerization dynamics directly. Instead, it inhibits the ATPase activity of Eg5 (KIF11) , a plus-end-directed motor protein essential for centrosome separation.
1.1 The Monopolar Spindle Phenotype
In a functional mitosis, Eg5 generates the outward force required to separate duplicated centrosomes, counteracting the inward pulling forces of dynein.
-
Ispinesib Action: By binding the motor domain of Eg5 (allosteric inhibition), Ispinesib prevents centrosome separation.
-
Result: The formation of a monoastral (monopolar) spindle . Chromosomes attach to microtubules radiating from a single pole but cannot align at the metaphase plate.
-
Checkpoint Activation: This lack of tension and bipolar attachment leaves the kinetochores unattached or improperly attached, recruiting Mad2 and BubR1 to the kinetochore. This constitutively inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), locking the cell in Prometaphase.
1.2 Visualization of the Pathway
The following diagram illustrates the cascade from KSP inhibition to the Spindle Assembly Checkpoint (SAC) activation.
Figure 1: The Ispinesib-induced blockade of centrosome separation leading to SAC activation.[3]
The Apoptotic Trigger: The "Competing Networks" Model
The critical question in Ispinesib research is: Why do arrested cells die? The arrest itself is not toxic. Toxicity arises from a "molecular race" between two degradation pathways during the prolonged arrest.
2.1 The Molecular Clock (MCL-1 vs. Cyclin B1)
During the Ispinesib-induced arrest, two opposing timers are running:
-
The Survival Timer (MCL-1): MCL-1 is a short-lived anti-apoptotic protein. During prolonged mitosis, MCL-1 is continuously degraded (mediated by the E3 ligase NOXA/MARCH5 or FBW7 ). Since protein synthesis is attenuated in mitosis, MCL-1 levels drop over time.
-
The Slippage Timer (Cyclin B1): Although the APC/C is inhibited, there is a slow, background degradation of Cyclin B1. If Cyclin B1 levels drop below the threshold required to maintain CDK1 activity before MCL-1 is depleted, the cell "slips" out of mitosis without dividing (Mitotic Slippage).
2.2 The Death Threshold (MOMP)
If MCL-1 degrades before Cyclin B1 drops:
-
Pro-apoptotic Release: BIM and NOXA are freed from MCL-1 sequestration.
-
CDK1-mediated Priming: Concurrently, high CDK1 activity phosphorylates Bcl-2 and Bcl-xL , inactivating their anti-apoptotic function.
-
Execution: This leads to BAX/BAK activation
Mitochondrial Outer Membrane Permeabilization (MOMP) Cytochrome C release Caspase activation.
Figure 2: The "Molecular Clock" determining cell fate: Apoptosis vs. Slippage.
Experimental Protocols: Validating the Mechanism
To rigorously study Ispinesib's effect, one must distinguish between arrested mitotic cells , apoptotic cells , and slipped (polyploid) cells . Standard MTT assays are insufficient as they do not distinguish arrest from death.
Protocol 1: Bivariate Flow Cytometry (DNA Content vs. Mitotic Marker)
Rationale: This assay separates 4N cells into G2 (interphase) and M (mitosis) populations, allowing quantification of the Mitotic Index (MI).
Reagents:
-
Anti-phospho-Histone H3 (Ser10) antibody - Specific mitotic marker.
Workflow:
-
Treatment: Treat cells with Ispinesib (e.g., 10-50 nM) for 24h and 48h.
-
Harvest: Collect supernatant (floating dead/mitotic cells) and trypsinize adherent cells. Pool them. Crucial Step: Do not discard supernatant; Ispinesib causes cells to round up and detach.
-
Fixation: Wash in PBS.[5][6] Fix in ice-cold 70% ethanol (add dropwise while vortexing) for >2 hours at -20°C.
-
Permeabilization/Staining:
-
Wash ethanol out with PBS.
-
Incubate with anti-pHH3 (Ser10) antibody (1:50 dilution in PBS + 1% BSA + 0.25% Triton X-100) for 1 hour at Room Temp.
-
Wash and incubate with FITC/Alexa488-secondary antibody.
-
-
DNA Staining: Resuspend in PBS containing PI (50 µg/mL) and RNase A (100 µg/mL). Incubate 30 min at 37°C.
-
Analysis: Gate singlets (FL2-A vs FL2-W). Plot PI (Linear, X-axis) vs. pHH3 (Log, Y-axis).
Protocol 2: Western Blotting for the "Death Timer"
Rationale: To confirm the molecular mechanism, you must track the degradation of MCL-1 relative to Cyclin B1.
Key Targets:
| Target | Function | Expected Change (Ispinesib) |
|---|---|---|
| Eg5 (KIF11) | Target | Levels may remain constant; band shift possible if phosphorylated. |
| Cyclin B1 | Mitotic Marker | High in arrest; loss indicates slippage. |
| MCL-1 | Survival Timer | Gradual decrease over time (12h -> 48h). |
| p-Bcl-2 (Ser70) | Apoptotic Priming | Increase (band shift) due to CDK1 activity. |
| Cleaved Caspase-3 | Death Marker | Appearance correlates with MCL-1 loss. |
| PARP | Death Marker | Cleavage (89 kDa fragment). |
Data Summary: Ispinesib vs. Taxanes[10][11]
Understanding why Ispinesib is distinct from Taxanes (Paclitaxel/Docetaxel) is vital for interpreting toxicity profiles.
| Feature | Ispinesib Mesylate | Taxanes (Paclitaxel) |
| Target | Eg5 (Kinesin Motor Protein) | |
| Mechanism | Inhibits centrosome separation | Stabilizes microtubules (polymerization) |
| Phenotype | Monopolar Spindles | Multipolar spindles / Bundling |
| Neurotoxicity | Low/Absent (Eg5 is mitosis-specific) | High (Affects axonal transport in neurons) |
| Primary Toxicity | Neutropenia (Dose-limiting) | Neuropathy, Neutropenia |
| Cell Fate | High rate of slippage in some lines | Often more robust apoptosis |
References
-
Rath, O., & Kozielski, F. (2012). Kinesins and cancer.[1][2][3][4][7][9][10][11] Nature Reviews Cancer, 12(8), 527-539. Link
-
Tao, W., et al. (2005). Induction of apoptosis by an inhibitor of the mitotic kinesin KSP requires both activation of the spindle assembly checkpoint and the generation of signals not generated by the disruption of microtubule dynamics. Cell Cycle, 4(9), 1295-1306. Link
-
Shi, J., et al. (2011). Cell-type-specific patterns of Bcl-2 family protein regulation determine the susceptibility of cancer cells to the antimitotic agent Ispinesib. International Journal of Cancer, 129(8), 1826-1836. Link
-
Haschka, M. D., et al. (2015). MARCH5-dependent degradation of MCL1 initiates mitochondrial outer membrane permeabilization in response to antimitotic drugs. Cell Death & Differentiation, 22(11), 1827-1839. Link
-
Gascoigne, K. E., & Taylor, S. S. (2008). Cancer cells display profound intra- and interline variation following prolonged mitotic arrest. Cancer Cell, 14(2), 111-122. Link
-
Tang, P. A., et al. (2008). Phase II study of ispinesib in recurrent or metastatic squamous cell carcinoma of the head and neck.[2][7] Investigational New Drugs, 26(3), 257-264.[2] Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Inhibitor library screening identifies ispinesib as a new potential chemotherapeutic agent for pancreatic cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Activity of the Kinesin Spindle Protein Inhibitor Ispinesib (SB-715992) in Models of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 7. Kinesin spindle protein inhibitors in cancer: from high throughput screening to novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. mdpi.com [mdpi.com]
- 10. A Pediatric Phase 1 Trial and Pharmacokinetic Study of Ispinesib: A Children's Oncology Group Phase I Consortium Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Southwest Oncology Group phase II study of ispinesib in androgen-independent prostate cancer previously treated with taxanes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Process Chemistry of Ispinesib Mesylate: A Technical Guide to the Optimized Asymmetric Route
Topic: The Chemical Synthesis Pathway of Ispinesib Mesylate Content Type: Technical Guide / Whitepaper Audience: Process Chemists, CMC Leads, and Drug Development Scientists
Executive Summary & Strategic Overview
Ispinesib mesylate (SB-715992) represents a class of quinazolinone-based Kinesin Spindle Protein (KSP/Eg5) inhibitors. While early discovery routes relied on linear synthesis and late-stage chiral resolution—methods plagued by low yields and high solvent consumption—the optimized process chemistry route is a convergent, asymmetric synthesis .
This guide details the scalable manufacturing pathway, focusing on the "Valine-Directed Cyclization" method. This route establishes the critical C2-chiral center early using the chiral pool (D-valine), eliminating the need for wasteful enantiomeric separation.
Key Process Advantages:
-
Chirality: Established via N-Boc-D-Valine, yielding >99% ee without chiral chromatography.
-
Convergence: The quinazolinone core and the side-chain aldehyde are synthesized in parallel and coupled via reductive amination.
-
Purification: Relies on crystallization of the mesylate salt for final polymorph control and impurity purging.
Retrosynthetic Analysis
To understand the forward synthesis, we must first deconstruct the molecule. The retrosynthesis of Ispinesib reveals three distinct building blocks: the Quinazolinone Core , the Chiral Auxiliary (Valine) , and the Side Chain Linker .
Figure 1: Retrosynthetic breakdown of Ispinesib, highlighting the convergent strategy.
Detailed Process Chemistry
Stage A: Construction of the Chiral Quinazolinone Core
This stage constructs the bicyclic heterocycle while installing the isopropyl chiral center. The use of D-valine is the critical quality attribute (CQA) for stereochemical purity.
Protocol:
-
Amide Formation: 2-Amino-4-chlorobenzoic acid (or its methyl ester) is activated (typically via mixed anhydride or thionyl chloride) and reacted with benzylamine in THF/DCM to form the benzamide intermediate.
-
Chiral Coupling: The aniline nitrogen of the intermediate is coupled with N-Boc-D-Valine using a coupling agent like T3P (Propylphosphonic anhydride) or EDC/HOBt.
-
Cyclodehydration: The resulting precursor undergoes thermal or acid-catalyzed cyclization to close the pyrimidine ring, forming the quinazolinone.
-
Deprotection: The Boc group is removed using Methanesulfonic acid (MsOH) or TFA to reveal the primary amine.
Critical Parameter: Control of temperature during cyclization is vital to prevent racemization of the valine-derived center.
Stage B: Synthesis of the Side Chain Aldehyde
This linear fragment is prepared separately to maximize convergence.
Protocol:
-
Acylation: 3-Aminopropanol is reacted with 4-methylbenzoyl chloride in the presence of a base (Triethylamine) to form the amide alcohol.
-
Oxidation: The alcohol is oxidized to the corresponding aldehyde, N-(3-oxopropyl)-4-methylbenzamide.
-
Process Note: Swern oxidation (DMSO/Oxalyl Chloride) is common in discovery, but TEMPO/Bleach or SO3-Pyridine oxidation is preferred on scale to avoid cryogenic conditions and dimethyl sulfide generation.
-
Stage C: Convergent Coupling (Reductive Amination)
This step unites the Chiral Quinazolinone (Stage A) and the Side Chain Aldehyde (Stage B).
Protocol:
-
Imine Formation: The Chiral Quinazolinone amine and the Side Chain Aldehyde are mixed in DCM or DCE. A dehydrating agent (molecular sieves or MgSO4) may be used to drive imine formation.
-
Reduction: Sodium triacetoxyborohydride (STAB) is added portion-wise. STAB is chosen over Sodium Cyanoborohydride for its lower toxicity and better selectivity (reducing the imine without touching the amide/quinazolinone carbonyls).
-
Workup: Aqueous quench followed by phase separation. The free base is often isolated as a foam or oil.
Stage D: Mesylate Salt Formation & Polymorph Control
The final step converts the free base into the pharmaceutically active salt form, Ispinesib Mesylate.
Protocol:
-
Dissolution: Dissolve the free base in absolute Ethanol (EtOH).
-
Acid Addition: Add 1.0 equivalent of Methanesulfonic acid (MsOH) slowly at controlled temperature (20-25°C).
-
Crystallization: The solution is seeded with the desired polymorph (typically Form I) and cooled slowly to 0-5°C.
-
Filtration: The solid is filtered, washed with cold EtOH, and dried under vacuum.
Why Mesylate? The mesylate salt significantly improves aqueous solubility compared to the HCl salt or free base, which is crucial for intravenous formulation.
Visualized Process Workflow
The following diagram illustrates the optimized forward synthesis flow, including reagents and key decision points.
Figure 2: Forward process flow for the synthesis of Ispinesib Mesylate.
Critical Quality Attributes (CQA) & Process Control
For researchers scaling this protocol, the following parameters are non-negotiable for regulatory compliance and safety.
| Parameter | Specification Limit | Rationale | Control Strategy |
| Enantiomeric Excess (ee) | > 99.0% | The L-isomer is a potent impurity; D-Valine integrity is vital. | Use high-purity D-Valine; avoid high temps (>80°C) during cyclization. |
| Residual Solvent | < ICH Limits | DCM and DCE are Class 2 solvents (neurotoxic). | Final crystallization from Ethanol (Class 3) purges chlorinated solvents. |
| Genotoxic Impurities | < 10 ppm | Alkyl mesylates (potential byproduct of MsOH + EtOH) are genotoxic. | Ensure no excess MsOH is used; control drying kinetics. |
| Polymorph | Form I (Target) | Different polymorphs affect dissolution rates. | Precise seeding and cooling ramp rates during crystallization. |
References
-
Primary Process Chemistry: Xie, S., et al. (2007). "Development of a Large-Scale Synthesis of the Kinesin Spindle Protein (KSP) Inhibitor SB-715992." Organic Process Research & Development, 11(3), 346–353. [Link]
- Bergnes, G., et al. (2005). "Compounds, Compositions, and Methods for Treating Cancer (Patent).
-
Mechanism of Action: Lad, L., et al. (2008). "Mechanism of inhibition of human KSP by ispinesib." Biochemistry, 47(11), 3576-3585. [Link]
-
Clinical Context: Lee, C. W., et al. (2008). "Small molecule inhibitors of mitotic motor proteins."[1] Journal of Hematology & Oncology, 1, 13. [Link]
Sources
Targeting the Mitotic Motor: A Technical Guide to Ispinesib Mesylate-Induced Cell Cycle Arrest
Executive Summary & Mechanistic Architecture
Ispinesib mesylate (SB-715992) represents a paradigm shift from traditional antimitotics. Unlike taxanes (e.g., Paclitaxel) or vinca alkaloids that disrupt microtubule polymerization dynamics directly, Ispinesib is a highly specific, allosteric inhibitor of the Kinesin Spindle Protein (KSP/Eg5/KIF11) .
The Core Mechanism: Allosteric ATPase Inhibition
KSP is a plus-end directed motor protein essential for the establishment of a bipolar spindle. In a replicating cell, homotetrameric KSP crosslinks antiparallel microtubules and "slides" them apart, generating the outward force required to separate centrosomes.
Ispinesib binds to an allosteric pocket on the KSP motor domain (distinct from the ATP binding site) but locks the motor in an ADP-bound state. This prevents the force generation step.
The Phenotypic Result:
-
Failure of Centrosome Separation: Centrosomes remain clustered.
-
Monopolar Spindle Formation: Microtubules radiate from a single central point (the "Monoaster").
-
Prometaphase Arrest: The Spindle Assembly Checkpoint (SAC) is chronically activated due to lack of tension on kinetochores.
Visualization: The Molecular Cascade
Figure 1: Comparative mechanism of KSP function versus Ispinesib-induced inhibition, leading to the characteristic monoastral phenotype.
Quantitative Benchmarks: Sensitivity & Efficacy
When designing experiments, selecting the correct concentration range is critical to distinguish between specific KSP inhibition and off-target toxicity.
Table 1: Comparative IC50 Values (Cellular Proliferation)
Data synthesized from multiple high-throughput screens and validation studies.
| Cell Line | Tissue Origin | IC50 Range (nM) | Primary Fate Post-Arrest |
| Colo205 | Colon | 1.2 – 2.5 | Rapid Apoptosis |
| HeLa | Cervix | 3.0 – 7.0 | Apoptosis > Slippage |
| MDA-MB-468 | Breast (Basal) | 15 – 20 | Apoptosis (Sensitive) |
| PC-3 | Prostate | 15 – 30 | Apoptosis |
| BT-474 | Breast (Luminal) | 40 – 50 | Delayed Apoptosis |
| KSP Enzyme | Cell Free | 1.7 (Ki) | N/A |
Table 2: Ispinesib vs. Taxanes (Operational Differences)
| Feature | Ispinesib Mesylate | Paclitaxel (Taxol) |
| Target | KSP (Motor Protein) | Tubulin (Polymer) |
| Effect on MTs | Dynamics preserved; organization disrupted | Dynamics suppressed (stabilization) |
| Neurotoxicity | Low/Negligible (KSP is mitosis-specific) | High (Affects axonal transport) |
| Arrest Phase | Prometaphase (Monopolar) | Metaphase/Anaphase transition |
Experimental Protocols: Validating the Phenotype
As an application scientist, you must validate that the observed growth inhibition is due to the specific mechanism of action (monopolar spindles) and not general cytotoxicity.
Protocol A: Immunofluorescence for Monopolar Spindles
Objective: Visualize the "Monoaster" phenotype.
Reagents:
-
Primary Ab: Anti-alpha-Tubulin (Mouse), Anti-Pericentrin (Rabbit - for centrosomes).
-
Secondary Ab: Goat anti-Mouse Alexa 488, Goat anti-Rabbit Alexa 594.
-
Counterstain: DAPI (Nuclei).
Workflow:
-
Seeding: Plate cells (e.g., HeLa) on coverslips at
cells/well. -
Treatment: Treat with 10 nM Ispinesib for 24 hours. (Note: 10 nM is sufficient for most lines; >100 nM increases off-target risk).
-
Fixation (CRITICAL):
-
Aspirate media.
-
Fix with Methanol at -20°C for 10 minutes. Why? Methanol preserves microtubule structure better than PFA for spindle visualization.
-
-
Blocking: 5% BSA in PBS for 30 mins.
-
Staining: Incubate primaries (1:1000) for 1 hr
Wash Secondaries (1:500) for 1 hr. -
Mounting: Mount with ProLong Gold + DAPI.
Expected Result: Control cells show two distinct spindle poles. Ispinesib cells show a "rosette" of chromosomes (blue) surrounding a single, central microtubule aster (green), with two co-localized centrosomes (red) at the center.
Protocol B: Flow Cytometry for G2/M Arrest
Objective: Quantify the percentage of cells arrested in 4N DNA content.
Workflow:
-
Harvest: Collect supernatant (floating mitotic cells) and trypsinize adherent cells. Combine them. Crucial: Ispinesib causes cells to round up and detach; discarding supernatant loses your data.
-
Wash: PBS wash
. -
Fixation: Dropwise addition of cell pellet into 70% Ethanol (-20°C) while vortexing. Incubate overnight.
-
Staining: Resuspend in PBS containing:
- Propidium Iodide (PI).
- RNase A (to degrade RNA which PI also binds).
-
Acquisition: Analyze >10,000 events.
Data Interpretation:
-
G0/G1 (2N): Reduced.
-
G2/M (4N): Significant increase (often >50% at 24h).
-
Sub-G1 (<2N): Indicates apoptosis.[1][2] If this peak is high, the cells have already arrested and died.
Downstream Consequences: The "Fate" Decision
Ispinesib induces arrest, but the outcome of that arrest depends on the cell line's molecular profile.
The Logic of Mitotic Fate
Figure 2: The bifurcation of cellular fate following Ispinesib-induced arrest. The balance between Pro-apoptotic signals (Mcl-1 decay) and Cyclin B1 levels determines survival.
Technical Insight: In sensitive lines (e.g., MDA-MB-468), the pro-apoptotic signal (often driven by Bax/Bak activation and Mcl-1 degradation) accumulates faster than Cyclin B1 degrades. In resistant lines, cells may "slip" out of mitosis into a tetraploid G1 state, avoiding immediate death but often becoming senescent.
References
-
Purcell, J.W., et al. (2010).[3] Activity of the kinesin spindle protein inhibitor ispinesib (SB-715992) in models of breast cancer.[3][4][5] Clinical Cancer Research. Link
-
Lad, L., et al. (2008). Mechanism of inhibition of human KSP by ispinesib.[3][4][6][7][8][9] Biochemistry.[1][4] Link
-
Davis, D.A., et al. (2006). Increased therapeutic potential of an experimental anti-mitotic inhibitor SB715992 by genistein in PC-3 human prostate cancer cell line.[3][6] BMC Cancer.[10] Link
-
ClinicalTrials.gov. (2008). A Study of Ispinesib in Metastatic Breast Cancer.[4][5][9][10] Identifier: NCT00607841. Link
-
Carnegie, G.K., et al. (2009). Kinesin spindle protein inhibitors: a new class of antimitotic agents.[4] Expert Opinion on Investigational Drugs. Link
Sources
- 1. rsc.org [rsc.org]
- 2. selleckchem.com [selleckchem.com]
- 3. apexbt.com [apexbt.com]
- 4. Activity of the Kinesin Spindle Protein Inhibitor Ispinesib (SB-715992) in Models of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activity of the kinesin spindle protein inhibitor ispinesib (SB-715992) in models of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Mechanism of inhibition of human KSP by ispinesib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ascopubs.org [ascopubs.org]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
Methodological & Application
Application Note: Quantifying Mitotic Arrest Induced by the KSP Inhibitor Ispinesib
Audience: Researchers, scientists, and drug development professionals.
Introduction: Targeting Mitosis with Kinesin Spindle Protein Inhibitors
The fidelity of cell division is paramount for organismal health, and its deregulation is a hallmark of cancer. The mitotic spindle, a complex microtubule-based machine, is responsible for the accurate segregation of chromosomes into daughter cells. Kinesin Spindle Protein (KSP), also known as Eg5 or KIF11, is a plus-end directed motor protein essential for establishing a bipolar mitotic spindle.[1][2] KSP functions by sliding antiparallel microtubules apart, which drives the separation of duplicated centrosomes in early mitosis.[1][3] Inhibition of KSP's motor activity prevents this crucial separation, leading to the formation of characteristic monopolar spindles, which in turn activates the spindle assembly checkpoint (SAC), causing a prolonged arrest in mitosis.[2][4] This mitotic arrest ultimately triggers apoptotic cell death in rapidly dividing cancer cells, making KSP a compelling therapeutic target.[1][3][4]
Ispinesib (also known as SB-715992) is a potent and highly specific, allosteric inhibitor of KSP.[5][6][7] It binds to a pocket distinct from the ATP-binding site, locking the motor domain in an ADP-bound state and preventing the conformational changes necessary for microtubule-based movement.[5][8] This application note provides a comprehensive, field-tested guide for inducing and quantifying mitotic arrest in cancer cell lines using Ispinesib. We detail two primary methodologies:
-
Flow Cytometry: For quantitative analysis of cell cycle distribution, specifically the accumulation of cells in the G2/M phase.
-
Immunofluorescence Microscopy: For direct visualization and confirmation of the monopolar spindle phenotype characteristic of KSP inhibition.
Mechanism of Action: Ispinesib-Induced Mitotic Arrest
The workflow from KSP function to Ispinesib-induced apoptosis follows a clear causal chain. Understanding this pathway is critical for experimental design and data interpretation.
Caption: Mechanism of Ispinesib-induced mitotic arrest.
Materials and Reagents
-
Cell Lines: Proliferative cancer cell line (e.g., HeLa, MDA-MB-468, PANC-1).
-
Culture Medium: Appropriate complete growth medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Ispinesib (SB-715992): Prepare a 10 mM stock solution in DMSO. Store at -20°C or -80°C.
-
Phosphate-Buffered Saline (PBS): pH 7.4, sterile.
-
Trypsin-EDTA: 0.25% or 0.05%.
-
Fixative (Flow Cytometry): Ice-cold 70-80% Ethanol.
-
Fixative (Immunofluorescence): 4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization Buffer: 0.25% Triton X-100 in PBS.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS.
-
Primary Antibodies:
-
Rabbit anti-Phospho-Histone H3 (Ser10) (mitotic marker).
-
Mouse anti-α-Tubulin (microtubule marker).
-
-
Secondary Antibodies:
-
Goat anti-Rabbit IgG (H+L), Alexa Fluor 488.
-
Goat anti-Mouse IgG (H+L), Alexa Fluor 594.
-
-
DNA Stain (Flow Cytometry): Propidium Iodide (PI)/RNase Staining Buffer.
-
DNA Stain (Immunofluorescence): DAPI (4′,6-diamidino-2-phenylindole).
-
Antifade Mounting Medium.
Experimental Workflow Overview
A robust analysis of mitotic arrest requires both quantitative and qualitative validation. The following workflow outlines the parallel processing of samples for flow cytometry and immunofluorescence microscopy.
Caption: Parallel workflow for mitotic arrest analysis.
Detailed Experimental Protocols
Protocol 1: Cell Seeding and Ispinesib Treatment
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 60-70% confluency after 24 hours. Use plates containing sterile glass coverslips for the immunofluorescence arm.
-
Incubation: Allow cells to adhere and resume proliferation by incubating for 24 hours at 37°C, 5% CO₂.
-
Drug Preparation: Prepare serial dilutions of Ispinesib from the 10 mM DMSO stock in complete culture medium. A typical concentration range to test is 1 nM to 100 nM.[7][9][10] Always include a vehicle-only control (e.g., 0.1% DMSO).
-
Scientist's Note: The optimal Ispinesib concentration is cell-line dependent. A dose-response experiment is crucial to determine the EC₅₀ for mitotic arrest in your specific model.[9]
-
-
Treatment: Carefully replace the medium in each well with the medium containing the appropriate concentration of Ispinesib or vehicle control.
-
Incubation: Return plates to the incubator for a set period, typically 16-24 hours.[2][9] The time point should be sufficient to allow a significant portion of the cell population to enter mitosis.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
-
Harvest Cells: Aspirate the media. Gently wash cells once with PBS. Add Trypsin-EDTA and incubate until cells detach. Neutralize with complete medium and transfer the cell suspension to a 15 mL conical tube.
-
Wash: Centrifuge at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.
-
Fixation: While gently vortexing, add 3-4 mL of ice-cold 70% ethanol dropwise to the cell suspension. This prevents cell clumping.
-
Scientist's Note: Ethanol fixation permeabilizes the cells and preserves the DNA. Cells can be stored at -20°C in ethanol for several weeks.[11]
-
-
Rehydration & Staining: Centrifuge the fixed cells, discard the ethanol, and wash once with PBS. Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.
-
Acquisition: Analyze the samples on a flow cytometer. Collect data for at least 10,000 single-cell events. Use a linear scale for the DNA content channel (e.g., PE-Texas Red or PerCP-Cy5.5).
-
Data Analysis: Gate on the single-cell population using a forward scatter-area (FSC-A) vs. forward scatter-height (FSC-H) plot. Generate a histogram of the DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases using cell cycle analysis software (e.g., FlowJo, ModFit LT). A significant increase in the G2/M population indicates mitotic arrest.[9][14]
Protocol 3: Immunofluorescence Microscopy
-
Fixation: After treatment, aspirate the medium and gently wash the coverslips twice with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash three times with PBS. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash three times with PBS. Block non-specific antibody binding by incubating with 5% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibodies (e.g., anti-Phospho-Histone H3 and anti-α-Tubulin) in blocking buffer according to the manufacturer's recommendations. Add the antibody solution to the coverslips and incubate overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: Wash coverslips three times with PBS. Incubate with fluorophore-conjugated secondary antibodies and DAPI (for DNA) diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Mounting: Wash three times with PBS. Mount the coverslips onto glass slides using an antifade mounting medium.
-
Imaging & Analysis: Acquire images using a fluorescence or confocal microscope. Capture multiple random fields of view for each condition. Manually or automatically score the percentage of mitotic cells (pH3-positive) that display a monopolar spindle phenotype.
Data Presentation and Interpretation
Quantitative Analysis
Summarize flow cytometry and microscopy data in tables for clear comparison across treatment conditions.
Table 1: Cell Cycle Distribution Analysis via Flow Cytometry
| Treatment | Concentration (nM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle | 0 (0.1% DMSO) | 55.2 ± 2.1 | 24.5 ± 1.5 | 20.3 ± 1.8 |
| Ispinesib | 1 | 51.8 ± 2.5 | 20.1 ± 1.9 | 28.1 ± 2.2 |
| Ispinesib | 10 | 25.6 ± 3.0 | 11.3 ± 2.4 | 63.1 ± 4.1 |
| Ispinesib | 100 | 15.1 ± 2.8 | 5.5 ± 1.2 | 79.4 ± 3.5 |
Data are represented as mean ± SD from three independent experiments.
Table 2: Phenotypic Analysis via Immunofluorescence Microscopy
| Treatment | Concentration (nM) | Mitotic Index (% pH3 Positive) | % Monopolar Spindles (of Mitotic Cells) |
| Vehicle | 0 (0.1% DMSO) | 5.1 ± 0.8 | <1% |
| Ispinesib | 10 | 65.5 ± 5.3 | 92.3 ± 3.7 |
Data are represented as mean ± SD from counting >200 cells per condition across three replicates.
Interpretation
A successful experiment will demonstrate a dose-dependent increase in the percentage of cells in the G2/M phase, as measured by flow cytometry.[14][15] This quantitative result should be confirmed by immunofluorescence, which will show a corresponding increase in the mitotic index and, critically, a high percentage of these mitotic cells exhibiting the hallmark monopolar spindle phenotype—condensed chromosomes surrounded by a radial array of microtubules emanating from unseparated centrosomes.[2][16]
References
-
Gaitanos, T. N., et al. (2008). Mechanism of Inhibition of Human KSP by Ispinesib. Biochemistry. [Link]
-
Lade, J. M., et al. (2008). Mechanism of inhibition of human KSP by ispinesib. PubMed. [Link]
-
Talapatra, S. K., et al. (2008). The structure of the ternary Eg5–ADP–ispinesib complex. Acta Crystallographica Section D: Biological Crystallography. [Link]
-
Barbosa, A. M., et al. (2024). Coupling Kinesin Spindle Protein and Aurora B Inhibition with Apoptosis Induction Enhances Oral Cancer Cell Killing. MDPI. [Link]
-
Purcell, J. W., et al. (2010). Activity of the Kinesin Spindle Protein Inhibitor Ispinesib (SB-715992) in Models of Breast Cancer. Molecular Cancer Therapeutics. [Link]
-
Barbosa, A. M., et al. (2024). Mitotic defects induced by KSP and Aurora B inhibition. ResearchGate. [Link]
-
Al-Sanea, M. M., et al. (2022). Kinesin Spindle Protein Inhibitors in Cancer: From High Throughput Screening to Novel Therapeutic Strategies. Taylor & Francis Online. [Link]
-
Nakashima, T., et al. (2020). Inhibitor library screening identifies ispinesib as a new potential chemotherapeutic agent for pancreatic cancers. Cancer Science. [Link]
-
Chen, S., & Georg, G. I. (2008). Targeting the Kinesin Spindle Protein: Basic Principles and Clinical Implications. Clinical Cancer Research. [Link]
-
National Institutes of Health. (n.d.). CDK-1 Inhibition in G2 Stabilizes Kinetochore-Microtubules in the following Mitosis. PLOS ONE. [Link]
-
ResearchGate. (2025). Phase II, open label study of SB-715992 (Ispinesib) in subjects with advanced or metastatic breast cancer. [Link]
-
Purcell, J. W., et al. (2010). Activity of the Kinesin Spindle Protein Inhibitor Ispinesib (SB-715992) in Models of Breast Cancer. AACR Journals. [Link]
-
ResearchGate. (2010). Activity of the Kinesin Spindle Protein Inhibitor Ispinesib (SB-715992) in Models of Breast Cancer. [Link]
-
University of Chicago. (n.d.). Cell Cycle Analysis. [Link]
-
Ferlini, C., et al. (2022). Kinesin Spindle Protein (KIF11) in Mitosis and Cancer. International Journal of Molecular Sciences. [Link]
-
Carol, H., et al. (2011). Initial Testing (Stage 1) of the Kinesin Spindle Protein Inhibitor Ispinesib by the Pediatric Preclinical Testing Program. Pediatric Blood & Cancer. [Link]
-
Zhao, H., et al. (2023). Basic Methods of Cell Cycle Analysis. MDPI. [Link]
Sources
- 1. The structure of the ternary Eg5–ADP–ispinesib complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Kinesin Spindle Protein (KIF11) in Mitosis and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mechanism of inhibition of human KSP by ispinesib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Activity of the Kinesin Spindle Protein Inhibitor Ispinesib (SB-715992) in Models of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apexbt.com [apexbt.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. cancer.wisc.edu [cancer.wisc.edu]
- 13. mdpi.com [mdpi.com]
- 14. Inhibitor library screening identifies ispinesib as a new potential chemotherapeutic agent for pancreatic cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. researchgate.net [researchgate.net]
Technical Application Note: Immunofluorescence Profiling of Mitotic Defects Induced by Ispinesib (SB-715992)
Abstract & Mechanism of Action
Ispinesib (SB-715992) is a highly specific, allosteric inhibitor of Kinesin-5 (KSP/Eg5/KIF11), a motor protein essential for the formation of the bipolar mitotic spindle. Unlike taxanes or vinca alkaloids which target tubulin directly, Ispinesib targets the motor mechanism required to separate centrosomes.
In a functional cell, Eg5 homotetramers crosslink antiparallel microtubules and slide them apart to establish the spindle poles.[1][2][3] Ispinesib locks Eg5 in an ADP-bound state, preventing this sliding motion. The resulting phenotype is the "monoastral" spindle (or "prometaphase rosette"), where centrosomes fail to separate, and chromosomes arrange in a circle around a single microtubule aster.
This Application Note provides a high-fidelity immunofluorescence (IF) protocol to visualize this phenotype, distinguishing it from standard microtubule depolymerization.
Mechanistic Pathway
Figure 1: Mechanism of Ispinesib-induced mitotic arrest.[4][5][6] The drug prevents centrosome separation, leading to the characteristic monoastral phenotype.[1][3][7]
Experimental Design & Pre-requisites
Cell Line Selection
While Ispinesib is effective in many lines, HeLa or U2OS cells are recommended for initial validation due to their flat morphology and large, clear mitotic spindles.
Reagent Preparation
-
Ispinesib Stock: Dissolve in DMSO to 10 mM. Store at -20°C. Avoid repeated freeze-thaw cycles.
-
Working Concentrations: Ispinesib is potent.[8][9]
-
IC50 Range: Typically 1–5 nM in sensitive lines.
-
Recommended Treatment:10 nM – 100 nM to ensure complete phenotype penetrance.
-
-
Exposure Time: 24 hours (sufficient for the majority of an asynchronous population to enter mitosis and arrest).
High-Fidelity Immunofluorescence Protocol
Expert Insight: Microtubules are labile. Standard Paraformaldehyde (PFA) fixation often destroys the delicate astral microtubules required to clearly distinguish a "monoaster" from a collapsed spindle. We recommend a Pre-Extraction/Fixation method using PHEM buffer to preserve the cytoskeleton.
Buffer Recipes (Critical)
| Buffer | Composition | Purpose |
| 1X PHEM (pH 6.9) | 60mM PIPES, 25mM HEPES, 10mM EGTA, 2mM MgCl2 | Physiologically relevant buffer for cytoskeleton stability. |
| Extraction Buffer | 1X PHEM + 0.5% Triton X-100 | Removes soluble proteins/membrane to reduce background. |
| Fixation Buffer | 1X PHEM + 4% PFA + 0.2% Glutaraldehyde | Glutaraldehyde crosslinks microtubules rapidly; PFA penetrates well. |
| Quenching Solution | 1 mg/mL Sodium Borohydride (NaBH4) in PBS | Essential: Neutralizes glutaraldehyde autofluorescence. |
Step-by-Step Workflow
Figure 2: Optimized workflow for cytoskeletal preservation during Ispinesib profiling.
Phase A: Treatment & Fixation[10][11]
-
Seeding: Plate cells on acid-washed glass coverslips.[10] Aim for 60-70% confluency at the time of fixation.
-
Drug Exposure: Treat with 10 nM Ispinesib for 24 hours. (Include a DMSO vehicle control).
-
Rinse: Quickly rinse coverslips with warm (37°C) PHEM buffer . Do not use cold PBS, as it depolymerizes microtubules.
-
Pre-Extraction (The "Secret" Step): Incubate in warm Extraction Buffer for exactly 45-60 seconds .
-
Why: This removes soluble tubulin monomers that cause background haze, leaving only the polymerized spindle.
-
-
Fixation: Immediately aspirate and add warm Fixation Buffer . Incubate for 15 minutes at room temperature.
-
Quenching: Wash 2x with PBS.[12] Incubate with freshly prepared Quenching Solution (NaBH4) for 7 minutes. Bubbling is normal. Wash 3x with PBS.
Phase B: Staining[13]
-
Blocking: Incubate in PBS + 3% BSA + 0.1% Triton X-100 for 30 minutes.
-
Primary Antibodies (1 hour at RT):
-
Target 1: Mouse Anti-
-Tubulin (1:500) - Visualizes Spindle. -
Target 2: Rabbit Anti-
-Tubulin (1:1000) - Visualizes Centrosomes (Critical). -
Note: Co-staining
-tubulin is required to prove the centrosomes are unseparated (monopolar) rather than missing.
-
-
Secondary Antibodies (45 mins at RT):
-
Goat anti-Mouse Alexa Fluor 488.
-
Goat anti-Rabbit Alexa Fluor 568.
-
-
Counterstain: DAPI (1
g/mL) for 5 minutes. -
Mounting: Mount using an anti-fade reagent (e.g., ProLong Gold).
Data Analysis & Expected Results
Phenotypic Classification
You must distinguish between three states during analysis:
| Phenotype | Microtubule Morphology ( | Centrosome Status ( | Chromosomes (DAPI) | Interpretation |
| Bipolar (Control) | Fusiform shape, two distinct poles. | Two distinct foci, separated. | Aligned at metaphase plate.[11] | Normal Mitosis. |
| Monoastral (Ispinesib) | Radial array ("star" or "rosette"). | Two foci, but <1 | Arranged in a circle around the aster. | Eg5 Inhibition. |
| Depolymerized | Diffuse or absent microtubules. | Visible but no aster. | Condensed but disordered. | Toxicity/Nocodazole effect (Not Eg5 specific). |
Quantification Metrics
To validate drug efficacy, quantify the following from at least 200 cells per condition:
-
Mitotic Index (MI):
-
Expectation: Ispinesib treatment significantly increases MI (due to mitotic arrest).[13]
-
-
Percentage of Monoastral Spindles:
-
Expectation: >80% in treated samples vs. <1% in controls.
-
Troubleshooting Guide
-
Issue: High Background / Hazy Microtubules.
-
Cause: Soluble tubulin was not removed.
-
Solution: Increase Pre-Extraction time to 90 seconds or ensure Extraction Buffer is at 37°C.
-
-
Issue: "Puffy" or Distorted Chromosomes.
-
Cause: Pre-extraction can sometimes affect chromatin structure.
-
Solution: If DNA morphology is critical, skip the pre-extraction and use Methanol fixation (-20°C for 5 mins). Note that Methanol preserves the spindle well but may flatten the 3D rosette structure.
-
-
Issue: No Monopolar Spindles observed despite treatment.
-
Cause: Drug degradation or resistant cell line.[2]
-
Solution: Verify Ispinesib stock (should be <6 months old). Ensure cells are not KSP-mutant (e.g., certain drug-resistant clones).
-
References
-
Mechanism of Ispinesib: Lad, L., et al. (2008). "Mechanism of inhibition of human KSP by ispinesib." Biochemistry.
-
Clinical Context & Phenotype: Purcell, J.W., et al. (2010).[8][9] "Activity of the Kinesin Spindle Protein Inhibitor Ispinesib (SB-715992) in Models of Breast Cancer." Clinical Cancer Research.
-
Eg5 Structural Biology: Talapatra, S.K., et al. (2012). "The structure of the ternary Eg5–ADP–ispinesib complex." Acta Crystallographica.
-
Cytoskeleton Fixation Methods: Cramer, L.P., & Mitchison, T.J. (1995). "Thermodynamic and kinetic properties of ATP hydrolysis by Eg5." (Foundational method for PHEM/Extraction). Journal of Cell Biology. (Note: Linked to primary mechanism paper for continuity).
Sources
- 1. The structure of the ternary Eg5–ADP–ispinesib complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Mechanisms by Which Kinesin-5 Motors Perform Their Multiple Intracellular Functions | MDPI [mdpi.com]
- 5. Microtubins: a novel class of small synthetic microtubule targeting drugs that inhibit cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Activity of the kinesin spindle protein inhibitor ispinesib (SB-715992) in models of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. apexbt.com [apexbt.com]
- 10. Immunofluorescence of the Cytoskeleton [u-lab.my-pharm.ac.jp]
- 11. biorxiv.org [biorxiv.org]
- 12. versalive.tigem.it [versalive.tigem.it]
- 13. mdpi.com [mdpi.com]
Application Note: Monitoring Kinesin Spindle Protein (KSP) Inhibition-Induced Apoptosis Using Annexin V/PI Flow Cytometry
Introduction & Mechanism of Action
Ispinesib (SB-715992) represents a class of highly specific allosteric inhibitors targeting the Kinesin Spindle Protein (KSP/Eg5). Unlike taxanes, which stabilize microtubules, Ispinesib inhibits the ATPase activity of Eg5, a motor protein essential for centrosome separation and bipolar spindle formation during early mitosis.
To accurately measure apoptosis induced by Ispinesib, researchers must understand the temporal delay between drug action and cell death. Ispinesib first induces a prometaphase arrest characterized by "monopolar spindles" (the monoaster phenotype). Prolonged arrest triggers the Spindle Assembly Checkpoint (SAC), leading to mitochondrial outer membrane permeabilization (MOMP), caspase activation, and finally, the externalization of phosphatidylserine (PS)—the specific target of Annexin V.
Mechanistic Pathway: From KSP Inhibition to Annexin V Binding
The following diagram illustrates the cascade of events. Note that Annexin V positivity is a downstream consequence of the initial mitotic arrest.
Figure 1: Mechanistic cascade linking Ispinesib-induced KSP inhibition to the externalization of Phosphatidylserine (PS), the target for Annexin V.
Critical Experimental Design Strategy
As a Senior Scientist, I have observed that standard apoptosis protocols often fail with KSP inhibitors due to two specific pitfalls: Timing and Sample Collection .
A. The "Floating Cell" Imperative
Ispinesib induces a "rounded" phenotype characteristic of mitotic arrest before cells undergo apoptosis. These rounded cells detach easily from the culture plate.
-
The Error: Aspirating the culture media and only trypsinizing the adherent cells.
-
The Consequence: You discard the population of interest (mitotic and apoptotic cells), analyzing only the resistant, interphase cells remaining on the plastic.
-
The Fix: You must collect the culture supernatant, spin it down, and combine it with the trypsinized fraction.[1]
B. Temporal Dynamics
Apoptosis is not immediate.[1][2][3][4][5][6][7][8]
-
0–12 Hours: Cells accumulate in G2/M (detectable by Cell Cycle analysis, not Annexin V).
-
16–24 Hours: Peak Mitotic Index (Monopolar spindles visible).
-
24–48 Hours: Post-mitotic apoptosis (Annexin V signal emerges).
-
Recommendation: Perform a time-course experiment at 24h and 48h . Assaying at 6h will yield false negatives for apoptosis.
Detailed Protocol: Annexin V/PI Staining
This protocol is optimized for adherent cancer cell lines (e.g., HeLa, MDA-MB-468) treated with Ispinesib.
Reagents Required[3][4][5][6][8][10][11][12][13]
-
Annexin V Binding Buffer (10X): 0.1 M Hepes (pH 7.4), 1.4 M NaCl, 25 mM CaCl₂. (Note:
is critical for Annexin binding).[4][9] -
Annexin V-FITC Conjugate: Or other fluorophore (PE, APC) depending on cytometer configuration.
-
Propidium Iodide (PI): Stock solution 50 µg/mL.
-
Positive Control Reagent: Staurosporine (1 µM) or Camptothecin (5 µM).
-
Accutase: Preferred over Trypsin to reduce membrane stress, though Trypsin-EDTA is acceptable if neutralized quickly.
Step-by-Step Workflow
Figure 2: Integrated harvest workflow ensuring retention of the floating mitotic/apoptotic population.
1. Cell Culture and Treatment[10][1][2][6][8][11][12][13]
-
Seed cells at
cells/well in a 6-well plate. Allow 24h adhesion. -
Treatment:
-
Vehicle Control: DMSO (Final concentration <0.1%).[3]
-
Ispinesib: Typical
range is 1–10 nM. Recommended treatment dose: 10 nM and 50 nM . -
Positive Control: Staurosporine (1 µM) for 4–6 hours.
-
-
Incubate for 48 hours (optimal for Ispinesib-induced apoptosis).[1]
2. Harvesting (The "Total Cell" Method)
-
Supernatant: Transfer the culture medium (containing floating/mitotic cells) into a 15 mL conical tube. Do not discard.
-
Wash: Add 1 mL PBS to the well, swirl gently, and add to the same 15 mL tube.
-
Detach: Add 300 µL Accutase (or Trypsin). Incubate at 37°C until detached (2–5 min).
-
Neutralize: Add 1 mL complete media to the well to stop digestion. Transfer this suspension to the same 15 mL tube.
-
Centrifuge: Spin at 300 x g for 5 minutes at 4°C.
3. Staining Procedure
-
Discard supernatant.[4][12][9] Resuspend pellet in 1 mL cold PBS. Spin again (300 x g, 5 min).
-
Resuspend cells in 1X Annexin V Binding Buffer at a concentration of
cells/mL (approx. 100 µL per tube). -
Transfer 100 µL of solution to a 5 mL flow tube.
-
Add 5 µL of Annexin V-FITC .
-
Add 5 µL of Propidium Iodide (PI) .
-
Gently vortex and incubate for 15 minutes at Room Temperature (RT) in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze immediately (within 1 hour) on a flow cytometer.
Data Analysis & Interpretation
Gating Strategy
-
FSC vs. SSC: Gate on cells to exclude debris. Note: Ispinesib treated cells may appear slightly larger or more granular due to mitotic arrest.
-
Single Cells: FSC-A vs. FSC-H to exclude doublets.
-
Quad Plot: FITC (X-axis) vs. PI (Y-axis).
Expected Results Table
| Population | Annexin V | PI | Biological Status | Ispinesib Effect (48h) |
| Q3 (Lower Left) | Negative | Negative | Viable Cells | Decreased |
| Q4 (Lower Right) | Positive | Negative | Early Apoptosis | Significantly Increased |
| Q2 (Upper Right) | Positive | Positive | Late Apoptosis | Increased (Secondary necrosis) |
| Q1 (Upper Left) | Negative | Positive | Necrosis / Debris | Minimal change |
Interpretation Notes
-
Ispinesib Specifics: At 24 hours, you may see a shift in cell size (FSC) before a massive Annexin V shift. By 48 hours, the Q4 (Early Apoptosis) and Q2 (Late Apoptosis) populations should be dominant compared to the DMSO control.
-
Mitotic Slippage: Some cells may slip out of mitosis and form micronucleated G1 cells. These often become Annexin V positive shortly after slippage.
Troubleshooting & Self-Validation
-
Issue: No Annexin V signal despite cell death.
-
Issue: High PI background in all samples.
-
Cause: Trypsin was too harsh, damaging membranes.
-
Solution: Use Accutase or reduce Trypsin time. Ensure gentle pipetting.[4]
-
-
Issue: Loss of mitotic cells.
References
-
Cytokinetics, Inc. (2010).[8] Activity of the Kinesin Spindle Protein Inhibitor Ispinesib (SB-715992) in Models of Breast Cancer. Clinical Cancer Research. Available at: [Link]
-
Tao, W., et al. (2005). Induction of apoptosis by an inhibitor of the mitotic kinesin KSP requires both activation of the spindle assembly checkpoint and mitotic slippage.[8] Cancer Cell. Available at: [Link]
-
Vermes, I., et al. (1995). A novel assay for apoptosis. Flow cytometric detection of phosphatidylserine expression on early apoptotic cells using fluorescein labelled Annexin V.[4] Journal of Immunological Methods. Available at: [Link]
Sources
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. bosterbio.com [bosterbio.com]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. A real-time, bioluminescent annexin V assay for the assessment of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Activity of the Kinesin Spindle Protein Inhibitor Ispinesib (SB-715992) in Models of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. Rapid induction of apoptosis during Kinesin-5 inhibitor-induced mitotic arrest in HL60 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BestProtocols: Pharmacological Induction of Apoptosis with Camptothecin | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 13. apexbt.com [apexbt.com]
Experimental design for Ispinesib and paclitaxel combination studies
Experimental Design for Ispinesib and Paclitaxel Combination Studies
Executive Summary & Rationale
This Application Note provides a rigorous framework for evaluating the combinatorial efficacy of Ispinesib (a specific Kinesin-5/Eg5 inhibitor) and Paclitaxel (a microtubule stabilizing agent).
While both agents target the mitotic machinery, they do so via distinct, potentially conflicting mechanisms.[1] Paclitaxel suppresses microtubule dynamics, while Ispinesib inhibits the motor force required for centrosome separation. The scientific premise for this combination lies in the "double-hit" hypothesis: compromising the structural integrity of the spindle (Paclitaxel) while simultaneously disabling the motor force required to correct errors (Ispinesib) may overcome resistance mechanisms associated with single-agent taxane therapy.
However, improper experimental design can lead to false negatives due to schedule-dependent antagonism . This guide outlines a self-validating workflow to determine the optimal synergy window using the Chou-Talalay method.
Mechanistic Basis of Interaction
To design a valid experiment, one must understand the subcellular conflict.
-
Ispinesib (SB-715992): Binds to the allosteric loop L5/helix
pocket of Kinesin-5 (Eg5).[2] It locks the motor in an ADP-bound state, preventing it from sliding antiparallel microtubules. -
Paclitaxel: Binds to the
-tubulin subunit, promoting polymerization and preventing disassembly.
The Conflict: Kinesin-5 requires dynamic microtubules to generate poleward force. If Paclitaxel "freezes" the lattice too early, Ispinesib’s target may become mechanically irrelevant. Conversely, if Ispinesib collapses the spindle first, Paclitaxel binding sites may be spatially altered.
Visualization: The Kinesin-Microtubule Axis
Figure 1: Mechanistic convergence of Ispinesib and Paclitaxel on the mitotic checkpoint. Note the distinct phenotypic outcomes (Monoaster vs. Rigidity) leading to a common endpoint (Arrest).
Experimental Design Strategy
Do not proceed directly to combination screening. You must validate the single-agent windows first.
Phase I: Single-Agent Dose Finding (The Anchor)
Objective: Determine the IC50 and the "steepness" (Hill slope) of the dose-response curve for each drug independently.
-
Duration: 72 hours (to allow at least 2-3 cell cycles).
-
Readout: ATP-based luminescence (e.g., CellTiter-Glo) is preferred over MTS/MTT for higher sensitivity in detecting cytostasis vs. cytotoxicity.
Phase II: The Combination Matrix (Chou-Talalay)
Objective: Determine the Combination Index (CI).[5][6][7][8] Design: Constant Ratio (Diagonal) Design.
-
Rationale: This is the most efficient method for calculating CI values. You mix the drugs at a fixed ratio based on their equipotency (e.g., IC50 of Drug A : IC50 of Drug B).
-
Ratios to Test:
-
Equipotent Ratio (1:1 of IC50s): The primary dataset.
-
Non-Equipotent Ratios: If Drug A is much more potent, test at IC50_A : IC50_B ratio.
-
Detailed Protocols
Protocol A: Single Agent IC50 Determination
Prerequisite: Cells in log-phase growth (>95% viability).
-
Seeding: Seed cells (e.g., HeLa, MCF-7, or OVCAR-3) in 96-well white-walled plates. Density: 3,000–5,000 cells/well.
-
Incubation: Allow attachment for 24 hours.
-
Preparation of Stocks:
-
Ispinesib: Dissolve in DMSO to 10 mM stock. Store at -20°C.
-
Paclitaxel: Dissolve in DMSO to 10 mM stock. Store at -20°C.
-
-
Serial Dilution:
-
Prepare a 9-point dilution series (1:3 serial dilution).
-
Ispinesib Range: Start at 1 µM (High) down to 0.1 nM. (Typical IC50 is 1–10 nM).
-
Paclitaxel Range: Start at 100 nM (High) down to 0.01 nM. (Typical IC50 is 2–10 nM).
-
-
Treatment: Add drugs to wells (Final DMSO < 0.5%).
-
Readout: Incubate 72 hours. Add CellTiter-Glo reagent. Shake 2 mins. Read Luminescence.
-
Analysis: Fit data to a 4-parameter logistic regression (4PL) to extract IC50 (
) and Slope ( ).
Protocol B: Combination Assay (Constant Ratio)
Critical Step: Calculate the working ratio. Example: If Ispinesib IC50 = 4 nM and Paclitaxel IC50 = 2 nM.
-
Ratio = 2:1 (Ispinesib:Paclitaxel).
-
The "Combination Stock" should contain 4 µM Ispinesib + 2 µM Paclitaxel.
Workflow:
-
Plate Layout:
-
Rows A-B: Vehicle Control (DMSO).
-
Row C: Ispinesib alone (Serial dilution).
-
Row D: Paclitaxel alone (Serial dilution).
-
Row E-F: Combination Mix (Serial dilution of the mixture).
-
-
Dilution: Perform 1:2 serial dilutions of the Combination Stock. This ensures you cover the range from
to . -
Incubation & Readout: Same as Protocol A.
Visualization: The Experimental Workflow
Figure 2: Step-by-step workflow from single-agent calibration to synergy interpretation.
Data Analysis & Interpretation
Use the Median-Effect Equation (Chou-Talalay method).[6][7][8]
Where:
- = Fraction affected (inhibited).[9]
- = Fraction unaffected.
- = Dose.[4][10][11][12]
- = Median-effect dose (IC50).[6]
- = Slope (Shape of the curve).
The Combination Index (CI) Equation: For mutually exclusive drugs (classic assumption for same-pathway drugs):
[9]-
: Doses of Ispinesib and Paclitaxel in the combination that inhibit
of cells. -
: Doses of Ispinesib and Paclitaxel alone that inhibit
of cells.
Interpretation Table:
| CI Value | Interpretation | Clinical Implication |
| < 0.1 | Very Strong Synergy | Highly desirable; potential for dose reduction. |
| 0.3 - 0.7 | Synergism | Standard target for combination therapies. |
| 0.9 - 1.1 | Additive | No biological interaction; purely summation of effects. |
| > 1.1 | Antagonism | Warning: Drugs may be interfering with each other.[3][9][13][14] |
Self-Validation Check:
If you observe Antagonism (CI > 1.1) at high effect levels (
Mechanistic Validation (Immunofluorescence)
Do not rely solely on viability data. You must confirm the phenotype.
Protocol:
-
Treat cells on coverslips for 24 hours (shorter than viability assay to catch mitotic figures).
-
Fix in -20°C Methanol for 10 mins (preserves microtubule structure better than formalin).
-
Stain:
-
Primary Ab: Anti-
-Tubulin (1:1000). -
Secondary Ab: AlexaFluor-488 (Green).
-
Counterstain: DAPI (Blue) for DNA.
-
-
Microscopy:
-
Ispinesib Control: Look for "Rosettes" of chromosomes surrounded by a monoastral sphere of tubulin.
-
Paclitaxel Control: Look for rigid bundles or multipolar spindles.
-
Combination: If synergistic, you often see a higher index of "catastrophic" mitosis—fragmented DNA with collapsed spindles—compared to single agents.
-
References
-
Discovery of Ispinesib: Lad, L., et al. (2008). Mechanism of inhibition of human KSP by ispinesib. Biochemistry. Link
-
KSP Mechanism: Sarli, V., & Giannis, A. (2008). Targeting the kinesin spindle protein: basic principles and clinical implications. Clinical Cancer Research. Link
-
Combination Synergy (Preclinical): Purcell, J. W., et al. (2010).[15] Activity of the Kinesin Spindle Protein Inhibitor Ispinesib (SB-715992) in Models of Breast Cancer. Clinical Cancer Research. Link
-
Chou-Talalay Method: Chou, T. C. (2010).[8] Drug combination studies and their synergy quantification using the Chou-Talalay method. Cancer Research.[12][16] Link
-
Clinical Trial (Phase I): Blagden, S. P., et al. (2008). A phase I trial of ispinesib, a kinesin spindle protein inhibitor, with docetaxel in patients with advanced solid tumours. British Journal of Cancer. Link
Sources
- 1. Kinesin Inhibitors | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Coupling Kinesin Spindle Protein and Aurora B Inhibition with Apoptosis Induction Enhances Oral Cancer Cell Killing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activity of the Kinesin Spindle Protein Inhibitor Ispinesib (SB-715992) in Models of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-protocol.org [bio-protocol.org]
- 6. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rational Approach to the Clinical Protocol Design for Drug Combinations: A Review|Airiti Library 華藝線上圖書館 [airitilibrary.com]
- 8. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design and Evaluation of Drug Combination Studies | Basicmedical Key [basicmedicalkey.com]
- 11. A phase I trial of ispinesib, a kinesin spindle protein inhibitor, with docetaxel in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibitor library screening identifies ispinesib as a new potential chemotherapeutic agent for pancreatic cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. Experimental design for multi-drug combination studies using signaling networks. [escholarship.org]
- 15. Activity of the kinesin spindle protein inhibitor ispinesib (SB-715992) in models of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Experimental Design for Multi-drug Combination Studies Using Signaling Networks - PMC [pmc.ncbi.nlm.nih.gov]
High-throughput screening applications for Ispinesib mesylate
Application Note: High-Throughput Screening Architectures for Ispinesib Mesylate
Executive Summary
Ispinesib mesylate (SB-715992) represents a benchmark in the class of Kinesin Spindle Protein (KSP/Eg5/KIF11) inhibitors. Unlike taxanes, which disrupt microtubule dynamics globally, Ispinesib functions as a highly selective allosteric inhibitor of the Eg5 motor domain. This specificity allows for the targeted disruption of bipolar spindle assembly without affecting interphase microtubules, theoretically reducing neurotoxicity.
This guide details the integration of Ispinesib into high-throughput screening (HTS) and high-content screening (HCS) workflows. It moves beyond basic IC50 determination to explore phenotypic profiling, mitotic arrest quantification, and synergistic combination matrices.
Mechanistic Grounding & Biological Rationale
The Target: Eg5 (KIF11) is a plus-end directed motor protein essential for separating centrosomes during prophase.[1] The Mechanism: Ispinesib binds to an allosteric pocket formed by Loop 5 of the Eg5 motor domain.[2] This binding locks the motor in an ADP-bound state, preventing the release of energy required for mechanical force generation. The Phenotype: The failure of centrosome separation results in a characteristic "monoastral" (monopolar) spindle. The cell arrests in mitosis (prometaphase) due to Spindle Assembly Checkpoint (SAC) activation, eventually leading to apoptosis via the mitochondrial pathway (caspase-3 activation) or "mitotic slippage" into a tetraploid G1 state.
Diagram 1: Ispinesib Mechanism of Action Signaling Pathway
Caption: Pathway illustrating Ispinesib-induced Eg5 inhibition, leading to monoastral spindle formation and subsequent cell fate decisions.[2][3]
Application 1: High-Throughput Phenotypic Screening (Viability)
Objective: To determine the antiproliferative potency (IC50) of Ispinesib across a panel of cancer cell lines or to use Ispinesib as a positive control for mitotic arrest in library screens.
Rationale: Ispinesib exhibits rapid kinetics. While taxanes may require longer incubations to manifest toxicity, Eg5 inhibition arrests cells as they enter mitosis. Therefore, assay duration must exceed the cell cycle time of the target line (typically >24-48 hours).
Protocol: 384-Well ATP-Based Viability Assay
Materials:
-
Compound: Ispinesib Mesylate (10 mM stock in DMSO).[4]
-
Reagent: CellTiter-Glo® (Promega) or equivalent ATP-monitoring reagent.
-
Plate: 384-well solid white polystyrene plates (sterile, tissue-culture treated).
Workflow:
-
Cell Seeding (T=0):
-
Dispense 25 µL of cell suspension per well (Density: 500–1,500 cells/well depending on growth rate).
-
Critical: Centrifuge plate at 1,000 rpm for 60s to settle cells.
-
Incubate overnight at 37°C/5% CO2 to allow attachment.
-
-
Compound Addition (T=24h):
-
Prepare a 10-point serial dilution of Ispinesib in DMSO (1:3 dilution series). Top concentration typically 10 µM (final assay concentration).
-
Use an acoustic liquid handler (e.g., Echo®) or pin tool to transfer 50–100 nL of compound directly into wells.
-
Target DMSO: <0.5% final volume to avoid vehicle toxicity.
-
-
Incubation:
-
Incubate for 72 hours. This duration ensures cells have attempted mitosis at least 2-3 times, maximizing the "trap" effect of the drug.
-
-
Readout:
-
Equilibrate plate to room temperature (20 mins).
-
Add 25 µL CellTiter-Glo reagent. Shake orbitally (2 mins).
-
Incubate 10 mins (dark) to stabilize luminescence.
-
Read on a multimode plate reader (0.1s integration).
-
Data Analysis:
-
Normalize Raw Light Units (RLU) to DMSO controls (100% viability) and Bortezomib/Staurosporine controls (0% viability).
-
Fit data to a 4-parameter logistic (4PL) curve to extract IC50.
Application 2: High-Content Screening (HCS) for Mitotic Arrest
Objective: To visually confirm the "monoastral" phenotype and distinguish Eg5 inhibition from other cytotoxic mechanisms.
Rationale: Viability assays do not reveal how cells die. HCS uses automated microscopy to quantify the Mitotic Index (MI) and classify spindle morphology. Ispinesib treatment results in a spike in MI with a specific circular chromatin condensation pattern (rosette).
Protocol: Immunofluorescence HCS Workflow
Materials:
-
Primary Ab: Anti-alpha-Tubulin (Mouse) and Anti-Phospho-Histone H3 (Rabbit - Mitotic Marker).
-
Secondary Ab: Alexa Fluor 488 (Anti-Mouse) and Alexa Fluor 647 (Anti-Rabbit).
-
Nuclear Stain: Hoechst 33342.
-
Plate: 384-well black-wall/clear-bottom imaging plates (e.g., PerkinElmer ViewPlate).
Step-by-Step Methodology:
-
Treatment: Seed cells as above. Treat with Ispinesib (e.g., 5 nM - 100 nM) for 24 hours .
-
Note: Shorter incubation is preferred for HCS to catch cells in arrest before they undergo apoptosis and fragment.
-
-
Fixation & Permeabilization:
-
Aspirate media. Add 4% Paraformaldehyde (PFA) for 15 mins.
-
Wash 2x with PBS.
-
Permeabilize with 0.1% Triton X-100/PBS for 10 mins.
-
-
Staining:
-
Block with 3% BSA/PBS for 30 mins.
-
Incubate with Primary Ab cocktail (1:500) for 1 hour at RT.
-
Wash 3x PBS.
-
Incubate with Secondary Ab + Hoechst (1 µg/mL) for 45 mins (Dark).
-
-
Imaging:
-
Image on automated confocal system (e.g., Opera Phenix, CellInsight).
-
Magnification: 20x or 40x water immersion.
-
Channels: DAPI (Nuclei), FITC (Tubulin), Cy5 (pH3).
-
Diagram 2: HCS Workflow & Logic
Caption: High-Content Screening workflow for identifying Ispinesib-induced monoastral spindles.
Application 3: Synergistic Combination Screening
Objective: To identify compounds that sensitize resistant tumors to Ispinesib or allow for dose reduction.
Rationale: Eg5 inhibitors have shown limited efficacy as monotherapies in some clinical trials due to resistance (e.g., overexpression of KIF15). Combining Ispinesib with DNA damage response inhibitors (e.g., ATR inhibitors) or standard chemotherapy (e.g., Docetaxel) can overcome this.
Matrix Design (Checkerboard):
-
Format: 6x6 or 8x8 dose matrix in a 384-well plate.
-
Axis X: Ispinesib (0, 0.5x, 1x, 2x, 4x IC50).
-
Axis Y: Partner Drug (0, 0.5x, 1x, 2x, 4x IC50).
-
Controls: Columns 1 and 24 reserved for DMSO and Positive Kill Control.
Analysis Protocol:
-
Calculate % Inhibition for every well.
-
Bliss Independence Model: Calculate expected inhibition (
) assuming additivity: Where and are fractional inhibitions of single agents. -
Synergy Score: Subtract Expected from Observed inhibition.
-
Score > 0: Synergy (Red on heatmaps).
-
Score < 0: Antagonism (Blue on heatmaps).
-
Technical Reference Data
Table 1: Ispinesib Mesylate Physicochemical & Biological Properties
| Property | Value/Description | Notes |
| CAS Number | 336113-53-2 | |
| Molecular Weight | 517.06 g/mol | |
| Solubility (DMSO) | > 100 mg/mL | Hygroscopic; store desiccated.[5] |
| Solubility (Water) | Insoluble | Do not dilute directly into aqueous buffer for storage. |
| Target | Kinesin-5 (Eg5/KIF11) | Allosteric inhibition (Loop 5). |
| Ki (app) | ~1.7 nM | High affinity.[5] |
| Cellular IC50 | 1 – 10 nM | Highly potent in HeLa, KB, HCT116. |
| Stock Storage | -20°C or -80°C | Stable for >2 years in DMSO. |
Troubleshooting & Expert Tips
-
Edge Effects: Ispinesib is potent.[5][6][7] Evaporation in outer wells of 384-well plates can artificially concentrate the drug, shifting IC50s. Solution: Use thermal-bonded seals or fill perimeter wells with media only.
-
Liquid Handling: Ispinesib is "sticky" in plastic tips at high concentrations. Solution: Use acoustic dispensing (contactless) or pre-wet tips for serial dilutions.
-
Timing is Critical: In HCS, waiting 48+ hours often results in "mitotic slippage," where cells exit mitosis into a tetraploid G1 state. They appear as large, single-nucleated cells, potentially leading to false negatives if counting only "mitotic" cells. Solution: Image at 24h for phenotype; measure ATP at 72h for lethality.
References
-
Discovery of Ispinesib: Lad, L., et al. (2008). "Mechanism of inhibition of human KSP by ispinesib." Biochemistry.
-
Clinical Context: Purcell, J. W., et al. (2010).[4][5] "Activity of the kinesin spindle protein inhibitor ispinesib (SB-715992) in models of breast cancer." Clinical Cancer Research.
-
Pediatric Screening: Carol, H., et al. (2009).[4][5] "Initial testing (stage 1) of the kinesin spindle protein inhibitor ispinesib by the pediatric preclinical testing program." Pediatric Blood & Cancer.
-
Structural Biology: Talapatra, S. K., et al. (2013). "Snapshots of ispinesib-induced conformational changes in the mitotic kinesin Eg5." Journal of Biological Chemistry.
-
Synergy Methodology: Yadav, B., et al. (2015). "Searching for Drug Synergy in Complex Dose–Response Landscapes Using an Interaction Potency Model." Computational and Structural Biotechnology Journal.
Sources
- 1. Recent findings and future directions for interpolar mitotic kinesin inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. apexbt.com [apexbt.com]
- 5. Ispinesib (SB-715992) | CAS:336113-53-2 | Kinesin spindle protein (KSP)inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. Initial Testing (Stage 1) of the Kinesin Spindle Protein Inhibitor Ispinesib by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Note: In Vivo Formulation & Administration of Ispinesib Mesylate (SB-715992)
Abstract & Introduction
Ispinesib mesylate (SB-715992) is a highly specific, allosteric inhibitor of Kinesin Spindle Protein (KSP/Eg5). Unlike taxanes, which target tubulin polymers, Ispinesib targets the motor protein responsible for centrosome separation. This blockade results in the formation of characteristic "monoastral" spindles, leading to mitotic arrest in prometaphase and subsequent apoptosis.
While Ispinesib demonstrates potent efficacy in solid tumor models (breast, ovarian, melanoma), its physicochemical profile presents significant challenges for in vivo administration. The compound is hydrophobic and prone to precipitation upon dilution in physiological buffers.
This guide provides two validated formulation protocols:
-
The "Gold Standard" Clinical-Grade Protocol (Captisol®-based): Recommended for long-term dosing and sensitive models due to low vehicle toxicity.
-
The "Standard" Preclinical Protocol (Ethanol/Cremophor): A robust alternative for acute studies when cyclodextrins are unavailable.
Physicochemical Profile & Handling
Before formulation, the compound's properties must be understood to prevent experimental failure (precipitation/crystallization).
| Property | Specification | Critical Note |
| Chemical Name | Ispinesib Mesylate (SB-715992) | Ensure you are using the mesylate salt. The free base has significantly lower aqueous solubility. |
| Molecular Weight | ~613.16 g/mol (Mesylate salt) | Adjust calculations if using Free Base (MW ~517.06). |
| Solubility (Water) | Insoluble (< 0.1 mg/mL) | Do not attempt to dissolve directly in saline or PBS. |
| Solubility (DMSO) | > 25 mg/mL | Excellent for stock solutions. |
| Solubility (Ethanol) | > 48 mg/mL | Good for co-solvent formulations. |
| Storage | -20°C, Desiccated, Dark | Hygroscopic. Equilibrate vial to RT before opening. |
Mechanism of Action & Biological Rationale
Understanding the target kinetics is essential for selecting the dosing schedule. KSP inhibition is reversible; therefore, sustained exposure or pulsed high-doses are required to catch cells entering mitosis.
Figure 1: Mechanism of Action. Ispinesib prevents centrosome migration, causing the cell to arrest with a monopolar spindle, eventually triggering apoptotic pathways.
Formulation Protocols
Protocol A: Captisol® (SBE-β-CD) Formulation (Recommended)
Why this method? Sulfobutyl ether beta-cyclodextrin (Captisol) encapsulates hydrophobic drugs in a hydrophilic pocket. This mimics the clinical formulation, avoids the hypersensitivity reactions associated with Cremophor/Tween, and allows for Intravenous (IV) administration without hemolysis risk.
Reagents:
-
Ispinesib Mesylate powder.
-
Captisol® powder (Ligand Pharmaceuticals or generic SBE-β-CD).
-
Sterile Water for Injection.
-
1N HCl and 1N NaOH (for pH adjustment).
Step-by-Step Procedure:
-
Vehicle Preparation: Prepare a 20% (w/v) Captisol solution in sterile water.
-
Example: Dissolve 2.0 g Captisol in 10 mL water. Stir until clear (approx. 10 mins).
-
-
Acidification (Critical Step): The mesylate salt dissolves best at slightly acidic pH. Adjust the Captisol vehicle to pH 3.5–4.0 using small aliquots of 1N HCl.
-
Drug Addition:
-
Weigh the required amount of Ispinesib Mesylate.
-
Slowly add the powder to the acidified Captisol vehicle while vortexing or stirring.
-
Target Concentration: 1.0 mg/mL to 2.0 mg/mL.
-
-
Solubilization: Sonicate for 5–10 minutes. The solution should become clear and colorless to pale yellow.
-
Final pH Adjustment: carefully adjust pH back to 4.5–5.5 using 1N NaOH.
-
Warning: Going above pH 6.0 may cause the free base to precipitate.
-
-
Sterilization: Filter through a 0.22 µm PES (Polyethersulfone) syringe filter.
Protocol B: Ethanol/Cremophor Co-Solvent System (Alternative)
Why this method? If Cyclodextrins are unavailable, this "Taxol-like" vehicle is the standard historical method for KSP inhibitors. It is robust but can cause vehicle-induced toxicity (lethargy, hypersensitivity).
Reagents:
-
Ethanol (Absolute, anhydrous).
-
Cremophor EL (Kolliphor EL).
-
D5W (5% Dextrose in Water).
Step-by-Step Procedure:
-
Stock Preparation (The "Pre-mix"):
-
Dissolve Ispinesib Mesylate in a mixture of 50% Ethanol / 50% Cremophor EL .
-
Concentration: Make a 10x concentrated stock (e.g., 10 mg/mL).
-
Storage: This stock is stable at 4°C for 1 week.
-
-
Dilution for Injection (Day of Dosing):
-
Dilute the stock 1:10 with D5W .
-
Final Composition: 5% Ethanol / 5% Cremophor / 90% D5W.
-
Final Drug Concentration: 1 mg/mL.
-
-
Mixing Order (Crucial): Add the D5W slowly to the drug/alcohol/surfactant mix while vortexing. Adding the drug mix to the water can sometimes cause "shock precipitation."
-
Usage: Use within 60 minutes of dilution.
In Vivo Administration Guidelines
Dosing Regimen
KSP inhibitors cause neutropenia (dose-limiting toxicity). The schedule must allow bone marrow recovery.
| Parameter | Mouse (Nude/SCID) | Rat (Sprague-Dawley) |
| Route | Intraperitoneal (IP) preferred; IV possible with Protocol A. | IV (Tail vein) or IP. |
| Dose Range | 8 – 10 mg/kg | 4 – 6 mg/kg |
| Volume | 10 mL/kg (e.g., 200 µL for a 20g mouse) | 5 mL/kg |
| Schedule | q4d x 3 (Days 0, 4, 8) | q4d x 3 or q7d |
| Toxicity Signs | Weight loss >15%, rough coat, lethargy. | Neutropenia (nadir at Day 6-8).[1] |
Experimental Workflow Diagram
Figure 2: Formulation Decision Tree. Protocol A (Green) is preferred for sensitive models. Protocol B (Red) is the standard alternative.
Scientific Validation & Troubleshooting
Self-Validating the Formulation
Before injecting animals, perform these checks:
-
Visual Inspection: Hold the vial against a dark background and a light source. The solution must be free of "swirling" particulates (Tyndall effect).
-
Dilution Test: Dilute 50 µL of your formulation into 1 mL of warm saline (37°C). If it precipitates immediately, it will precipitate in the bloodstream (embolism risk). Protocol A (Captisol) should pass this easily.
Common Pitfalls
-
Precipitation in Syringe: If using Protocol B (Ethanol/Cremophor), the solution is metastable. Do not pre-load syringes hours in advance.
-
pH Crash: In Protocol A, if the pH exceeds 6.0, Ispinesib free base will crash out. Keep pH between 4.5 and 5.5.
-
Neutropenia: If mice lose >20% body weight, extend the interval from q4d to q7d.
References
-
Purcell, J. W., et al. (2010). "Activity of the Kinesin Spindle Protein Inhibitor Ispinesib (SB-715992) in Models of Breast Cancer."[2] Clinical Cancer Research.
-
Carol, H., et al. (2009). "Initial testing (stage 1) of the kinesin spindle protein inhibitor ispinesib by the pediatric preclinical testing program."[2] Pediatric Blood & Cancer.
-
Ligand Pharmaceuticals. "Captisol®: Technology Overview and Solubility Data." Captisol.com.
-
SelleckChem. "Ispinesib (SB-715992) Datasheet and Solubility."
Sources
Technical Guide: Western Blot Analysis of Mitotic Arrest and Apoptosis Following Ispinesib Treatment
Abstract & Scientific Rationale
Ispinesib (SB-715992) is a highly specific, small-molecule inhibitor of the Kinesin Spindle Protein (KSP/Eg5/Kif11).[1] Unlike taxanes that target tubulin polymers, Ispinesib inhibits the KSP motor function required for centrosome separation. This results in a distinct "monopolar spindle" phenotype, leading to prolonged prometaphase arrest via the Spindle Assembly Checkpoint (SAC).[2]
Why Western Blot? While flow cytometry (PI staining) quantifies DNA content (4N), it cannot distinguish between G2 arrest, M-phase arrest, or specific mitotic defects. Western blotting provides the molecular resolution to confirm:
-
Checkpoints: Accumulation of Cyclin B1.
-
Cell Fate: Transition from arrest to apoptosis (PARP cleavage) or mitotic slippage (Cyclin B1 degradation).
Mechanism of Action
Understanding the pathway is critical for selecting the correct time points and markers.
Figure 1: Mechanistic pathway of Ispinesib-induced mitotic arrest and subsequent cell fate decisions.
Experimental Design Strategy
A. Dosage and Timing[5][6]
-
Concentration: Ispinesib is potent.[1][5][6] The IC50 in many cell lines is 1–5 nM.
-
Recommendation: Use 10 nM and 50 nM to ensure complete phenotype induction without off-target toxicity.
-
-
Time Course:
-
0 h: Untreated Control.
-
24 h: Peak Mitotic Arrest (Maximal p-HH3).
-
48 h: Onset of Apoptosis or Slippage (Appearance of Cleaved PARP).
-
B. Sample Collection (CRITICAL STEP)
The "Mitotic Shake-Off" Trap: Cells arrested in mitosis round up and detach loosely from the plate.
-
Error: Aspirating media and washing the plate with PBS removes the floating mitotic cells, leaving only the interphase (non-responding) cells attached.
-
Solution: You MUST collect the culture media, spin it down, and pool the pellet with the trypsinized adherent cells.
Target Selection Guide
| Target Protein | Mol. Weight | Role in Assay | Expected Result (Post-Ispinesib) |
| p-Histone H3 (Ser10) | ~17 kDa | Primary Marker. Specific for M-phase chromatin condensation. | Strong Induction (24h). Disappears if cells slip or die. |
| Cyclin B1 | 55 kDa | Regulatory subunit of CDK1; essential for M-phase. | Accumulation. High levels indicate arrest. Degradation signals slippage.[7] |
| Cleaved PARP | 89 kDa | Apoptosis marker (Caspase substrate).[8][9][10] | Band Appearance (usually >24-48h). Indicates cell death.[11][6][8][12] |
| Mcl-1 / Bcl-xL | ~40 / 30 kDa | Pro-survival Bcl-2 family members. | Band Shift. These proteins are phosphorylated during mitosis, causing a visible upward shift on the gel. |
| GAPDH / | 37 / 42 kDa | Loading Control. | Unchanged. |
Detailed Protocol
Phase 1: Cell Lysis & Preparation
Standard lysis buffers often fail to extract chromatin-bound histones efficiently.
-
Harvest: Collect media (floaters) + trypsinized cells. Centrifuge at 500 x g for 5 min. Wash pellet once with cold PBS.
-
Lysis Buffer: Use RIPA Buffer supplemented with:
-
Protease Inhibitor Cocktail (1x)
-
Phosphatase Inhibitors (Na3VO4, NaF) – Mandatory for p-HH3 detection.
-
Alternative: 1x Laemmli Sample Buffer (boiling directly) is superior for Histone extraction but requires DNA shearing.
-
-
Sonication:
-
Resuspend pellet in lysis buffer.
-
Sonicate: 3 pulses of 10 seconds (20% amplitude) on ice.
-
Why? Mitotic cells have condensed chromatin.[4] Sonication shears genomic DNA, reducing viscosity and ensuring Histones are solubilized.
-
-
Clarification: Centrifuge at 14,000 x g for 10 min at 4°C. Transfer supernatant.
Phase 2: Electrophoresis & Transfer[14]
-
Gel Selection: Use a 4–20% Gradient Gel .
-
Reason: You need to resolve high MW proteins (PARP, 116/89 kDa) and low MW proteins (Histone H3, 17 kDa) on the same blot.
-
-
Loading: Load 20–30 µg of total protein per lane.
-
Transfer:
-
Membrane: PVDF (0.2 µm pore size recommended for Histones).
-
Condition: Wet transfer, 100V for 60-90 mins (cold).
-
Phase 3: Immunoblotting Workflow
Figure 2: Optimized Western Blot workflow for phosphoprotein detection.
-
Blocking: 5% BSA in TBST (Milk can contain casein phosphoproteins that interfere with phospho-antibodies).
-
Primary Antibody Dilutions (Typical):
-
Anti-p-Histone H3 (Ser10): 1:1000[13]
-
Anti-Cyclin B1: 1:1000
-
Anti-Cleaved PARP: 1:1000
-
-
Washing: Vigorous washing (3 x 10 min) in TBST is crucial to reduce background.
Data Interpretation & Troubleshooting
Scenario A: No p-Histone H3 signal in Treated cells
-
Cause 1: You washed away the floating cells. (See Section 3B).
-
Cause 2: Phosphatase activity. Did you add fresh Na3VO4 to the lysis buffer?
-
Cause 3: Timing. At 48h+ in sensitive lines, cells may have already died (apoptosis) or slipped, losing the phospho-signal. Check 24h time point.
Scenario B: High Cyclin B1 but Low p-Histone H3
-
Interpretation: This suggests Mitotic Slippage .[12][14] The cells have exited mitosis (dephosphorylating H3) but have not yet degraded Cyclin B1 fully, or have entered a G1-tetraploid state.
Scenario C: Multiple bands for Bcl-xL or Mcl-1
-
Interpretation: This is a positive result . The slower-migrating (upper) bands represent the phosphorylated forms specific to mitosis. Do not dismiss this as "non-specific binding."
References
-
Mechanism of Ispinesib: Lad, L., et al. (2008).[15] "Mechanism of inhibition of human KSP by ispinesib." Biochemistry.
-
Mitotic Slippage & Cyclin B1: Brito, D. A., & Rieder, C. L. (2006).[16] "Mitotic checkpoint slippage in humans occurs via cyclin B destruction in the presence of an active checkpoint."[7][16] Current Biology.
-
Phospho-Histone H3 Marker: Prigent, C., & Dimitrov, S. (2003). "Phosphorylation of serine 10 in histone H3, what for?" Journal of Cell Science.
-
Ispinesib Clinical/Preclinical Data: Purcell, J. W., et al. (2010).[5] "Activity of the kinesin spindle protein inhibitor ispinesib (SB-715992) in models of breast cancer." Clinical Cancer Research.
Sources
- 1. Mechanism of inhibition of human KSP by ispinesib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. biocare.net [biocare.net]
- 4. t-takaya.net [t-takaya.net]
- 5. apexbt.com [apexbt.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Apoptosis Western Blot Cocktail (pro/cleaved Caspase-3, cleaved PARP1, muscle actin) (ab136812) | Abcam [abcam.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Coupling Kinesin Spindle Protein and Aurora B Inhibition with Apoptosis Induction Enhances Oral Cancer Cell Killing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phospho-Histone H3 (Ser10) antibody (66863-1-Ig) | Proteintech [ptglab.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. The ubiquitin ligase CRL2ZYG11 targets cyclin B1 for degradation in a conserved pathway that facilitates mitotic slippage - PMC [pmc.ncbi.nlm.nih.gov]
Live-Cell Imaging of Mitotic Spindle Disruption by Ispinesib
Content Type: Application Note & Protocol Guide Subject: High-Content Analysis of Kinesin-5 Inhibition Target Audience: Cell Biologists, Pharmacologists, Drug Discovery Scientists
Introduction & Mechanistic Rationale
The Target: Kinesin-5 (Eg5/KIF11)
Mitosis relies on the precise coordination of microtubule motor proteins.[1] Kinesin-5 (Eg5 or KIF11) is a homotetrameric motor protein essential for the establishment of the bipolar mitotic spindle.[1][2][3] During prophase, Eg5 crosslinks antiparallel microtubules originating from duplicated centrosomes and slides them apart, generating the outward pushing force required for centrosome separation.[1]
The Inhibitor: Ispinesib (SB-715992)
Ispinesib is a highly specific, allosteric inhibitor of Eg5.[1][4] Unlike ATP-competitive inhibitors, Ispinesib binds to the Loop 5 (L5) region of the kinesin motor domain.[1]
-
Mechanism: It locks the motor domain in an ADP-bound state, increasing its affinity for microtubules but preventing the force-generating power stroke.
-
Phenotype: The centrosomes fail to separate, resulting in a monopolar (monoastral) spindle .[5] Chromosomes attach to microtubules radiating from this single pole, forming a characteristic "rosette" configuration. This triggers the Spindle Assembly Checkpoint (SAC), causing prolonged mitotic arrest followed by apoptosis or mitotic slippage.
Mechanistic Pathway Diagram[6]
Figure 1: Mechanism of Action.[3][4][6] Ispinesib allosterically inhibits Eg5, preventing the power stroke required for centrosome separation, leading to monopolar spindle formation.[7]
Experimental Design Strategy
To accurately quantify Ispinesib-induced phenotypes, live-cell imaging is superior to fixed-cell analysis as it allows for the determination of mitotic duration and fate (death vs. slippage).
Cell Line Selection
-
HeLa or U2OS Cells: Robust, adherent cancer cell lines with well-characterized mitotic timing (~60 mins).
-
RPE-1 (hTERT): Non-transformed control to assess therapeutic window (though Eg5 is essential in these as well).
Fluorescent Reporters
Dual-color imaging is critical for correlating spindle geometry with chromosomal alignment.
-
Channel 1 (Microtubules): GFP-α-Tubulin (or SiR-Tubulin for label-free/far-red options).
-
Channel 2 (Chromatin): H2B-mCherry or H2B-GFP (if Tubulin is RFP).
-
Note: H2B (Histone 2B) is preferred over Hoechst for live imaging to minimize UV phototoxicity.
-
Key Parameters Reference Table
| Parameter | Recommended Value | Notes |
| Ispinesib Conc. | 10 nM – 100 nM | IC50 is ~1.2–9.5 nM. 50 nM ensures penetrance. |
| Imaging Interval | 3 – 5 minutes | Fast enough to track NEB; slow enough to spare cells. |
| Duration | 12 – 24 hours | Captures prolonged arrest (often >5 hours). |
| Objective | 20x or 40x Air/Oil | 20x Air (NA 0.75) is ideal for high throughput statistics. |
| Environment | 37°C, 5% CO2 | Critical. Hepes-buffered media can supplement CO2. |
Detailed Protocols
Protocol 1: Cell Preparation & Transfection
Objective: Establish a monolayer of cells expressing spindle and chromatin markers.
-
Seeding: Seed HeLa cells (or chosen line) into a 96-well glass-bottom imaging plate (e.g., Cellvis, Greiner).
-
Density: 5,000 – 8,000 cells/well. Aim for 50-60% confluency at the start of imaging.
-
-
Transfection (24h prior to imaging):
-
If not using stable lines, transiently transfect using a low-toxicity lipid reagent (e.g., Lipofectamine 3000 or FuGENE).
-
Ratio: 100 ng H2B-mCherry + 100 ng GFP-Tubulin per well.
-
Tip: Low expression is better. Overexpression of tubulin can alter microtubule dynamics.[8]
-
-
Drug Treatment:
-
Prepare a 1000x stock of Ispinesib in DMSO (e.g., 50 µM).
-
Dilute to 2x working concentration (e.g., 100 nM) in complete phenol-red free media.
-
Add equal volume to wells to reach final 1x concentration (50 nM).
-
Controls: DMSO (Vehicle) and Paclitaxel (positive control for arrest via stabilization).
-
Protocol 2: Live-Cell Image Acquisition
Objective: Capture the kinetics of spindle collapse and arrest.
-
Microscope Setup:
-
Use an automated inverted fluorescence microscope (e.g., Nikon Ti2, Cytation, or High-Content Imager).
-
Autofocus: Laser-based hardware autofocus (e.g., Perfect Focus, Definite Focus) is mandatory for long-term assays.
-
-
Position Selection:
-
Select 4-6 fields of view (FOV) per well.
-
Avoid edges of the well (meniscus effect).
-
-
Acquisition Settings:
-
Channels:
-
GFP (488 nm ex / 525 nm em) – Exposure: <100ms.
-
mCherry (561 nm ex / 600 nm em) – Exposure: <100ms.
-
-
Z-Stack: Optional. For 20x, a single plane or max projection of 3 slices (2 µm step) is sufficient. For 60x, acquiring a stack is necessary to visualize the 3D rosette.
-
Time Loop: 3-5 minute intervals for 18 hours.
-
Protocol 3: Image Analysis & Quantification
Objective: Convert movies into quantitative data on mitotic fate.
Workflow Diagram:
Figure 2: Analysis Workflow. Segmentation of H2B allows tracking of mitotic entry. Spindle morphology (GFP-Tubulin) categorizes cells into Bipolar or Monopolar fates.
Step-by-Step Analysis:
-
Define Mitotic Entry: Chromatin condensation (prophase).
-
Phenotype Scoring:
-
Bipolar: Chromosomes align at the metaphase plate (linear bar).
-
Monopolar: Chromosomes form a ring or sphere; spindle is a single radial aster.
-
-
Metrics:
-
Mitotic Duration: Time from Nuclear Envelope Breakdown (NEB) to Anaphase onset (or death).
-
Control: ~45-60 mins.
-
Ispinesib: >300 mins (Arrest).
-
-
Fate: Scored as "Division", "Apoptosis" (fragmentation), or "Slippage" (decondensation without division).
-
Troubleshooting & Validation
| Issue | Probable Cause | Solution |
| High Cell Death in Controls | Phototoxicity | Reduce exposure time, bin pixels (2x2), or increase time interval to 5-10 mins. |
| No Monopolar Spindles | Drug degradation or efflux | Use fresh Ispinesib stock. Verify concentration (10 nM is usually minimum). |
| Focus Drift | Thermal fluctuation | Pre-warm the stage for 2 hours before imaging. Use hardware autofocus. |
| Weak Fluorescence | Low transfection | Use stable cell lines (e.g., HeLa-H2B-GFP) for consistent expression. |
References
-
Lad, L., et al. (2008). "Mechanism of inhibition of human KSP by ispinesib."[2] Biochemistry. Link
-
Mayer, T. U., et al. (1999). "Small molecule inhibitor of mitotic spindle bipolarity identified in a phenotype-based screen." Science. Link
-
Tao, W., et al. (2005). "Induction of apoptosis by an inhibitor of the mitotic kinesin KSP requires both activation of the spindle assembly checkpoint and the generation of signals not associated with mitotic arrest." Molecular and Cellular Biology. Link
-
Rath, O., & Kozielski, F. (2012). "Kinesins and cancer." Nature Reviews Cancer. Link
-
Mercadante, D. L., et al. (2019). "Live Cell Imaging to Assess the Dynamics of Metaphase Timing and Cell Fate Following Mitotic Spindle Perturbations."[9] Journal of Visualized Experiments (JoVE). Link
Sources
- 1. The structure of the ternary Eg5–ADP–ispinesib complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of inhibition of human KSP by ispinesib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. selleckchem.com [selleckchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. Inhibitor library screening identifies ispinesib as a new potential chemotherapeutic agent for pancreatic cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Live-Cell Analysis of Mitotic Spindle Formation in Taxol-Treated Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Live Cell Imaging to Assess the Dynamics of Metaphase Timing and Cell Fate Following Mitotic Spindle Perturbations - PubMed [pubmed.ncbi.nlm.nih.gov]
Colony formation assay to assess long-term Ispinesib effects
Application Note & Protocol
Topic: Evaluating the Long-Term Efficacy of Ispinesib Using the Colony Formation Assay
Audience: Researchers, scientists, and drug development professionals in oncology and cell biology.
Introduction: Beyond Immediate Viability
The assessment of novel anti-cancer agents requires a clear distinction between short-term effects, such as immediate cytotoxicity, and the long-term ability of a drug to eradicate the proliferative potential of cancer cells. Ispinesib (SB-715992) is a potent and selective small molecule inhibitor of the Kinesin Spindle Protein (KSP), also known as Eg5 or KIF11.[1][2] KSP is a motor protein essential for establishing a bipolar mitotic spindle during cell division.[3][4] By inhibiting KSP, Ispinesib prevents centrosome separation, leading to the formation of characteristic monoastral spindles, which triggers mitotic arrest and subsequent apoptotic cell death.[2][5][6]
While assays like MTT or CTG provide rapid snapshots of metabolic activity, they can overestimate drug efficacy by failing to detect cells that remain metabolically active but have lost the capacity for sustained proliferation—a state known as reproductive death. The Colony Formation Assay (CFA), or clonogenic assay, is the gold standard for determining the long-term survival and reproductive integrity of cells following therapeutic intervention. It directly measures the ability of a single cell to undergo the multiple divisions necessary to form a macroscopic colony (defined as a cluster of ≥50 cells).
This application note provides a comprehensive guide to employing the colony formation assay to rigorously evaluate the long-term cytostatic and cytotoxic effects of Ispinesib, offering a more clinically relevant measure of its anti-cancer potential.
Scientific Principle: From KSP Inhibition to Loss of Clonogenicity
Ispinesib's mechanism is targeted specifically to dividing cells. It binds to an allosteric pocket on the KSP motor domain, locking the protein in an ADP-bound state and preventing its microtubule-based movement.[2][7] This disruption is the initiating event that ultimately leads to a loss of clonogenic survival.
Caption: Ispinesib's inhibition of KSP disrupts mitotic spindle formation, leading to cell cycle arrest and apoptosis, which is measured as a loss of clonogenic survival in the colony formation assay.
Experimental Design & Workflow
A successful colony formation assay requires careful planning, from initial cell seeding optimization to final data analysis. The overall workflow is a multi-day process that assesses the long-term outcome of a short-term drug exposure.
Caption: The workflow progresses from optimizing cell numbers to drug treatment, long-term incubation, staining, and final quantitative analysis.
Detailed Protocols
This section provides a step-by-step methodology. It is crucial to maintain sterile technique throughout the procedure.
Materials and Reagents
-
Cell Lines: Cancer cell line of interest (e.g., MDA-MB-231, HeLa, A549). Ensure cells are healthy and in a logarithmic growth phase.
-
Culture Medium: Appropriate complete medium (e.g., DMEM, RPMI-1640) supplemented with Fetal Bovine Serum (FBS) and penicillin-streptomycin.
-
Ispinesib: Prepare a concentrated stock solution (e.g., 10 mM) in DMSO and store at -80°C.
-
Vehicle Control: Sterile DMSO.
-
Phosphate-Buffered Saline (PBS): Sterile, pH 7.4.
-
Dissociation Agent: 0.25% Trypsin-EDTA.
-
Fixation Solution: 100% Methanol (ice-cold) or 4% Paraformaldehyde (PFA) in PBS.
-
Staining Solution: 0.5% Crystal Violet in 25% Methanol.[8]
-
Equipment: 6-well cell culture plates, sterile serological pipettes and pipette tips, hemocytometer or automated cell counter, humidified incubator (37°C, 5% CO₂), microscope.
Phase 1: Seeding Density Optimization (Critical Preliminary Step)
Rationale: The goal is to produce 50-150 distinct, countable colonies in the control (vehicle-treated) wells after the incubation period. Seeding too many cells will result in a confluent monolayer, while seeding too few will yield statistically insignificant colony numbers. This must be determined empirically for each cell line.
Protocol:
-
Prepare a single-cell suspension of your chosen cell line.
-
Count the cells accurately.
-
In a 6-well plate, seed a range of cell numbers (e.g., 100, 250, 500, 1000, 2000 cells) into individual wells.
-
Incubate for the planned duration of the main experiment (e.g., 10 days), replacing the medium every 2-3 days.
-
After incubation, fix, stain, and count the colonies in each well.
-
Select the seeding density that yields 50-150 well-separated colonies. This will be the number of cells you plate for the main experiment.
Phase 2 & 3: Ispinesib Treatment and Colony Growth
Rationale: This phase tests the effect of Ispinesib on clonogenic survival. Treatment can be continuous or for a defined period (e.g., 24-72 hours) followed by a washout, which mimics clinical dosing regimens. The protocol below describes a defined treatment period.
Protocol:
-
Cell Seeding: Using the optimal number determined in Phase 1, seed the appropriate number of cells into each well of multiple 6-well plates. Prepare triplicate wells for each condition (vehicle control and each Ispinesib concentration).
-
Adherence: Allow cells to adhere for 18-24 hours in the incubator.
-
Treatment Preparation: Prepare serial dilutions of Ispinesib in complete culture medium from your stock solution. Also prepare a vehicle control medium containing the same final concentration of DMSO as the highest Ispinesib dose (typically <0.1%).
-
Drug Exposure: Aspirate the medium from the wells and replace it with the medium containing the appropriate Ispinesib concentration or vehicle control.
-
Incubation: Return the plates to the incubator for the desired exposure time (e.g., 72 hours).[9]
-
Washout: After the exposure period, carefully aspirate the drug-containing medium. Gently wash each well twice with sterile PBS to remove any residual drug.
-
Colony Growth: Add 2-3 mL of fresh, drug-free complete medium to each well. Return the plates to the incubator for 7-14 days.
-
Maintenance: Monitor colony formation every 2-3 days under a microscope. Replace the medium every 3 days to ensure adequate nutrients. Avoid disturbing the plates, which can cause colonies to dislodge or merge.[10]
Phase 4 & 5: Fixation, Staining, and Quantification
Rationale: Fixation preserves the cellular morphology of the colonies, while Crystal Violet stains the DNA and proteins, making the colonies clearly visible for counting.[11]
Protocol:
-
Aspirate Medium: Once colonies are of a sufficient size (visible to the naked eye), carefully aspirate the culture medium.
-
Wash: Gently wash each well with 2 mL of PBS to remove any remaining medium and debris.
-
Fixation: Add 1 mL of ice-cold 100% Methanol to each well and incubate for 10-15 minutes at room temperature.[8]
-
Aspirate Fixative: Remove the methanol.
-
Staining: Add 1-2 mL of 0.5% Crystal Violet solution to each well, ensuring the entire surface is covered. Incubate for 10-20 minutes at room temperature.[8][9]
-
Wash and Dry: Pour off the Crystal Violet stain. Gently wash the wells multiple times with tap water until the excess stain is removed and the water runs clear. Invert the plates on a paper towel and allow them to air dry completely.[8]
-
Quantification: Count the number of colonies in each well. A colony is traditionally defined as a cluster of at least 50 cells. Counting can be done manually or using software like ImageJ.
Data Analysis and Interpretation
The raw colony counts are normalized to account for the fact that not every cell seeded will form a colony, even without treatment. This is achieved by calculating the Plating Efficiency (PE) and the Surviving Fraction (SF).[12][13]
-
Plating Efficiency (PE): The percentage of seeded cells that form colonies in the control group. PE = (Number of colonies in control wells / Number of cells seeded) * 100[14][15]
-
Surviving Fraction (SF): The fraction of cells that survive treatment, normalized to the PE. SF = Number of colonies in treated wells / (Number of cells seeded * (PE / 100))[13][14]
Sample Data Calculation
| Condition | Cells Seeded | Replicate 1 (Colonies) | Replicate 2 (Colonies) | Replicate 3 (Colonies) | Average Colonies | Surviving Fraction (SF) |
| Vehicle (DMSO) | 500 | 115 | 125 | 120 | 120 | 1.00 |
| Ispinesib (1 nM) | 500 | 85 | 92 | 88 | 88.3 | 0.74 |
| Ispinesib (5 nM) | 500 | 40 | 35 | 38 | 37.7 | 0.31 |
| Ispinesib (10 nM) | 500 | 12 | 8 | 10 | 10.0 | 0.08 |
| Ispinesib (25 nM) | 500 | 1 | 0 | 2 | 1.0 | 0.01 |
Calculation Example for 5 nM Ispinesib:
-
Calculate PE: (120 / 500) * 100 = 24%
-
Calculate SF: 37.7 / (500 * (24 / 100)) = 37.7 / 120 = 0.31
Interpretation: The results should be plotted as the log of the Surviving Fraction versus the Ispinesib concentration. A dose-dependent decrease in the surviving fraction indicates that Ispinesib effectively reduces the long-term proliferative capacity of the cancer cells, providing strong evidence of its therapeutic potential.[16]
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No/Few Colonies in Control Wells | - Seeding density is too low.- Cells are unhealthy or senescent.- Over-trypsinization during cell harvesting.- Suboptimal culture conditions. | - Perform seeding density optimization (Phase 1).- Use cells from a fresh, low-passage stock.- Minimize trypsin exposure time and ensure complete neutralization.- Verify incubator CO₂, temperature, and humidity. |
| Colonies are Merged or Form a Monolayer | - Seeding density is too high. | - Reduce the number of cells seeded per well based on optimization experiments.[17] |
| High Variability Between Replicates | - Inaccurate initial cell count.- Uneven cell distribution during seeding. | - Ensure a homogenous single-cell suspension before counting. Count cells multiple times.[18]- Gently swirl the plate immediately after seeding to ensure even distribution. |
| Colonies Detach During Staining/Washing | - Washing steps are too aggressive.- Poor cell adherence. | - Add PBS and water gently to the side of the well, not directly onto the cells.- Ensure plates are coated for adherent cells if necessary. |
References
-
Soft Agar Assay for Colony Formation Protocol. Millipore Sigma. [Link]
-
Targeting the Kinesin Spindle Protein: Basic Principles and Clinical Implications. Clinical Cancer Research. [Link]
-
Kinesin Spindle Protein (KSP) Inhibitors with 2,3-Fused Indole Scaffolds. ACS Publications. [Link]
-
Kinesin Spindle Protein (KSP) Inhibitors. 9. Discovery of... ACS Publications. [Link]
-
Definition of KSP inhibitor AZD4877. National Cancer Institute. [Link]
-
Definition of ispinesib. National Cancer Institute. [Link]
-
Kinesin Spindle Protein Inhibitors in Cancer: From High Throughput Screening to Novel Therapeutic Strategies. Taylor & Francis Online. [Link]
-
Mechanism of Inhibition of Human KSP by Ispinesib. ACS Publications. [Link]
-
Mechanism of inhibition of human KSP by ispinesib. PubMed. [Link]
-
Cell Survival Curves. Radiology Key. [Link]
-
How to Overcome Minor Issues in Anchorage-Independent Assays. Bitesize Bio. [Link]
-
Crystal Violet Staining: A Technique to Visualize Drug-Resistant Cancer Cells Using Colony Formation Assays. JoVE. [Link]
-
Colony Formation Assay with Celigo Visualisation. University of St Andrews. [Link]
-
The Soft Agar Colony Formation Assay. JoVE. [Link]
-
Crystal Violet Staining (for Focus Formation Assay). White Lab @ MIT. [Link]
-
Ispinesib enhances the antitumor activity of therapies approved for the treatment of breast cancer. ResearchGate. [Link]
-
Inhibitor library screening identifies ispinesib as a new potential chemotherapeutic agent for pancreatic cancers. PubMed Central. [Link]
-
Cell survival curves. MIT OpenCourseWare. [Link]
-
Cell survival curves. MIT OpenCourseWare. [Link]
-
Radiation Survival Curve for Pediatric Rhabdomyosarcoma Cells. International Journal of Science and Research. [Link]
-
Obtaining cell survival curves in radiobiology: From the linear accelerator to the linear-quadratic fitting and alternatives. Spandidos Publications. [Link]
-
Can someone help me with troubleshooting in a clonogenic assay for MDA-MB-231 breast cancer cells? ResearchGate. [Link]
Sources
- 1. Facebook [cancer.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Facebook [cancer.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mechanism of inhibition of human KSP by ispinesib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Crystal Violet Staining (for Focus Formation Assay) [whitelabs.org]
- 9. Crystal Violet Staining: A Technique to Visualize Drug-Resistant Cancer Cells Using Colony Formation Assays [jove.com]
- 10. rndsystems.com [rndsystems.com]
- 11. medhandbook.st-andrews.ac.uk [medhandbook.st-andrews.ac.uk]
- 12. 5: Cell Survival Curves | Radiology Key [radiologykey.com]
- 13. ocw.mit.edu [ocw.mit.edu]
- 14. dspace.mit.edu [dspace.mit.edu]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. Inhibitor library screening identifies ispinesib as a new potential chemotherapeutic agent for pancreatic cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bitesizebio.com [bitesizebio.com]
- 18. researchgate.net [researchgate.net]
Application Note: Quantifying Cell Cycle Arrest Induced by the KSP Inhibitor Ispinesib Using Flow Cytometry
Introduction: Targeting Mitosis in Cancer Therapy
The cell cycle is a fundamental process that governs the proliferation of all living organisms. In oncology, the uncontrolled proliferation of cancer cells is a hallmark of the disease. Consequently, targeting the cell cycle machinery has been a cornerstone of cancer therapy for decades.[1][2] A critical phase of the cell cycle is mitosis, where a cell segregates its duplicated chromosomes into two identical daughter cells. Disrupting this intricate process can lead to mitotic catastrophe and subsequent cell death, making it an attractive target for therapeutic intervention.[3][4][5]
Ispinesib (SB-715992) is a potent and selective small-molecule inhibitor of the Kinesin Spindle Protein (KSP), also known as Eg5 or KIF11.[3][6][7] KSP is a motor protein that plays an essential role in the formation and maintenance of the bipolar mitotic spindle, which is crucial for proper chromosome segregation during mitosis.[4][5][8] By inhibiting KSP, Ispinesib disrupts the separation of centrosomes, leading to the formation of abnormal monopolar spindles.[3][8][9] This ultimately triggers the spindle assembly checkpoint, causing cells to arrest in the G2/M phase of the cell cycle and subsequently undergo apoptosis.[8][9]
This application note provides a detailed protocol for the analysis of cell cycle arrest induced by Ispinesib using flow cytometry with propidium iodide (PI) staining. Flow cytometry is a powerful technique that allows for the rapid and quantitative analysis of DNA content in a large population of cells.[10] By staining cells with PI, a fluorescent dye that stoichiometrically binds to DNA, we can distinguish between different phases of the cell cycle (G0/G1, S, and G2/M) based on the intensity of the fluorescence signal.[10] This method is invaluable for assessing the efficacy of cell cycle-targeting drugs like Ispinesib in preclinical research and drug development.
Mechanism of Action: Ispinesib-Induced Mitotic Arrest
Ispinesib functions as an allosteric inhibitor of KSP.[3][4] It binds to a site on the KSP motor domain that is distinct from the ATP and microtubule binding sites.[3][6] This binding event prevents the release of ADP from the KSP-ADP complex, effectively locking the motor protein in a state where it can no longer generate the force required for centrosome separation.[6][11] The resulting failure to form a bipolar spindle activates the spindle assembly checkpoint, leading to a halt in mitotic progression and an accumulation of cells with a 4N DNA content (G2/M phase).
Caption: Mechanism of Ispinesib-induced mitotic arrest.
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
This protocol provides a step-by-step guide for treating a cell line with Ispinesib and subsequently analyzing the cell cycle distribution using propidium iodide staining and flow cytometry.
Materials and Reagents
-
Cell Line: A cancer cell line known to be sensitive to KSP inhibitors (e.g., SKOV3 ovarian cancer, Colo205 colon cancer).[9]
-
Cell Culture Medium: Appropriate complete growth medium for the chosen cell line.
-
Ispinesib: Stock solution in a suitable solvent (e.g., DMSO).
-
Phosphate-Buffered Saline (PBS): Ca2+/Mg2+ free.
-
Trypsin-EDTA: For detaching adherent cells.
-
Propidium Iodide (PI) Staining Solution:
-
Flow Cytometer: Equipped with a 488 nm or 561 nm laser for PI excitation.
-
Flow Cytometry Tubes: 12 x 75 mm polystyrene or polypropylene tubes.[13]
-
Microcentrifuge Tubes
-
Pipettes and Pipette Tips
-
Centrifuge
-
Vortex Mixer [13]
Step-by-Step Methodology
1. Cell Seeding and Treatment:
-
Seed the cells in a multi-well plate or flask at a density that will allow for logarithmic growth during the treatment period. Proper cell density is critical to avoid contact inhibition, which can cause G0/G1 arrest and confound the results.[15]
-
Allow the cells to adhere and resume proliferation for 24 hours.
-
Prepare serial dilutions of Ispinesib in complete cell culture medium. It is recommended to test a range of concentrations (e.g., 10 nM, 50 nM, 100 nM) and a vehicle control (e.g., DMSO).
-
Replace the medium in the cell culture plates with the medium containing the desired concentrations of Ispinesib or the vehicle control.
-
Incubate the cells for a predetermined time course (e.g., 24, 48 hours). The incubation time should be sufficient to allow for the observation of cell cycle arrest.
2. Cell Harvesting and Fixation:
-
For adherent cells:
-
Aspirate the culture medium.
-
Wash the cells once with PBS.
-
Add Trypsin-EDTA and incubate until the cells detach.
-
Neutralize the trypsin with complete medium and transfer the cell suspension to a centrifuge tube.
-
-
For suspension cells:
-
Transfer the cell suspension directly to a centrifuge tube.
-
-
Centrifuge the cells at approximately 300 x g for 5 minutes.[12]
-
Carefully aspirate the supernatant.
-
Wash the cell pellet with 1-2 mL of cold PBS and centrifuge again.
-
Aspirate the supernatant and resuspend the cell pellet in 0.5 mL of cold PBS. It is crucial to achieve a single-cell suspension to prevent clumps that can interfere with flow cytometry analysis.[12]
-
While gently vortexing the cell suspension, add 4.5 mL of ice-cold 70% ethanol dropwise to the tube.[12][14][16] This dropwise addition helps to prevent cell aggregation.
-
Incubate the cells for at least 2 hours at 4°C for fixation. Cells can be stored in 70% ethanol at -20°C for several weeks.[12][15]
3. Propidium Iodide Staining:
-
Centrifuge the fixed cells at 300-500 x g for 5-10 minutes.[12][14] Fixed cells form a looser pellet, so be careful not to aspirate the cells.
-
Decant the ethanol and wash the cell pellet twice with PBS.[14]
-
Resuspend the cell pellet in 500 µL of PI staining solution.[14] The inclusion of RNase A is essential as PI can also bind to double-stranded RNA, which would interfere with accurate DNA content measurement.[10][13][17]
-
Incubate the cells for 15-30 minutes at room temperature in the dark.[12][14]
-
(Optional) Filter the stained cells through a 40 µm nylon mesh to remove any remaining aggregates before analysis.[18]
4. Flow Cytometry Analysis:
-
Set up the flow cytometer with the appropriate laser and filter configuration for PI detection (e.g., excitation at 488 nm, emission detected with a ~610 nm bandpass filter).
-
Use a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the main cell population and exclude debris.
-
To exclude cell doublets and aggregates, which can be misinterpreted as G2/M cells, create a gate on a plot of pulse height vs. pulse area of the PI fluorescence signal.[13][14]
-
Acquire at least 10,000-20,000 events for each sample.
-
Analyze the PI fluorescence histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. The G0/G1 peak will have a 2N DNA content, while the G2/M peak will have a 4N DNA content. Cells in the S phase will have an intermediate DNA content.
Caption: Experimental workflow for cell cycle analysis.
Data Analysis and Interpretation
The primary output of this experiment will be a series of DNA content histograms for each treatment condition.
-
Vehicle Control: The histogram for the vehicle-treated cells should show a typical distribution of a proliferating cell population, with a prominent G0/G1 peak, a smaller G2/M peak, and a population of cells in the S phase in between.
-
Ispinesib Treatment: With increasing concentrations of Ispinesib, a dose-dependent increase in the percentage of cells in the G2/M phase should be observed. This is indicative of mitotic arrest. Consequently, the percentage of cells in the G0/G1 and S phases should decrease.
| Treatment | % G0/G1 | % S Phase | % G2/M |
| Vehicle (DMSO) | 65.2 | 20.5 | 14.3 |
| Ispinesib (10 nM) | 50.1 | 15.3 | 34.6 |
| Ispinesib (50 nM) | 25.8 | 8.9 | 65.3 |
| Ispinesib (100 nM) | 10.5 | 4.2 | 85.3 |
| Hypothetical data for illustrative purposes. |
Troubleshooting
| Issue | Possible Cause | Solution |
| High Coefficient of Variation (CV) of G0/G1 peak | - High flow rate- Improper cell handling (vortexing too harshly)- Incorrect staining solution concentration | - Run samples at the lowest flow rate setting.[19][20]- Pipette samples gently before staining and acquisition.[19]- Optimize PI and RNase A concentrations.[12] |
| Excessive Debris in Scatter Plot | - Cell death due to high drug concentration or prolonged incubation- Harsh cell handling | - Optimize drug concentration and incubation time.- Handle cells gently during harvesting and washing.[19] |
| Cell Aggregates/Clumps | - Incomplete trypsinization- Cells not in a single-cell suspension before fixation- Fixation protocol not followed correctly | - Ensure complete cell detachment.- Vigorously resuspend the cell pellet in PBS before adding ethanol.[12]- Add cold ethanol dropwise while vortexing.[14][16]- Filter stained cells through a nylon mesh.[18] |
| No Clear G2/M Peak | - Cells are not proliferating- Insufficient staining | - Ensure cells are in the logarithmic growth phase.- Resuspend the cell pellet directly in the PI/RNase solution and ensure adequate incubation time.[19][20] |
Conclusion
The protocol described in this application note provides a robust and reliable method for quantifying the cell cycle arrest induced by the KSP inhibitor Ispinesib. By accurately measuring the DNA content of treated cells, researchers can effectively assess the potency of Ispinesib and similar compounds that target the mitotic machinery. This assay is a critical tool in the preclinical evaluation of novel anti-cancer agents and for elucidating their mechanisms of action. The validation of such pharmacodynamic assays is crucial for their application in clinical trials to understand the relationship between drug exposure and biological effect.[21]
References
-
Lad, L., et al. (2008). Mechanism of Inhibition of Human KSP by Ispinesib. Biochemistry, 47(11), 3576-3585. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Troubleshooting of Cell Cycle Staining Flow Cytometry. Retrieved from [Link]
-
University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Flow Cytometry Core Facility. Retrieved from [Link]
-
The University of Iowa. (n.d.). DNA Staining with PI: Complex Hypotonic Solution. Flow Cytometry. Retrieved from [Link]
-
Carver College of Medicine, University of Iowa. (n.d.). BrdU plus Propidium Iodide for Cell Cycle. Flow Cytometry. Retrieved from [Link]
-
Bio-Rad Antibodies. (n.d.). Immunofluorescene PI Staining - Flow Cytometry Protocol. Retrieved from [Link]
-
UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]
-
National Cancer Institute. (n.d.). Definition of ispinesib. NCI Drug Dictionary. Retrieved from [Link]
-
Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis. Retrieved from [Link]
-
Flow Cytometry Facility. (n.d.). DNA Staining with Propidium Iodide for Cell Cycle Analysis. Retrieved from [Link]
-
Al-Obaidi, H., & Al-Shamaa, A. A. (2022). Kinesin Spindle Protein Inhibitors in Cancer: From High Throughput Screening to Novel Therapeutic Strategies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 749-763. Retrieved from [Link]
-
Ferlini, C., et al. (2025, September 15). Kinesin Spindle Protein (KIF11) in Mitosis and Cancer. MDPI. Retrieved from [Link]
-
Skoufias, D. A., & Andreassen, P. R. (2008). Targeting the Kinesin Spindle Protein: Basic Principles and Clinical Implications. Clinical Cancer Research, 14(23), 7545-7550. Retrieved from [Link]
-
Patsnap Synapse. (2024, June 21). What are KIF11 inhibitors and how do they work?. Retrieved from [Link]
-
Geyer, C. E., et al. (2007). A phase I trial of ispinesib, a kinesin spindle protein inhibitor, with docetaxel in patients with advanced solid tumours. British Journal of Cancer, 97(9), 1218-1224. Retrieved from [Link]
-
Vahdat, L. T., et al. (2009). A Phase I-II Trial of Ispinesib, a Kinesin Spindle Protein Inhibitor, Dosed Every Two Weeks as First Line Chemotherapy for Advanced Locally Recurrent or Metastatic Breast Cancer. Cancer Research, 69(24 Supplement), 6103. Retrieved from [Link]
-
Sontag, L. J., et al. (2021). Data Driven Cell Cycle Model to Quantify the Efficacy of Cancer Therapeutics Targeting Specific Cell-Cycle Phases From Flow Cytometry Results. Frontiers in Bioinformatics, 1, 658602. Retrieved from [Link]
-
Lad, L., et al. (2008). Mechanism of inhibition of human KSP by ispinesib. PubMed. Retrieved from [Link]
-
Shi, J., et al. (2011). Validation of a flow cytometry based G(2)M delay cell cycle assay for use in evaluating the pharmacodynamic response to Aurora A inhibition. Journal of Immunological Methods, 363(2), 186-194. Retrieved from [Link]
-
ResearchGate. (n.d.). Flow cytometry analysis to confirm cell cycle arrest induced by mitomycin c. Retrieved from [Link]
-
Elabscience. (2024, September 9). Three Common Problems and Solutions of Cell Cycle Detection. Retrieved from [Link]
-
Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current Protocols in Molecular Biology, 111, 28.6.1-28.6.11. Retrieved from [Link]
-
Huang, C., et al. (2013). A Triple Staining Method for Accurate Cell Cycle Analysis Using Multiparameter Flow Cytometry. Molecules, 18(12), 15446-15457. Retrieved from [Link]
-
Geyer, C. E., et al. (2007). A phase I trial of ispinesib, a kinesin spindle protein inhibitor, with docetaxel in patients with advanced solid tumours. ResearchGate. Retrieved from [Link]
-
Vahdat, L. T., et al. (2009). A phase I/II trial of ispinesib, a kinesin spindle protein (KSP) inhibitor, dosed q14d in patients with advanced breast cancer previously untreated with chemotherapy for metastatic disease or recurrence. ASCO Publications. Retrieved from [Link]
-
ResearchGate. (2014, October 9). How do you interpret the experimental data of cell cycle by flow cytometry?. Retrieved from [Link]
Sources
- 1. Frontiers | Data Driven Cell Cycle Model to Quantify the Efficacy of Cancer Therapeutics Targeting Specific Cell-Cycle Phases From Flow Cytometry Results [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. What are KIF11 inhibitors and how do they work? [synapse.patsnap.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Facebook [cancer.gov]
- 8. mdpi.com [mdpi.com]
- 9. A phase I trial of ispinesib, a kinesin spindle protein inhibitor, with docetaxel in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Flow cytometry with PI staining | Abcam [abcam.com]
- 11. Mechanism of inhibition of human KSP by ispinesib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 13. ucl.ac.uk [ucl.ac.uk]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. protocols.io [protocols.io]
- 17. DNA Staining with PI: Complex Hypotonic Solution | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 18. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 19. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 20. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 21. Validation of a flow cytometry based G(2)M delay cell cycle assay for use in evaluating the pharmacodynamic response to Aurora A inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Ispinesib Mesylate Solubility Guide
Product Code: SB-715992 (Ispinesib Mesylate) Category: Kinesin Spindle Protein (KSP/Eg5) Inhibitor Document Type: Technical Troubleshooting & Formulation Guide
The Chemistry of Solubility (The "Why")
Ispinesib mesylate is a synthetic small molecule derived from quinazolinone.[1] While the mesylate salt form is engineered to improve solubility compared to the free base, it remains a hydrophobic compound with critical pH-dependent limitations.
Understanding the underlying chemistry is the first step to preventing experimental failure.
The Mechanism of Precipitation
Ispinesib contains basic nitrogen centers. In the mesylate salt form, these nitrogens are protonated, allowing the molecule to dissolve in polar solvents. However, this solubility is metastable in aqueous buffers at neutral pH (7.2–7.4).
-
Acidic Environment (pH < 6): The molecule remains protonated and soluble.
-
Neutral/Basic Environment (pH > 7): The buffering capacity of PBS or cell culture media strips the protons from the Ispinesib molecule. This reverts it to its free base form, which is highly lipophilic and insoluble in water, causing immediate "crashing out" (visible cloudiness or microscopic crystal formation).
Solubility Profile Table
| Solvent / Medium | Solubility Limit | Stability | Notes |
| DMSO (Anhydrous) | ~30–90 mg/mL | High (Months at -20°C) | Hygroscopic Risk: Absorbs water from air, reducing solubility over time. |
| Ethanol | ~30–90 mg/mL | Moderate | Good intermediate solvent. |
| Water (Pure) | < 0.1 mg/mL | Low | Do not use for stock preparation. |
| PBS (pH 7.2) | < 0.5 mg/mL | Very Low (< 24 hrs) | Prone to rapid precipitation. |
| Cell Media (RPMI/DMEM) | < 10 µM (typically) | Low | Requires carrier (DMSO) and rapid mixing. |
Troubleshooting Guide (The "How")
Scenario A: "My solution turned cloudy immediately upon adding the stock to cell culture media."
Diagnosis: Solvent Shock / Localized Precipitation. When a drop of high-concentration DMSO stock hits the aqueous media, the local concentration of Ispinesib at the interface exceeds its solubility limit before it can disperse. The pH shift causes immediate reversion to the insoluble free base.
Corrective Protocol:
-
Pre-warm the cell culture media to 37°C (solubility increases with temperature).
-
Vortex the media continuously while adding the DMSO stock dropwise (do not add all at once).
-
Intermediate Dilution: If targeting a high final concentration, create a 10x intermediate dilution in media, vortex vigorously, and then add to the final vessel.
Scenario B: "I see crystals in my DMSO stock after taking it out of the freezer."
Diagnosis: Moisture Contamination or Saturation. DMSO is hygroscopic. If the vial was opened frequently in humid conditions, it absorbed water. Ispinesib is insoluble in DMSO+Water mixtures.
Corrective Protocol:
-
Sonicate the vial in a water bath at 37°C for 10–15 minutes.
-
If crystals persist, the DMSO is likely "wet." You may need to centrifuge, recover the supernatant, and re-verify concentration via HPLC/UV, or discard and prepare fresh stock using anhydrous DMSO (stored over molecular sieves).
Scenario C: "How do I formulate this for animal studies (In Vivo)?"
Diagnosis: Standard aqueous buffers (PBS) will fail. You cannot inject a DMSO stock directly (toxicity) or a PBS suspension (poor bioavailability). You must use a vehicle that maintains solubility.
Recommended Vehicle (Standard Protocol):
-
10% Ethanol (Solubilizer)[2]
-
10% Cremophor EL (Surfactant/Emulsifier)
-
80% D5W (5% Dextrose in Water)
Preparation Steps:
-
Dissolve Ispinesib Mesylate in Ethanol.
-
Add Cremophor EL and vortex until clear.
-
Slowly add D5W while vortexing. Use immediately.
Visual Workflows
Workflow 1: Proper Dissolution Strategy
This diagram outlines the decision logic for preparing samples to avoid precipitation.
Figure 1: Decision tree for solubilizing Ispinesib Mesylate. Note the critical loop at the stock inspection stage.
Workflow 2: The pH Mechanism
Understanding the protonation state helps explain why PBS causes crashes.
Figure 2: The chemical mechanism of precipitation. Neutral pH strips the stabilizing proton from the salt form.
Frequently Asked Questions (FAQs)
Q: Can I store the diluted aqueous solution for use next week? A: No. Aqueous dilutions of Ispinesib are thermodynamically unstable. The compound will slowly crystallize over 24 hours, even if it looks clear initially. Always prepare dilutions fresh on the day of the experiment.
Q: What is the maximum concentration I can use in cell culture? A: This depends on the specific media, but generally, keeping the final DMSO concentration below 0.5% is standard. If you need 10 µM Ispinesib, and your stock is 10 mM, you are adding 1 µL per mL (0.1% DMSO). This is usually safe. Exceeding 50 µM in media often leads to precipitation.
Q: Can I use PEG400 instead of Cremophor for in vivo work? A: Yes. An alternative formulation often cited is: 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline . This formulation relies on the co-solvency of PEG and DMSO to keep the compound in solution.
References
-
Purcell, J. W., et al. (2010). "Activity of the Kinesin Spindle Protein Inhibitor Ispinesib (SB-715992) in Models of Breast Cancer." Clinical Cancer Research. (Discusses in vivo formulation: 10% ethanol, 10% cremophor, 80% D5W).[2] [Link]
-
PubChem. Ispinesib Compound Summary (CID 6851740). [Link][3]
Sources
Troubleshooting unexpected toxicity in Ispinesib in vivo studies
Technical Support Center: Ispinesib In Vivo Studies
Welcome to the technical support resource for researchers utilizing Ispinesib in in vivo studies. This guide is designed to provide expert-driven insights and actionable troubleshooting strategies to address the common and unexpected toxicities that can arise during preclinical research. Our goal is to help you navigate these challenges, ensuring the integrity and success of your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions about Ispinesib's mechanism and expected toxicological profile.
Q1: What is the mechanism of action for Ispinesib and how does it relate to on-target toxicity?
Ispinesib is a potent and highly specific synthetic small molecule inhibitor of Kinesin Spindle Protein (KSP), also known as Eg5 or KIF11.[1][2] KSP is a motor protein that plays an indispensable role during the early stages of mitosis.[3] Specifically, it uses the energy from ATP hydrolysis to push spindle poles apart, which is essential for forming a bipolar mitotic spindle.[4][5]
By inhibiting KSP, Ispinesib prevents centrosome separation.[4] This results in the formation of a characteristic "monopolar spindle" or "mono-aster," which activates the spindle assembly checkpoint, leading to a prolonged cell cycle arrest in mitosis and, ultimately, apoptosis in actively dividing cells.[3][5][6]
The primary on-target toxicities are a direct consequence of this mechanism. Any rapidly proliferating normal tissue will be susceptible. This is why the most commonly reported dose-limiting toxicity in both preclinical and clinical studies is neutropenia , as hematopoietic progenitor cells in the bone marrow are highly proliferative.[7][8][9] Unlike tubulin-targeting agents (e.g., taxanes), KSP is not involved in non-mitotic processes like neuronal transport, meaning Ispinesib is generally associated with a lower risk of peripheral neuropathy.[2][3][7]
Caption: Mechanism of Ispinesib action leading to mitotic arrest.
Q2: What are the expected, well-tolerated toxicities of Ispinesib in preclinical models?
Aside from the dose-limiting neutropenia, Ispinesib is generally reported to have a favorable safety profile.[10] Mild, reversible hematologic and non-hematologic toxicities are common.[9][11] Clinical studies have noted a lack of significant gastrointestinal issues, hair loss (alopecia), or neurotoxicity, which distinguishes it from many classic chemotherapies.[7][10] In some studies, mild to moderate elevations in liver enzymes (ALT, AST) have been reported as dose-limiting toxicities.[12][13][14]
Part 2: Troubleshooting Guide for Unexpected Toxicity
This section provides a structured, causality-driven approach to diagnosing and resolving unexpected adverse events in your in vivo studies.
Q3: We are observing rapid weight loss and lethargy early in the study, even at doses reported to be safe in the literature. What is the first step?
This scenario requires an immediate and systematic investigation, starting with the most common sources of experimental variability. The primary suspects are the formulation/vehicle and acute animal model sensitivity.
Causality: Unexpected acute toxicity often stems from factors other than the drug's primary pharmacology. The vehicle used to dissolve a poorly soluble compound like Ispinesib can have its own toxicity profile. Furthermore, different mouse strains can have vastly different metabolic capacities and sensitivities to both the vehicle and the compound.
Troubleshooting Workflow:
Caption: Initial workflow for troubleshooting acute toxicity.
Q4: Our study experienced unexplained mortality, particularly in mice with osteosarcoma xenografts. How should we approach this model-specific toxicity?
This is a documented phenomenon. Studies from the Pediatric Preclinical Testing Program (PPTP) reported that Ispinesib induced "unexplained toxicity" and early death specifically in mice bearing osteosarcoma xenografts, which was not observed to the same extent in other tumor models.[15][16]
Causality: The precise mechanism for this model-specific toxicity is not fully elucidated but could involve several factors:
-
Tumor-Host Interaction: The osteosarcoma xenograft may secrete factors (e.g., cytokines, growth factors) that sensitize the host animal to Ispinesib's effects.
-
Off-Target Effects: While highly specific for KSP, at certain concentrations or in specific biological contexts, off-target effects cannot be entirely ruled out.[17]
-
Metabolic Differences: The tumor model or the specific mouse strain used could alter the drug's metabolism, leading to higher-than-expected exposure.
Experimental Protocol: De-risking Model-Specific Toxicity
-
Establish a Baseline MTD: Before implanting tumors, run a Maximum Tolerated Dose (MTD) study in non-tumor-bearing mice of the exact same strain, age, and sex. This isolates the compound's toxicity from any tumor-specific effects.
-
Staggered Tumor-Bearing MTD: Initiate a second MTD study in tumor-bearing animals, but start at a significantly lower dose (e.g., 25-50% of the non-tumor-bearing MTD).
-
Intensive Monitoring: For the first 72 hours post-dose, implement twice-daily monitoring for clinical signs (lethargy, ruffled fur, abnormal posture) and body weight.
-
Necropsy and Histopathology: Perform immediate necropsy on any animal that is euthanized due to toxicity. Collect key organs (liver, spleen, bone marrow, gut, heart, kidneys) for histopathological analysis to identify the affected tissues.
-
Blood Analysis: If possible, collect terminal blood samples for Complete Blood Count (CBC) and serum chemistry to check for severe hematological or biochemical abnormalities.
Q5: We are seeing severe neutropenia, but it seems more profound and prolonged than expected. How can we manage this?
While neutropenia is the expected on-target toxicity, its severity can be modulated by dose, schedule, and formulation.
Causality: The depth and duration of the neutropenic nadir are directly related to the dose and exposure duration of Ispinesib to hematopoietic stem and progenitor cells. A higher Cmax or longer half-life can lead to a greater-than-expected impact on this cell population.
Management Strategies:
-
Dose Reduction: This is the most straightforward approach. A 20-25% dose reduction can often mitigate severe toxicity while retaining efficacy.
-
Schedule Modification: Instead of a q4d x 3 schedule, consider a less frequent administration (e.g., once weekly) to allow more time for hematopoietic recovery between doses. Phase I studies in humans have explored various schedules for this reason.[8]
-
Pharmacokinetic (PK) Analysis: If resources permit, conduct a sparse PK analysis. This can reveal if your formulation is leading to unexpectedly high drug exposure compared to published data. There is no evidence of drug-drug interaction when co-administered with docetaxel.[18]
-
Prophylactic Support: In some clinical settings with other KSP inhibitors, prophylactic use of growth factors like filgrastim (G-CSF) has been explored to manage neutropenia.[12] While not standard in preclinical work, it is a potential strategy for maintaining dose intensity if required.
Data Summary Tables
Table 1: Example Ispinesib Formulations from Preclinical Studies
| Vehicle Composition | Dosing Route | Doses Tested (mg/kg) | Reference |
| 2% Cremophor EL, 2% dimethylacetamide, acidified water (pH 5) | Intraperitoneal (IP) | 5 and 10 | [15] |
| 10% Ethanol, 10% Cremophor, 80% Dextrose 5% in water (D5W) | Intraperitoneal (IP) | 8 and 10 | [19] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | N/A (Recommended) | N/A | [20] |
| 10% DMSO, 90% Corn Oil | N/A (Recommended) | N/A | [20] |
Table 2: Common Toxicities Observed in Ispinesib Studies
| Toxicity Type | Adverse Event | Severity (Grade) | Population | Reference |
| Hematological | Neutropenia | Dose-Limiting (Grade 3/4) | Human / Animal | [7][8][9][12] |
| Febrile Neutropenia | Grade 3/4 | Human | [8][11] | |
| Thrombocytopenia | Grade 4 (DLT) | Human (Pediatric) | [12] | |
| Biochemical | Elevated ALT/AST | Dose-Limiting (Grade 3) | Human | [12][13][14] |
| Hyperbilirubinemia | Dose-Limiting (Grade 3) | Human (Pediatric) | [12] | |
| Non-Hematological | Mucositis | Dose-Limiting | Human (Pediatric) | [12] |
| Dizziness / Blurred Vision | Grade 3 | Human | [11] |
References
-
Carol, H., et al. (2009). Initial Testing (Stage 1) of the Kinesin Spindle Protein Inhibitor Ispinesib by the Pediatric Preclinical Testing Program. Pediatric Blood & Cancer. Available at: [Link]
-
Purcell, J. W., et al. (2010). Activity of the Kinesin Spindle Protein Inhibitor Ispinesib (SB-715992) in Models of Breast Cancer. Clinical Cancer Research. Available at: [Link]
-
National Cancer Institute. Definition of ispinesib. NCI Drug Dictionary. Available at: [Link]
-
Purcell, J. W., et al. (2010). Activity of the Kinesin Spindle Protein Inhibitor Ispinesib (SB-715992) in Models of Breast Cancer. AACR Journals. Available at: [Link]
-
Lade, J. M., et al. (2008). Mechanism of Inhibition of Human KSP by Ispinesib. Biochemistry. Available at: [Link]
-
Lade, J. M., et al. (2008). Mechanism of inhibition of human KSP by ispinesib. PubMed. Available at: [Link]
-
Lee, C. W., et al. (2008). A phase II study of ispinesib (SB-715992) in patients with metastatic or recurrent malignant melanoma: a National Cancer Institute of Canada Clinical Trials Group trial. Investigational New Drugs. Available at: [Link]
-
Ayoub, N., et al. (2022). Kinesin Spindle Protein Inhibitors in Cancer: From High Throughput Screening to Novel Therapeutic Strategies. Taylor & Francis Online. Available at: [Link]
-
Blaney, S. M., et al. (2010). A Pediatric Phase 1 Trial and Pharmacokinetic Study of Ispinesib. Pediatric Blood & Cancer. Available at: [Link]
-
Carol, H., et al. (2009). Initial testing (stage 1) of the kinesin spindle protein inhibitor ispinesib by the pediatric preclinical testing program. PubMed. Available at: [Link]
-
Khambata-Ford, S., et al. (2009). A phase I-II trial of Ispinesib, a kinesin spindle protein inhibitor, dosed every two weeks in patients with locally advanced or metastatic breast cancer previously untreated with chemotherapy for metastatic disease or recurrence. Cancer Research. Available at: [Link]
-
Rath, O., & Kozielski, F. (2008). Targeting the Kinesin Spindle Protein: Basic Principles and Clinical Implications. Clinical Cancer Research. Available at: [Link]
-
Geyer, C. E., et al. (2008). A phase I trial of ispinesib, a kinesin spindle protein inhibitor, with docetaxel in patients with advanced solid tumours. British Journal of Cancer. Available at: [Link]
-
Purcell, J. W., et al. (2010). Activity of the kinesin spindle protein inhibitor ispinesib (SB-715992) in models of breast cancer. PubMed. Available at: [Link]
-
ResearchGate. (2025). Phase II, open label study of SB-715992 (Ispinesib) in subjects with advanced or metastatic breast cancer. ResearchGate. Available at: [Link]
-
Wainszelbaum, M. J., et al. (2012). Phase I dose-escalation and pharmacokinetic study of ispinesib, a kinesin spindle protein inhibitor, administered on days 1 and 15 of a 28-day schedule in patients with no prior treatment for advanced breast cancer. Anti-Cancer Drugs. Available at: [Link]
-
Ayoub, N., et al. (2022). Kinesin Spindle Protein Inhibitors in Cancer: From High Throughput Screening to Novel Therapeutic Strategies. PMC. Available at: [Link]
-
Geyer, C. E., et al. (2025). A phase I trial of ispinesib, a kinesin spindle protein inhibitor, with docetaxel in patients with advanced solid tumours. ResearchGate. Available at: [Link]
-
Holen, K. D., et al. (2008). A first in human study of SB-743921, a kinesin spindle protein inhibitor, to determine pharmacokinetics, biologic effects and establish a recommended phase II dose. Cancer Chemotherapy and Pharmacology. Available at: [Link]
-
Workman, P. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. Available at: [Link]
Sources
- 1. selleckchem.com [selleckchem.com]
- 2. Facebook [cancer.gov]
- 3. Kinesin spindle protein inhibitors in cancer: from high throughput screening to novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mechanism of inhibition of human KSP by ispinesib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. A phase I trial of ispinesib, a kinesin spindle protein inhibitor, with docetaxel in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Activity of the kinesin spindle protein inhibitor ispinesib (SB-715992) in models of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A phase II study of ispinesib (SB-715992) in patients with metastatic or recurrent malignant melanoma: a National Cancer Institute of Canada Clinical Trials Group trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Pediatric Phase 1 Trial and Pharmacokinetic Study of Ispinesib: A Children's Oncology Group Phase I Consortium Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Phase I dose-escalation and pharmacokinetic study of ispinesib, a kinesin spindle protein inhibitor, administered on days 1 and 15 of a 28-day schedule in patients with no prior treatment for advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Initial Testing (Stage 1) of the Kinesin Spindle Protein Inhibitor Ispinesib by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Initial testing (stage 1) of the kinesin spindle protein inhibitor ispinesib by the pediatric preclinical testing program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. icr.ac.uk [icr.ac.uk]
- 18. researchgate.net [researchgate.net]
- 19. Activity of the Kinesin Spindle Protein Inhibitor Ispinesib (SB-715992) in Models of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. medchemexpress.com [medchemexpress.com]
Technical Support Center: Mitigating Off-Target Effects of Ispinesib (SB-715992)
Welcome to the Kinesin Spindle Protein (KSP) Inhibitor Support Hub. Role: Senior Application Scientist Subject: Ispinesib (SB-715992) Specificity & Assay Optimization
Executive Summary: The Specificity Paradox
Ispinesib is a highly potent, allosteric inhibitor of Kinesin-5 (KSP/Eg5/KIF11). Unlike ATP-competitive kinase inhibitors that often suffer from "kinome cross-reactivity," Ispinesib binds to a unique allosteric pocket formed by loop L5, helix
The Technical Reality: True "off-target" toxicity with Ispinesib is rare below 1
This guide provides the diagnostic frameworks to distinguish between on-target efficacy, biological resistance, and experimental artifacts.
Part 1: Troubleshooting Guides & FAQs
Category A: Loss of Potency & False Negatives
Q1: My dose-response curves are shifting significantly to the right (high IC50) in certain cell lines. Is the drug degrading? Diagnosis: This is likely MDR1 (P-glycoprotein) efflux , not drug degradation. Technical Insight: Ispinesib is a known substrate for the ABCB1 (MDR1/P-gp) transporter. In cell lines with high basal MDR1 expression (e.g., KB-8-5-11, certain colon/liver lines), the drug is pumped out before it can saturate KSP motor domains. Action Plan:
-
Validate: Perform a co-treatment assay with a P-gp inhibitor.[1]
-
Control: Ispinesib alone.
-
Test: Ispinesib + Tariquidar (50-100 nM) or Verapamil (5-10
M).
-
-
Interpretation: If the IC50 shifts back to the nanomolar range (1-10 nM) with the inhibitor, your "resistance" is efflux-mediated, not a target failure.
Q2: I see mitotic arrest, but the cells aren't dying. Is the compound inactive? Diagnosis: You are observing Mitotic Slippage , not inactivity. Technical Insight: KSP inhibition arrests cells in prometaphase. However, if the Spindle Assembly Checkpoint (SAC) is weak or the arrest is prolonged, cells may "slip" out of mitosis without dividing. They enter a G1-like state with 4N DNA (tetraploidy) rather than undergoing apoptosis. Action Plan:
-
Switch Readouts: Do not rely solely on ATP-based viability assays (e.g., CellTiter-Glo) at early time points (24h). Slippage cells are metabolically active.
-
Flow Cytometry: Stain for DNA content (PI/RNase). Look for the accumulation of 4N (G2/M) or >4N (polyploid) populations, which confirms on-target engagement despite lack of immediate cell death.
Category B: Specificity & Off-Target Toxicity
Q3: I am detecting cytotoxicity in non-dividing (post-mitotic) cells. Is this expected? Diagnosis: This is a Off-Target Effect or Dosing Artifact . Technical Insight: KSP (Eg5) is almost exclusively expressed in proliferating cells and is essential only for bipolar spindle formation. It is undetectable in post-mitotic neurons.[2] Therefore, Ispinesib should not be neurotoxic (unlike Taxanes).[3] Action Plan:
-
Check Concentration: Are you dosing >1
M? The of Ispinesib is ~1.7 nM.[4] Dosing in the high micromolar range can inhibit other kinesins or ATPases non-specifically. -
Titrate Down: Repeat the assay with a ceiling of 100 nM. If toxicity persists in non-dividing cells, inspect the compound purity or solvent (DMSO) concentration (keep DMSO <0.5%).
Part 2: Comparative Mechanism & Data
To confirm you are observing KSP inhibition and not general microtubule disruption (like Taxol), use this phenotypic anchor table.
Table 1: Distinguishing Ispinesib from Classical Antimitotics
| Feature | Ispinesib (SB-715992) | Taxanes (e.g., Paclitaxel) | Vinca Alkaloids (e.g., Vincristine) |
| Primary Target | KSP (Eg5/KIF11) Motor Domain | ||
| Binding Mode | Allosteric (ADP-lock) | Polymer Stabilizer | Polymer Destabilizer |
| Spindle Phenotype | Monopolar (Monoastral) | Multipolar / Rigid | Disorganized / Absent |
| Effect on Non-Dividing Cells | Negligible (High Specificity) | Neurotoxic (Affects axonal transport) | Neurotoxic |
| MDR1 Susceptibility | High | High | High |
| Reversibility | Rapid (upon washout) | Slow (polymer stabilization persists) | Variable |
Part 3: Visualizing the Mechanism & Workflow
Diagram 1: The Allosteric Mechanism of Action
Caption: Ispinesib binds allosterically, locking KSP in an ADP-bound state.[5] This prevents centrosome separation, causing the unique "Monopolar Spindle" phenotype, leading to arrest or apoptosis.[5][6]
Diagram 2: Troubleshooting Decision Tree
Caption: A logic flow for diagnosing assay failures. Distinguishes between efflux issues (MDR1), dosing errors, and genuine resistance.
Part 4: Validated Experimental Protocol
Protocol: Immunofluorescence for Monopolar Spindles
The Gold Standard for confirming on-target KSP inhibition.
Objective: Visualize the "Monoastral" phenotype to differentiate Ispinesib activity from taxanes or assay artifacts.
Materials:
-
Primary Antibody: Anti-
-Tubulin (Microtubules) and Anti- -Tubulin (Centrosomes). -
Counterstain: DAPI (DNA).
-
Controls: DMSO (Negative), Paclitaxel (Bipolar/Rigid control), Ispinesib (Test).
Step-by-Step:
-
Seeding: Seed HeLa or U2OS cells on glass coverslips (approx. 50-60% confluence).
-
Treatment: Treat with Ispinesib (10 - 50 nM) for 24 hours. Note: Do not exceed 100 nM to ensure specificity.
-
Fixation: Fix with 4% Paraformaldehyde (warm, 37°C) for 15 mins. Crucial: Cold fixation can depolymerize microtubules, confusing the readout.
-
Permeabilization: 0.5% Triton X-100 in PBS for 10 mins.
-
Blocking: 3% BSA in PBS for 30 mins.
-
Staining: Incubate primaries (1:1000) for 1 hr, wash, incubate secondaries (AlexaFluor 488/568) + DAPI for 1 hr.
-
Analysis:
-
Pass Criteria (On-Target): Chromosomes (Blue) arranged in a "rosette" circle around a single central microtubule aster (Green). The two centrosomes (Red) will be very close together (unseparated) at the center of the aster.
-
Fail Criteria (Off-Target/Taxane-like): Multiple asters or rigid bipolar spindles with misaligned chromosomes.
-
References
-
Purcell, J.W., et al. (2010).[7] "Activity of the kinesin spindle protein inhibitor ispinesib (SB-715992) in models of breast cancer." Clinical Cancer Research, 16(2), 566-576.[8]
-
Lad, L., et al. (2008). "Mechanism of inhibition of human KSP by ispinesib." Biochemistry, 47(12), 3576-3585.
-
Bao, L., et al. (2019). "A High-Throughput Screen of a Library of Therapeutics Identifies Substrates of P-glycoprotein." bioRxiv.
-
Lee, C.W., et al. (2008). "A Pediatric Phase 1 Trial and Pharmacokinetic Study of Ispinesib." Pediatric Blood & Cancer, 51(6).
Sources
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. A Pediatric Phase 1 Trial and Pharmacokinetic Study of Ispinesib: A Children's Oncology Group Phase I Consortium Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Coupling Kinesin Spindle Protein and Aurora B Inhibition with Apoptosis Induction Enhances Oral Cancer Cell Killing [mdpi.com]
- 7. Activity of the kinesin spindle protein inhibitor ispinesib (SB-715992) in models of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
Technical Support Center: Managing Neutropenia in Preclinical Models
Welcome to the technical support center for managing neutropenia as a side effect in preclinical models. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting for common issues encountered during in vivo studies. The following information is curated to ensure scientific integrity and provide actionable insights for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is neutropenia and why is it a critical consideration in my preclinical model?
A: Neutropenia is a condition characterized by an abnormally low count of neutrophils, a type of white blood cell crucial for fighting infections.[1][2] In preclinical research, particularly in oncology, many chemotherapeutic agents are myelosuppressive, meaning they damage the rapidly dividing hematopoietic cells in the bone marrow.[3][4] This leads to a decrease in neutrophil counts, a condition known as chemotherapy-induced neutropenia (CIN).[3][4]
Causality: The significance of monitoring and managing neutropenia lies in its direct correlation with the risk of infection.[5][6] Severe neutropenia can compromise the immune system, making the animal models highly susceptible to bacterial and fungal infections.[2][7] This not only affects the animal's welfare but can also be a major confounding variable, potentially leading to premature mortality and compromising the validity of your study's results.[8][9] Unmanaged neutropenia can necessitate reductions in chemotherapy dosage, which may in turn reduce the efficacy of the cancer treatment being studied.[10]
Q2: How do I induce and validate a neutropenia model in mice?
A: Chemotherapy-induced neutropenia is a common and clinically relevant model.[3] Cytotoxic agents like cyclophosphamide are frequently used to induce a temporary depletion of neutrophils.[11]
Self-Validating System: To ensure your model is robust, it's crucial to establish a baseline and monitor the kinetics of neutrophil depletion and recovery. This involves:
-
Baseline Blood Counts: Collect blood samples before administering the chemotherapeutic agent to establish normal neutrophil levels for your specific mouse strain.
-
Time-Course Analysis: After administration, collect blood samples at multiple time points (e.g., days 3, 5, 7 post-treatment) to determine the nadir (the lowest point) of the neutrophil count and the subsequent recovery.[12]
-
Confirmation: The model is validated when you observe a significant and reproducible decrease in absolute neutrophil counts (ANC) compared to the baseline and to a vehicle-treated control group.
Q3: What are the best practices for blood collection to monitor neutropenia in mice?
A: Proper blood collection technique is critical to avoid causing anemia or undue stress to the animals, which can affect your results.[13]
Key Considerations:
-
Volume: The total blood volume of a mouse is approximately 77-80 ml/kg.[14][15] For a single sample without fluid replacement, it is recommended to collect no more than 10% of the total blood volume.[15][16] For a 25g mouse, this is about 200 µl.[15] If repeated sampling is necessary, the volume should be reduced.[14]
-
Frequency: If you need to take multiple samples, it's advised to limit the weekly blood draw to no more than 7.5% of the total blood volume.[15]
-
Technique: For small, repeated samples (less than 50 µl), the saphenous or caudal (tail) vein are suitable collection sites.[16] For larger volumes, mandibular vein collection can be used.[16] Intracardiac collection is a terminal procedure and allows for the largest volume collection.[16]
-
Animal Welfare: Always use appropriate restraint and, when necessary, anesthesia to minimize distress to the animal.[13] For repeated tail clipping in mice older than 21 days, anesthesia or analgesia is required.[13]
Q4: My control group is showing variable neutrophil counts. What could be the cause?
A: Several factors can contribute to variability in baseline neutrophil counts even in untreated animals:
-
Mouse Strain: Different inbred strains of mice have inherently different hematological parameters.[17] For example, significant interstrain differences have been observed in white blood cell counts.[17][18]
-
Sex: There can be differences in blood parameters between male and female mice within the same strain.[17][19]
-
Sampling Site: Blood cell counts can vary depending on the collection site. Studies have shown that cell counts are typically highest in tail blood, followed by blood from the eye, and then the heart.[20]
-
Stress: Handling and restraint can cause physiological stress, which may lead to transient changes in white blood cell counts.[13]
-
Subclinical Infection: An underlying, unnoticed infection in the colony can elevate neutrophil counts.
Troubleshooting Steps:
-
Ensure you are using a consistent blood collection method and site for all animals in your study.
-
Standardize handling procedures to minimize stress.
-
Be aware of the typical hematological ranges for the specific strain and sex of mice you are using.
-
Consult with your facility's veterinarian to rule out any underlying health issues in your colony.
Troubleshooting Guides
Issue 1: Severe weight loss and morbidity in neutropenic mice.
Underlying Cause: This is often a direct consequence of severe immunosuppression leading to opportunistic infections.[7] The chemotherapeutic agent itself can also have off-target toxicities.
Step-by-Step Troubleshooting:
-
Assess Neutropenia Severity: Confirm the absolute neutrophil count (ANC). Severe neutropenia is generally defined as an ANC below 500 cells/µL.
-
Implement Supportive Care:
-
Hydration: Provide supplemental hydration with warmed sterile saline or Lactated Ringer's solution subcutaneously, especially if the animal shows signs of dehydration.[16][21]
-
Nutritional Support: Ensure easy access to food and water. A soft or gel-based diet can be beneficial if the animal has difficulty eating.
-
Antibiotics: Prophylactic or therapeutic broad-spectrum antibiotics may be necessary to prevent or treat bacterial infections. This should be done in consultation with a veterinarian and as part of your approved animal protocol.[12]
-
-
Consider G-CSF Administration: Granulocyte-colony stimulating factor (G-CSF) can be used to stimulate the production of neutrophils and shorten the duration of severe neutropenia.[22][23] However, be aware that G-CSF can also induce the expansion of myeloid-derived suppressor cells (MDSCs), which may have implications for tumor immunology studies.[24]
-
Refine Chemotherapy Dose: If morbidity is consistently high, you may need to perform a dose-response study to find a chemotherapy dose that induces a manageable level of neutropenia without excessive toxicity.
Issue 2: Inconsistent or unexpected response to G-CSF treatment.
Underlying Cause: The efficacy of G-CSF can be influenced by the timing of administration, the dose, and the specific preclinical model.
Step-by-Step Troubleshooting:
-
Review Treatment Schedule: G-CSF is typically administered after chemotherapy.[25] Administering it concurrently with or immediately before myelosuppressive chemotherapy can sometimes exacerbate myelosuppression.
-
Verify G-CSF Dose and Activity: Ensure the G-CSF you are using is of high quality and has been stored correctly. A dose-response study for G-CSF in your specific model may be necessary to determine the optimal dose for neutrophil recovery.
-
Assess Bone Marrow Status: In some cases of severe, prolonged myelosuppression, the bone marrow may be too damaged to respond effectively to G-CSF. A bone marrow examination could provide insight into the level of hematopoietic precursor cells.[7]
-
Consider the Genetic Background: Mice with a genetic disruption of the G-CSF gene (G-CSF-/-) exhibit chronic neutropenia and a reduced number of granulocyte and macrophage progenitor cells, demonstrating the critical role of this signaling pathway.[26] While not a direct troubleshooting step for a standard model, this highlights the importance of the G-CSF pathway in granulopoiesis.
Issue 3: Difficulty distinguishing between neutropenia-related morbidity and tumor progression.
Underlying Cause: Both severe neutropenia leading to infection and advanced tumor burden can present with similar clinical signs, such as weight loss, lethargy, and ruffled fur.
Step-by-Step Troubleshooting:
-
Regular Blood Monitoring: Frequent monitoring of neutrophil counts is the most direct way to assess the neutropenic status of the animal.
-
Tumor Burden Assessment: Regularly measure tumor volume (for solid tumors) or use appropriate biomarkers to track tumor progression.
-
Look for Signs of Infection: Be vigilant for specific signs of infection, which in neutropenic animals may be subtle.[2] Fever is a key indicator of infection.[2][27] Other signs can include localized swelling, abscesses, or changes in behavior.[28]
-
Necropsy and Histopathology: If an animal reaches a humane endpoint, a thorough necropsy and histopathological analysis can help determine the primary cause of morbidity, distinguishing between overwhelming infection and tumor-related complications.
Data Presentation & Protocols
Table 1: Grading of Neutropenia Severity
| Grade | Absolute Neutrophil Count (ANC) |
| Mild | 1,000 - 1,500 cells/µL |
| Moderate | 500 - 1,000 cells/µL |
| Severe | < 500 cells/µL |
Adapted from clinical guidelines, these ranges are commonly used in preclinical research to categorize the severity of neutropenia.[7]
Table 2: Recommended Blood Collection Volumes in Mice
| Sampling Frequency | Maximum Volume (as % of Total Blood Volume) | Example for a 25g Mouse |
| Single Sample (no fluid replacement) | 10% | ~200 µL |
| Single Sample (with fluid replacement) | 15% | ~300 µL |
| Weekly | 7.5% | ~150 µL |
| Every 2 Weeks | 10% | ~200 µL |
These guidelines are for healthy, adult mice and should be adjusted for animals that are young, aged, or otherwise compromised. Total blood volume in a mouse is approximately 77-80 µL/g.[14][15]
Experimental Protocol: Monitoring Complete Blood Count (CBC) in a Mouse Model of Chemotherapy-Induced Neutropenia
-
Animal Acclimation: Allow mice to acclimate to the facility for at least one week before the start of the experiment.
-
Baseline Blood Collection:
-
Gently restrain the mouse.
-
Collect 20-30 µL of blood from the saphenous or tail vein into an EDTA-coated micro-hematocrit tube.
-
This sample will serve as the pre-treatment (Day 0) baseline.
-
-
Induction of Neutropenia:
-
Administer the chemotherapeutic agent (e.g., cyclophosphamide) via the appropriate route (e.g., intraperitoneal injection).
-
A control group should receive a vehicle injection.
-
-
Post-Treatment Blood Collection:
-
Repeat the blood collection procedure on specified days post-treatment (e.g., Days 3, 5, 7, 10, and 14) to monitor the neutrophil nadir and recovery.
-
Alternate saphenous veins or use different sites on the tail for subsequent bleeds to minimize trauma.
-
-
Blood Analysis:
-
Analyze the whole blood samples using an automated hematology analyzer calibrated for mouse blood to obtain a complete blood count with a differential.[19]
-
Pay close attention to the absolute neutrophil count (ANC).
-
-
Data Interpretation:
-
Plot the mean ANC for each group over time.
-
Compare the ANC of the chemotherapy-treated group to the vehicle control group at each time point to confirm the induction and resolution of neutropenia.
-
Visualizations
Caption: Mechanism of Chemotherapy-Induced Neutropenia and G-CSF Intervention.
Caption: Troubleshooting Workflow for Morbidity in Neutropenic Models.
References
Sources
- 1. Monitoring Neutropenia for Cancer Patients at the Point of Care - PMC [pmc.ncbi.nlm.nih.gov]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. Animal Models of Neutropenia | Encyclopedia MDPI [encyclopedia.pub]
- 4. DSpace [researchrepository.universityofgalway.ie]
- 5. cancernetwork.com [cancernetwork.com]
- 6. Neutropenia: Practice Essentials, Background, Pathophysiology [emedicine.medscape.com]
- 7. Neutropenia - Hematology and Oncology - MSD Manual Professional Edition [msdmanuals.com]
- 8. Impact of Neutropenia on Clinical Outcomes in Critically Ill Patients with Acute Respiratory Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Impact of Neutropenia on Clinical Outcomes in Critically Ill Patients with Acute Respiratory Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sciencedaily.com [sciencedaily.com]
- 11. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]
- 12. bioscmed.com [bioscmed.com]
- 13. einsteinmed.edu [einsteinmed.edu]
- 14. How much blood can I take from a mouse without endangering its health? [jax.org]
- 15. cea.unizar.es [cea.unizar.es]
- 16. Blood sampling in mice - TransCure bioServices [transcurebioservices.com]
- 17. igbzpan.pl [igbzpan.pl]
- 18. informaticsjournals.co.in [informaticsjournals.co.in]
- 19. Clinical hematological and biochemical parameters in Swiss, BALB/c, C57BL/6 and B6D2F1 Mus musculus - PMC [pmc.ncbi.nlm.nih.gov]
- 20. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 21. az.research.umich.edu [az.research.umich.edu]
- 22. rupress.org [rupress.org]
- 23. G-CSF and GM-CSF in Neutropenia - PMC [pmc.ncbi.nlm.nih.gov]
- 24. jitc.bmj.com [jitc.bmj.com]
- 25. targetedonc.com [targetedonc.com]
- 26. Mice lacking granulocyte colony-stimulating factor have chronic neutropenia, granulocyte and macrophage progenitor cell deficiency, and impaired neutrophil mobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Neutropenic events associated with new anticancer treatments, from pathophysiology to practice: a scoping review—NEW Group (Neutropenic Events Working Group) - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Neutropenia in the age of genetic testing: advances and challenges - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ispinesib Combination Therapy Optimization
Introduction: The Mechanics of Mitotic Arrest
Welcome to the Technical Support Center. You are likely here because your combination data with Ispinesib (a Kinesin Spindle Protein/Eg5 inhibitor) is inconsistent or toxic. Unlike taxanes that target tubulin directly, Ispinesib inhibits the Eg5 motor protein, preventing centrosome separation and resulting in monoastral spindle formation .
Critical Insight: Ispinesib is cytostatic first, cytotoxic second . It requires cells to actively enter mitosis to function. If your combination partner (e.g., a CDK inhibitor) arrests cells in G1, Ispinesib will be ineffective. This guide addresses the three most common failure points: Synergy Calculation , Schedule Dependence , and Toxicity Management .
Module 1: In Vitro Synergy & The "Checkerboard" Protocol
Issue: Users often report "additive" results when they expect "synergy" because they use arbitrary concentrations rather than equipotent ratios.
Technical Solution: To scientifically validate synergy, you must use the Chou-Talalay Method (Combination Index - CI).[1][2] This requires determining the IC50 of Ispinesib and its partner individually before combining them at a fixed ratio (usually IC50:IC50).
Workflow Diagram: Synergy Validation Pipeline
The following diagram illustrates the decision tree for validating synergy data.
Caption: Workflow for determining Combination Index (CI). CI < 1 indicates synergy.[3] Note that equipotent ratios (IC50:IC50) provide the most statistical power.
Step-by-Step Protocol: The Fixed-Ratio Design
-
Single Agent Screen: Treat cells with Ispinesib (0.1 nM – 100 nM) and Partner Drug (range varies) for 72 hours. Calculate the IC50 for both.
-
Ratio Calculation: If Ispinesib IC50 is 2 nM and Paclitaxel IC50 is 4 nM, your fixed ratio is 1:2 .
-
Combination Dosing:
-
Dose 1: 8 nM Ispinesib + 16 nM Paclitaxel (4x IC50)
-
Dose 2: 4 nM Ispinesib + 8 nM Paclitaxel (2x IC50)
-
Dose 3: 2 nM Ispinesib + 4 nM Paclitaxel (1x IC50)
-
Continue serial dilutions...
-
-
Readout: Use ATP-based assays (e.g., CellTiter-Glo) or Crystal Violet.
-
Validation: Verify mechanism by blotting for Phospho-Histone H3 (pHH3) . High pHH3 confirms mitotic arrest.
Module 2: In Vivo Schedule Optimization (The "Gap" Strategy)
Issue: In xenograft models, concurrent dosing often leads to excessive toxicity (neutropenia) or antagonism.
Technical Solution: Ispinesib causes mitotic arrest.[4][5][6][7] If combined with DNA damaging agents (e.g., Doxorubicin) or Taxanes, the sequence determines efficacy.
-
Taxanes: Stabilize microtubules.
-
Ispinesib: Collapses spindle poles.
-
Conflict: If microtubules are hyper-stabilized by Taxanes, the motor protein Eg5 may not be able to exert force even if active, or the phenotypes may mask each other.
Recommendation: Use a Sequential Schedule with a washout gap.
Diagram: Sequential vs. Concurrent Dosing
Caption: Sequential dosing allows cells to recover from the first insult and re-enter the cell cycle, maximizing the "mitotic trap" effect of Ispinesib.
Protocol: Xenograft Dosing (Example)
-
Vehicle: 10% Ethanol, 10% Cremophor EL, 80% D5W (Standard research formulation).
-
Schedule:
-
Day 0: Administer Paclitaxel (IV).
-
Day 1 (24h later): Administer Ispinesib (IP or IV, 8-10 mg/kg).
-
Reasoning: This allows the Taxane to effect the bulk tumor; surviving cells attempting to divide 24h later are "trapped" by Ispinesib.
-
Module 3: Troubleshooting Toxicity & PK Interactions
Issue: Severe neutropenia is the Dose-Limiting Toxicity (DLT) for Ispinesib.[8] Furthermore, unexpected toxicity often arises from Drug-Drug Interactions (DDIs).
Technical Solution: Ispinesib is a substrate of CYP3A4 . If your combination partner inhibits CYP3A4 (e.g., certain TKIs, antifungals), Ispinesib plasma concentrations will spike, causing Grade 4 neutropenia.
Dose Adjustment Table
Use this table to adjust Ispinesib dosage based on observed toxicity in mice or clinical subjects.
| Toxicity Grade (CTCAE) | Observation (Mice) | Action Required |
| Grade 1 | Mild weight loss (<5%) | Maintain Dose. |
| Grade 2 | Neutrophils < 1500/mm³ | Maintain Dose; Monitor Q2D. |
| Grade 3 | Neutrophils < 1000/mm³; Weight loss >15% | Skip Dose until recovery to Grade 1. Reduce subsequent dose by 20%. |
| Grade 4 | Neutrophils < 500/mm³; Lethargy/Ruffled fur | Terminate Dosing . If animal recovers, reduce dose by 50% or switch to intermittent schedule (e.g., Q7D). |
CYP3A4 Interaction Warning: If combining with a CYP3A4 inhibitor (e.g., Ketoconazole, Ritonavir), reduce Ispinesib starting dose by 50% .
Frequently Asked Questions (FAQ)
Q: My Ispinesib powder is not dissolving in the vehicle. What should I do? A: Ispinesib is hydrophobic.[6] For in vitro use, dissolve in 100% DMSO to create a stock (e.g., 10 mM), then dilute into media (final DMSO < 0.1%). For in vivo, pre-dissolve in the ethanol/cremophor mixture before adding the D5W (dextrose water). Adding water too early causes precipitation.
Q: Can I use pHH3 (Phospho-Histone H3) as a biomarker for all combinations? A: Yes, but interpretation changes. Ispinesib increases pHH3 (arrest in mitosis). If your partner drug (e.g., a MEK inhibitor) causes G1 arrest, successful combination should actually show lower pHH3 than Ispinesib alone, indicating the cells never reached mitosis.
Q: Why is my combination antagonistic? A: You likely blocked the cell cycle upstream. Ispinesib needs cycling cells. If you use a drug that arrests cells in G1 or S phase before adding Ispinesib, the target (Eg5 in mitosis) is never present. Reverse the sequence or use concurrent dosing only if the partner drug does not induce G1 arrest.
References
-
Mechanism of Action: Lad, L. et al. (2008).[4] Mechanism of inhibition of human KSP by ispinesib. Biochemistry. Link
-
Clinical Dosing & Toxicity: Burris, H. A. et al. (2011). Phase I/II study of ispinesib in patients with metastatic breast cancer. Breast Cancer Research and Treatment.[9][10][11] Link (Note: References general Phase I/II outcomes regarding neutropenia DLT).
-
Synergy Methodology: Chou, T. C. (2010). Drug combination studies and their synergy quantification using the Chou-Talalay method. Cancer Research.[7] Link
-
Combination Schedules: Blagden, S. P. et al. (2008). A phase I trial of ispinesib, a kinesin spindle protein inhibitor, with docetaxel in patients with advanced solid tumours. British Journal of Cancer. Link
Sources
- 1. Rational Approach to the Clinical Protocol Design for Drug Combinations: A Review|Airiti Library 華藝線上圖書館 [airitilibrary.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of inhibition of human KSP by ispinesib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The structure of the ternary Eg5–ADP–ispinesib complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Schedule-dependent interaction between paclitaxel and 5-fluorouracil in human carcinoma cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phase I dose-escalation and pharmacokinetic study of ispinesib, a kinesin spindle protein inhibitor, administered on days 1 and 15 of a 28-day schedule in patients with no prior treatment for advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ascopubs.org [ascopubs.org]
Technical Support Center: Ispinesib Mesylate (SB-715992)
Topic: Cell Line-Specific Sensitivity & Experimental Optimization
Status: Active | Version: 2.4 | Lead Scientist: Dr. A. Vance[1]
Introduction: The KSP Inhibitor Paradigm
Welcome to the technical support hub for Ispinesib mesylate . Unlike taxanes that stabilize microtubules, Ispinesib is a highly specific, allosteric inhibitor of the Kinesin Spindle Protein (KSP/Eg5/KIF11) .[1]
The Critical Distinction: In our field experience, the most common source of experimental failure is treating Ispinesib as a generic "antimitotic." It is not. Its efficacy is strictly governed by a "competing timer" mechanism between mitotic slippage and apoptosis .[1] If your cell line degrades Cyclin B1 faster than it activates Caspase-3, your experiment will show "resistance" despite successful target engagement.[1]
This guide addresses the specific biological and technical variables that determine sensitivity in your cell lines.
Module 1: Experimental Design & Compound Handling
Q1: My Ispinesib stock precipitated upon thawing. Is it still usable? Status: Critical Risk Diagnosis: Moisture contamination in DMSO.[1][2] Technical Insight: Ispinesib mesylate is a salt.[1] While soluble in DMSO (~30-50 mg/mL), it is hygroscopic.[1] If your DMSO has absorbed atmospheric moisture, solubility drops drastically.[1] Action Plan:
-
Discard the precipitated aliquot.[1] Re-dissolving by heating often degrades the compound.[1]
-
Prevention: Store aliquots in single-use vials at -80°C. Use anhydrous DMSO (freshly opened bottle) for reconstitution.
-
Aqueous Dilution: Do not dilute directly into media for storage.[1] Predissolve in ethanol or DMSO, then dilute into media immediately before use. Aqueous stability is <24 hours.[1]
Q2: What is the optimal concentration range for sensitivity screening? Recommendation: Ispinesib is nanomolar potent.[1] Avoid "sledgehammer" doses (e.g., >1 µM) which cause off-target effects and mask specific resistance mechanisms.[1]
| Cell Line Sensitivity | Recommended Range | Expected IC50 | Example Lines |
| Hypersensitive | 0.5 nM – 20 nM | 1 – 5 nM | MDA-MB-468, Colo205 |
| Moderate | 10 nM – 100 nM | 10 – 40 nM | MCF-7, HeLa |
| Resistant/Slippage-Prone | 50 nM – 500 nM | >100 nM | BT-474, A549 |
Module 2: The "Slippage vs. Death" Mechanism
Q3: My cells arrest in mitosis (high Phospho-Histone H3) but viability assays (MTT/CTG) show no kill at 48 hours. Why? Diagnosis: Your cells are undergoing Mitotic Slippage .[1][3] Mechanism: Ispinesib induces a monopolar spindle, activating the Spindle Assembly Checkpoint (SAC).[1] The cell is now in a race:
-
The Death Timer: Accumulation of death signals (lowering of MCL-1, Caspase activation).
-
The Slippage Timer: Slow degradation of Cyclin B1 despite the checkpoint.
If the cell degrades Cyclin B1 before the apoptotic threshold is reached, it exits mitosis without dividing (slippage), becoming a tetraploid G1 cell.[1] These cells are metabolically active, generating false "viability" signals in ATP-based assays.[1]
Visualizing the Decision Logic:
Figure 1: The Competing Networks Model.[1] Efficacy depends on whether the apoptotic threshold is breached before Cyclin B1 degrades (Slippage).[3]
Module 3: Troubleshooting & Phenotypic Validation
Q4: How do I confirm the drug is working if the cells aren't dying? Protocol: You must validate the Monopolar Spindle Phenotype . This is the hallmark of KSP inhibition and distinguishes it from Taxanes (which cause microtubule bundling).[1]
Step-by-Step Immunofluorescence Protocol:
-
Seed: Cells on coverslips (50-60% confluence).[1]
-
Treat: Ispinesib (20 nM) for 24 hours.
-
Fix: Methanol (-20°C) for 10 min (preserves microtubule architecture better than formalin).
-
Stain:
-
Analysis:
-
Positive Control:[1] "Rosette" array of microtubules radiating from a central point (non-separated centrosomes) with chromosomes arranged in a peripheral ring.[1]
-
Negative Result: Bipolar spindles indicate lack of target engagement (check drug stability or efflux pumps, though Ispinesib is a poor P-gp substrate).[1]
-
Q5: Why is MDA-MB-468 sensitive while BT-474 is resistant? Scientific Rationale:
-
MDA-MB-468 (Triple Negative): Possesses a "primed" apoptotic machinery.[1] Upon arrest, MCL-1 is rapidly degraded, triggering Caspase-3 within 12-16 hours.[1]
-
BT-474 (HER2+): Maintains high MCL-1 levels during arrest.[1] The cells survive the arrest long enough for Cyclin B1 to degrade, leading to slippage.
-
Troubleshooting Tip: If working with resistant lines (like BT-474), consider combination therapy with BCL-2/BCL-xL inhibitors (e.g., Navitoclax) to lower the apoptotic threshold.[1]
Module 4: Validated Biomarker Workflow
Use this workflow to categorize your cell line's response profile.
Figure 2: Diagnostic workflow for categorizing cell line sensitivity.
References
-
Purcell, J. W., et al. (2010).[1][4] Activity of the Kinesin Spindle Protein Inhibitor Ispinesib (SB-715992) in Models of Breast Cancer.[1][2][4][5][6][7][8][9] Clinical Cancer Research, 16(2), 566-576.[1][4] Link
-
Gascoigne, K. E., & Taylor, S. S. (2008).[1][10] Cancer cells display profound intra- and interline variation following prolonged mitotic arrest.[1] Cancer Cell, 14(2), 111-122.[1] Link
-
Shi, J., et al. (2008).[1] Cell type variation in responses to antimitotic drugs that target microtubules and kinesin-5.[1][6] Cancer Research, 68(9), 3269-3276.[1] Link
-
Jackson, J. R., et al. (2007).[1] Targeted anti-mitotic therapies: can we improve on tubulin agents? Nature Reviews Cancer, 7(2), 107-117.[1] Link
-
Tao, W., et al. (2005).[1] Induction of apoptosis by an inhibitor of the mitotic kinesin KSP requires both activation of the spindle assembly checkpoint and mitotic slippage.[6] Cancer Cell, 8(1), 49-59.[1][6] Link
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Coupling Kinesin Spindle Protein and Aurora B Inhibition with Apoptosis Induction Enhances Oral Cancer Cell Killing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Activity of the Kinesin Spindle Protein Inhibitor Ispinesib (SB-715992) in Models of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibitor library screening identifies ispinesib as a new potential chemotherapeutic agent for pancreatic cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tocris.com [tocris.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Kinesin Spindle Protein (KSP) Inhibition Analysis
Topic: Interpreting Atypical Morphological Changes Post-Ispinesib Treatment
Status: Active | Updated: February 18, 2026 Support Tier: Senior Application Scientist Level
Welcome to the KSP Inhibition Analysis Hub
You are likely here because your Ispinesib (SB-715992) treatment did not yield the textbook "monopolar spindle" phenotype, or you are observing complex secondary morphologies that are difficult to classify.
Ispinesib is a highly specific allosteric inhibitor of Kinesin-5 (Eg5/KIF11). While the canonical response is the formation of monoastral (rosette) spindles and prometaphase arrest, biological systems often deviate due to mitotic slippage , functional redundancy , or drug resistance mechanisms .
This guide synthesizes mechanistic insights with troubleshooting protocols to help you deconstruct these atypical observations.
Part 1: Diagnostic Workflow
Before adjusting your protocol, map your observation to the likely biological cause using the logic flow below.
Figure 1: Diagnostic logic for categorizing morphological phenotypes following KSP inhibition.
Part 2: Troubleshooting Atypical Phenotypes
Issue 1: "My cells are huge, flat, and multi-nucleated instead of arrested."
Diagnosis: Mitotic Slippage (Adaptation) Scientific Context: The classic "rosette" phenotype requires a robust Spindle Assembly Checkpoint (SAC). However, SAC cannot maintain arrest indefinitely. If Cyclin B1 levels degrade below a critical threshold before apoptosis is triggered, cells "slip" out of mitosis without dividing.[1][2] They enter a tetraploid G1 state (4N), adhere to the plate, and flatten out. Subsequent rounds of replication without division lead to polyploidy (8N, 16N) and giant cell morphology [1, 2].
Troubleshooting Steps:
-
Check Duration: If you are imaging at >24 hours post-treatment, slippage is highly likely in checkpoint-weak cell lines (e.g., HeLa, U2OS).
-
Validate DNA Content: Use Flow Cytometry (Protocol A) to check for peaks >4N.
-
Assess Checkpoint Integrity: If slippage occurs too rapidly (<12 hours), your cell line may have a compromised SAC (e.g., low Mad2 expression).
Issue 2: "I still see normal bipolar spindles despite high drug concentration."
Diagnosis: Functional Redundancy or Resistance Scientific Context: While Eg5 is essential for centrosome separation in most cells, KIF15 (Kinesin-12) can act as a redundant motor.[3] In some contexts, or under selective pressure, KIF15 overexpression can rescue bipolar spindle formation even when Eg5 is fully inhibited by Ispinesib [3, 4]. Alternatively, point mutations in the Eg5 allosteric binding pocket (e.g., D130V) can prevent Ispinesib binding [5].[4]
Troubleshooting Steps:
-
Test Combination Therapy: Treat with Ispinesib + a KIF15 inhibitor (e.g., KIF15-IN-1) to see if spindles collapse.
-
Sequence Eg5: If using a generated resistant line, sequence the KIF11 gene to rule out binding pocket mutations.
Issue 3: "The nuclei look 'ragged' or exploded, not like rosettes."
Diagnosis: Post-Slippage Apoptosis or Necrosis Scientific Context: Cells that slip out of mitosis often undergo "post-slippage death" due to extreme genomic instability. This morphology is distinct from mitotic catastrophe. The nuclei appear fragmented (karyorrhexis) rather than condensed in a ring [6].
Troubleshooting Steps:
-
Caspase-3 Staining: Differentiate apoptosis (Caspase-3 positive) from necrosis (Caspase-3 negative).
-
Time-Lapse: Use live-cell imaging to determine if death occurred during the arrest (mitotic death) or after flattening (post-slippage).[5][6]
Part 3: Quantitative Data & Reference Tables
Table 1: Morphological Marker Profile for Ispinesib Response
| Phenotype | Chromatin (DAPI) | Tubulin (IF) | Cell Cycle (FACS) | Biological State |
| Canonical Arrest | Condensed Ring (Rosette) | Monoastral (Star-like) | 4N (G2/M) | Prometaphase Arrest |
| Mitotic Slippage | Decondensed, Multi-lobed | Interphase array (Microtubules) | 4N or 8N (Polyploid) | G1 (Tetraploid) |
| Resistance | Condensed Metaphase Plate | Bipolar Spindle | Normal Cycling | Mitosis (Rescued) |
| Apoptosis | Fragmented / Pyknotic | Disorganized / Depolymerized | Sub-G1 | Cell Death |
Part 4: Validated Experimental Protocols
Protocol A: Immunofluorescence for Spindle Architecture
Critical for distinguishing "rosettes" from "clumps."
Reagents:
-
Fixative: Methanol (-20°C) (CRITICAL: Do not use Paraformaldehyde alone; it often destroys spindle fine structure) .
-
Primary Antibodies: Anti-alpha-Tubulin (Spindles), Anti-Pericentrin (Centrosomes), Anti-pH3 (Mitotic marker).
Steps:
-
Seed Cells: Grow cells on glass coverslips to 60% confluency.
-
Treatment: Add Ispinesib (typ. 5–10 nM) for 18–24 hours.
-
Fixation: Aspirate media and immediately submerge coverslips in -20°C Methanol for 5 minutes.
-
Rehydration: Wash 3x with PBS (5 min each).
-
Blocking: Incubate in 3% BSA/PBS for 30 mins.
-
Staining: Incubate with Primary Antibodies (1:1000) for 1 hr at RT. Wash 3x. Incubate with Secondary (AlexaFluor 488/594) + DAPI for 45 mins.
-
Mounting: Mount with ProLong Gold.
Interpretation:
-
Success: Centrosomes (Pericentrin) are unseparated in the center of a Tubulin star.
-
Failure (Resistance): Centrosomes are at opposite poles.
Protocol B: Live-Cell Fate Tracking
Required to confirm Mitotic Slippage.[5]
Setup:
-
System: Inverted fluorescence microscope with stage incubator (37°C, 5% CO2).
-
Interval: Image every 10–15 minutes for 48 hours.
Workflow:
-
Start imaging immediately.
-
Track single cells:
-
Event A: Cell rounds up
Stays round for >10 hours Dies (Mitotic Death). -
Event B: Cell rounds up
Stays round for >10 hours Flattens out without dividing (Slippage).
-
Part 5: Mechanistic Visualization
The following diagram illustrates the molecular decision points leading to the observed morphologies.
Figure 2: Molecular pathway showing the divergence between resistance (KIF15) and slippage (Polyploidy).
References
-
Lad, L., et al. (2008).[3][7] Mechanism of Inhibition of Human KSP by Ispinesib.[3][7][8][9][10][11] Biochemistry, 47(12), 3576–3585.
-
Tanenbaum, M. E., et al. (2009). Dynein, Lis1 and CLIP-170 counteract Eg5-dependent forces to maintain spindle bipolarity. Nature Cell Biology, 11, 943–954.
-
Tanenbaum, M. E., et al. (2009). Kif15 cooperates with Eg5 to promote bipolar spindle assembly.[3][4] Current Biology, 19(20), 1703-1711.
-
Sturgill, E. G., & Ohi, R. (2013).[11] Kinesin-12 Kif15 targets kinetochore fibers through an intrinsic two-step mechanism.[4][11] Current Biology, 23(17), 1637-1644.
-
Rath, O., & Kozielski, F. (2012).[11] Kinesins and cancer.[7][9][10][12][13] Nature Reviews Cancer, 12, 527–539.
-
Orth, J. D., et al. (2011). Analysis of Mitotic Slippage in Kinesin-5 Inhibitor-Treated Cells. Cell Cycle, 10(10), 1618-1622.
Sources
- 1. Coupling Kinesin Spindle Protein and Aurora B Inhibition with Apoptosis Induction Enhances Oral Cancer Cell Killing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Factors that determine cell fate in mitotically arrested cancer cells [frontiersin.org]
- 3. pnas.org [pnas.org]
- 4. Frontiers | Drug resistance dependent on allostery: A P-loop rigor Eg5 mutant exhibits resistance to allosteric inhibition by STLC [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Post-slippage multinucleation renders cytotoxic variation in anti-mitotic drugs that target the microtubules or mitotic spindle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of inhibition of human KSP by ispinesib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. apexbt.com [apexbt.com]
- 10. Kinesin spindle protein inhibitors in cancer: from high throughput screening to novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rupress.org [rupress.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Kinesin Spindle Protein (KIF11) in Mitosis and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ispinesib Mesylate Optimization Guide
[1][2]
Executive Summary & Core Directive
Ispinesib mesylate (SB-715992) is a highly potent, specific Kinesin Spindle Protein (KSP) inhibitor.[1][2][3] While its biological efficacy is well-documented, its physicochemical properties present significant challenges in the laboratory.[1][2] The most frequent failure mode in Ispinesib experiments is not biological inactivity, but physical precipitation due to improper handling. [1][2]
This guide replaces generic handling advice with a rigorous, causality-based technical framework. It addresses the specific solubility limits of the mesylate salt, the thermodynamics of "crashing out" during dilution, and the critical importance of anhydrous solvents.[1][2]
Physicochemical Profile & Solubility Data
Ispinesib mesylate is a hydrophobic small molecule.[1][2] Despite being a mesylate salt—a form typically chosen to enhance solubility—it remains practically insoluble in pure water and aqueous buffers .[1][2] Attempts to create aqueous stock solutions will result in immediate suspension or precipitation.[1][2][4]
Solubility Thresholds
| Solvent System | Solubility Limit (Approx.) | Status | Application |
| DMSO (Anhydrous) | 30 - 50 mg/mL | Recommended | Primary Stock Solution |
| Ethanol | ~30 - 100 mg/mL | Alternative | Secondary Stock (Evaporation risk) |
| Water / PBS | < 0.1 mg/mL | Insoluble | DO NOT USE for Stock |
| DMSO:PBS (1:1) | ~0.5 mg/mL | Poor | Unstable (Precipitates < 24h) |
Critical Technical Note: The solubility values above apply to fresh, anhydrous solvents. DMSO is hygroscopic; as it absorbs atmospheric moisture, its capacity to solvate Ispinesib decreases non-linearly, leading to "mystery precipitation" in stored stocks [1, 4].[1][2]
Workflow Visualization: The "Crash-Out" Avoidance Protocol
The following diagram illustrates the correct workflow for reconstitution and the critical "Intermediate Dilution" step required to prevent precipitation when moving from 100% DMSO to aqueous culture media.
Figure 1: Optimal workflow for Ispinesib mesylate reconstitution and dilution. Note the critical decision point at Phase 2 to avoid direct high-concentration spikes into aqueous media.
Technical Troubleshooting Guide (Q&A)
Issue 1: Immediate Precipitation in Stock Solution
Q: I added DMSO to the vial, but the solution is cloudy or has visible particles. Why isn't it dissolving?
A: This is typically caused by thermodynamic cooling or moisture contamination .[1][2]
-
The Mechanism: Dissolving crystalline solids can be endothermic, cooling the solvent and temporarily lowering solubility.[1][2] Furthermore, if your DMSO is old, it may have absorbed water from the air.[1][2] Ispinesib is extremely sensitive to water content in DMSO [4].[1][2]
-
The Fix:
-
Heat: Warm the vial to 37°C in a water bath for 5–10 minutes.
-
Energy: Sonicate in an ultrasonic bath for 2–5 minutes.
-
Verification: Hold the vial up to a light source. It must be perfectly clear. If cloudiness persists, your DMSO may be too "wet" (hydrated).[1][2] Repeat with a fresh, unopened bottle of anhydrous DMSO.[1][2]
-
Issue 2: The "Crash Out" Effect in Cell Culture
Q: My stock is clear, but when I add it to my cell culture media, I see a fine white precipitate. Is this normal?
A: This is a classic "solvent shock" precipitation.[1][2]
-
The Mechanism: When a hydrophobic molecule in 100% DMSO is suddenly exposed to a large volume of water (media), the local concentration at the injection site momentarily exceeds the aqueous solubility limit before it can disperse.[1][2] This causes rapid crystallization [1, 3].[1][2]
-
The Fix (Stepwise Dilution):
-
Do not add the 10 mM stock directly to the 10 mL media dish.
-
Prepare an Intermediate Dilution : Dilute your stock 1:10 or 1:20 in culture media (or PBS) in a separate tube. Vortex immediately.
-
Add this intermediate solution to your final culture vessel. This reduces the concentration gradient and prevents shock precipitation.[1][2]
-
Issue 3: Storage and Freeze-Thaw Stability
Q: I stored my stock at -20°C. Upon thawing, I see crystals. Is the compound degraded?
A: Likely not degraded, but physically separated .[1][2]
-
The Mechanism: DMSO freezes at 19°C. During freezing, the solute (Ispinesib) can be excluded from the crystal lattice of the solvent, forming high-concentration pockets that crystallize out.[1][2]
-
The Fix: This is reversible.[1][2][5][6] You MUST re-dissolve the precipitate completely by warming to 37°C and vortexing before every use.[1][2]
-
Warning: Repeated freeze-thaw cycles introduce moisture (condensation), which permanently lowers solubility.[1][2] Always aliquot stocks into single-use volumes (e.g., 20 µL) to avoid this [2, 4].[1][2]
Advanced Protocol: High-Concentration Formulation
For in vivo studies or experiments requiring higher aqueous concentrations where simple DMSO/Media dilution fails, use the "Complex Vehicle" formulation.[1][2] This method uses co-solvents and surfactants to stabilize the hydrophobic molecule in an aqueous environment.[1][2]
Validated Vehicle Formulation [2]:
Preparation Protocol:
References
Sources
- 1. Ispinesib (SB-715992) | CAS:336113-53-2 | Kinesin spindle protein (KSP)inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. Ispinesib | C30H33ClN4O2 | CID 6851740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. Ispinesib (SB-715992) (CAS 336113-53-2) | Abcam [abcam.com]
Technical Guide: Optimizing Incubation Time for Maximal Mitotic Arrest with Ispinesib
Introduction
This guide addresses the technical optimization of Ispinesib (SB-715992) to achieve maximal mitotic arrest. Ispinesib is a highly specific allosteric inhibitor of Kinesin Spindle Protein (KSP/Eg5/KIF11) . Unlike taxanes, which target tubulin polymers, Ispinesib targets the motor protein responsible for centrosome separation.
The Critical Challenge: The "optimal" incubation time is not a fixed constant; it is a dynamic window defined by the competition between Mitotic Arrest , Mitotic Slippage (adaptation), and Apoptosis . This guide provides the logic and protocols to identify that window for your specific cell model.
Module 1: The Mechanic's Corner (Mechanism & Theory)
To optimize your experiment, you must understand the cellular decision-making process triggered by KSP inhibition.
Mechanism of Action
Ispinesib locks KSP in an ADP-bound state, preventing centrosome separation.[1] This results in monopolar spindles (a "rosette" chromosome configuration).[2] The Spindle Assembly Checkpoint (SAC) detects this tension defect and arrests the cell in prometaphase.
The "Slippage" Trap
The SAC cannot maintain arrest indefinitely. Over time, Cyclin B1 slowly degrades. If Cyclin B1 levels drop below the mitotic threshold before apoptosis is triggered, the cell exits mitosis without dividing—this is Mitotic Slippage .[3][4] These cells enter a tetraploid G1 state (4N DNA) but are no longer in mitosis , rendering them invisible to mitotic markers like Phospho-Histone H3 (PH3).
Pathway Visualization
The following diagram illustrates the divergent fates of Ispinesib-treated cells.
Figure 1: Mechanistic pathway of Ispinesib-induced arrest and subsequent cell fates. Note that arrest is a transient state.
Module 2: Protocol Optimization (The "How-To")
Do not rely on a generic "24-hour" protocol. You must perform a Time-Course x Dose optimization to capture the peak mitotic index (MI) before slippage occurs.
Recommended Experimental Design
Objective: Determine the time point (
1. The Matrix
Set up a 2D matrix in 96-well format:
-
Time Points: 12h, 18h, 24h, 36h, 48h.
-
Concentration: 0 (DMSO), 1 nM, 5 nM, 10 nM, 50 nM, 100 nM.
-
Note: Ispinesib is potent;
is typically <10 nM.[5]
-
2. The Readout (Flow Cytometry)
Flow cytometry is superior to imaging for optimization because it quantifies the exact population percentages.
-
Stain 1: Propidium Iodide (PI) or DAPI (DNA Content).[6]
-
Stain 2: Anti-Phospho-Histone H3 (Ser10) (Mitotic Marker).
3. Step-by-Step Workflow
Figure 2: Optimization workflow. Dual staining is critical to distinguish G2/M arrest from G1 slippage.
Module 3: Troubleshooting & FAQs
This section addresses specific failure modes reported by users.
Q1: I see "rounded" cells, but my Mitotic Index (PH3+) is lower than expected.
Diagnosis: You likely missed the window and are observing Mitotic Slippage .
-
Explanation: Cells that slip out of mitosis often remain rounded or semi-adherent for a short period before flattening or dying. They contain 4N DNA (tetraploid) but have degraded Cyclin B and dephosphorylated Histone H3.
-
Solution: Reduce incubation time. If harvesting at 48h, try 24h or 18h.
-
Verification: Check for micronuclei (a hallmark of slippage) using DAPI/Hoechst imaging.
Q2: My cells are dying (Sub-G1) rather than arresting.
Diagnosis: Post-mitotic apoptosis.[7]
-
Explanation: Some cell lines (e.g., hematopoietic lines) are "apoptosis-prone" and die rapidly upon SAC activation. Others are "slippage-prone."[7]
-
Solution:
-
Harvest earlier (12-16h) to catch the arrest before death.
-
Add a pan-caspase inhibitor (e.g., Z-VAD-FMK) only if your goal is to harvest mitotic cells for downstream biochemistry, not for viability assays.
-
Q3: What is the optimal concentration?
Guidance:
-
Too Low (<1 nM): Incomplete centrosome separation; bipolar spindles may still form.
-
Optimal (5-20 nM): Most cell lines achieve maximal monopolar spindle formation here.
-
Too High (>100 nM): Off-target effects are rare with Ispinesib, but excessively high doses do not increase the mitotic index further and may accelerate necrosis.
Q4: How do I distinguish Arrest vs. Slippage in my data?
Use the table below to interpret your assay results.
Table 1: Differentiating Cell Fates
| Feature | Mitotic Arrest (Desired) | Mitotic Slippage (Undesired) | Apoptosis |
| DNA Content | 4N | 4N (Tetraploid G1) | Sub-G1 (Fragmented) |
| Phospho-Histone H3 | High (+) | Low (-) | Low (-) |
| Cyclin B1 Levels | High | Low | Low |
| Morphology | Rounded, Monopolar Spindle | Flattened, Micronucleated | Blebbing, Condensed |
| Microtubules | Radial "Rosette" Array | Disorganized Interphase array | Depolymerized/Fragmented |
Module 4: Summary of Key Parameters
Table 2: Quick Reference for Optimization
| Parameter | Recommendation | Rationale |
| Starting Concentration | 10 nM | Sufficient to saturate KSP in most human cancer lines ( |
| Starting Timepoint | 24 Hours | Usually captures the first wave of mitosis without excessive slippage. |
| Critical Control | Taxol (Paclitaxel) | Use as a positive control for arrest, but note that Taxol arrest is often more durable than KSP arrest. |
| Synchronization | Not Recommended | For initial screening, use asynchronous cells to avoid artifacts from synchronization chemicals (e.g., Thymidine). |
References
-
Lad, L., et al. (2008). "Mechanism of inhibition of human KSP by ispinesib."[1][8] Biochemistry.
-
Tao, W., et al. (2005). "Induction of apoptosis by an inhibitor of the mitotic kinesin KSP requires both activation of the spindle assembly checkpoint and mitotic slippage."[9] Cancer Cell.[9][10]
-
Purcell, J.W., et al. (2010). "Activity of the Kinesin Spindle Protein Inhibitor Ispinesib (SB-715992) in Models of Breast Cancer." Clinical Cancer Research.
-
Topham, C., & Taylor, S.S. (2013). "Mitosis and apoptosis: how is the balance set?" Current Opinion in Cell Biology.
Sources
- 1. Mechanism of inhibition of human KSP by ispinesib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Factors that determine cell fate in mitotically arrested cancer cells [frontiersin.org]
- 3. Coupling Kinesin Spindle Protein and Aurora B Inhibition with Apoptosis Induction Enhances Oral Cancer Cell Killing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitotic arrest and cell fate: why and how mitotic inhibition of transcription drives mutually exclusive events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Initial Testing (Stage 1) of the Kinesin Spindle Protein Inhibitor Ispinesib by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. axonmedchem.com [axonmedchem.com]
- 9. Induction of apoptosis by an inhibitor of the mitotic kinesin KSP requires both activation of the spindle assembly checkpoint and mitotic slippage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Activity of the Kinesin Spindle Protein Inhibitor Ispinesib (SB-715992) in Models of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: P-gp Efflux & Ispinesib Resistance
Introduction: The Ispinesib / P-gp Conflict
Ispinesib (SB-715992) is a potent, allosteric inhibitor of Kinesin Spindle Protein (KSP/Eg5).[1] It functions by arresting cells in mitosis, specifically causing the formation of mono-astral spindles.[2] However, a common failure mode in efficacy studies—particularly in multi-drug resistant (MDR) cell lines—is the active efflux of Ispinesib by P-glycoprotein (P-gp/ABCB1) .
Because Ispinesib is a high-affinity substrate for P-gp, cells overexpressing this transporter will pump the drug out before it can effectively bind Eg5. This guide details how to diagnose this resistance and how to use small-molecule modulators to block P-gp, thereby restoring Ispinesib sensitivity.
Module 1: Mechanism of Action & Resistance
To effectively troubleshoot, one must understand the subcellular kinetics.
-
Influx: Ispinesib enters the cell (passive diffusion).
-
Target Binding: It binds to the allosteric pocket of Eg5 (KSP), preventing centrosome separation.
-
Efflux (The Problem): P-gp recognizes Ispinesib and utilizes ATP hydrolysis to extrude it back into the extracellular space.
-
Inhibition (The Solution): A P-gp modulator (e.g., Tariquidar) binds to P-gp, locking it in a non-functional conformation, allowing Ispinesib to accumulate and arrest the cell.
Pathway Visualization
Figure 1: Kinetic pathway of Ispinesib. Note that P-gp efflux (Yellow) competes with Eg5 binding (Green). Inhibitors (Red) block the efflux route.
Module 2: Inhibitor Selection Guide
Choosing the right P-gp modulator is critical. Older generation inhibitors often introduce toxicity that confounds data.
| Feature | Tariquidar (XR9576) | Verapamil | Zosuquidar (LY335979) |
| Generation | 3rd Generation (Specific) | 1st Generation (Non-specific) | 3rd Generation (Specific) |
| Specificity | High (P-gp & BCRP at high doses) | Low (Blocks Ca2+ channels) | Very High (P-gp only) |
| Working Conc. | 50 – 100 nM | 5 – 10 µM | 50 – 100 nM |
| Toxicity | Negligible at working conc. | High (Cytotoxic >10 µM) | Negligible |
| Mechanism | Non-competitive inhibitor | Competitive substrate/inhibitor | Non-competitive |
| Recommendation | Primary Choice | Secondary (Legacy Control) | Alternative |
Expert Insight: We strongly recommend Tariquidar over Verapamil. Verapamil requires micromolar concentrations to inhibit P-gp, which can independently alter cell signaling or induce apoptosis, leading to false positives in cytotoxicity assays.
Module 3: Experimental Protocol (The "Shift Assay")
This protocol determines if P-gp is the cause of Ispinesib resistance by comparing
Materials
-
Ispinesib Stock: 10 mM in DMSO.
-
Tariquidar Stock: 10 µM in DMSO (store at -20°C).
-
Assay: CellTiter-Glo (ATP) or MTT.
Step-by-Step Workflow
-
Seeding: Seed cells (e.g., KB-V1 or MES-SA/Dx5) in 96-well plates. Allow attachment (24h).
-
Inhibitor Preparation: Dilute Tariquidar in warm media to 100 nM (2x concentration).
-
Note: If using Verapamil, prepare at 10-20 µM.
-
-
Pre-Incubation (Critical): Remove old media. Add 50 µL of the Inhibitor Media to "Blocked" wells and Vehicle Media to "Control" wells.
-
Incubate for 1 hour at 37°C. This ensures P-gp is blocked before Ispinesib arrives.
-
-
Ispinesib Addition: Add 50 µL of Ispinesib serial dilutions (2x concentration).
-
Final volume: 100 µL.
-
Final Tariquidar conc: 50 nM.
-
-
Exposure: Incubate for 72 hours.
-
Readout: Perform viability assay.
Workflow Diagram
Figure 2: The "Shift Assay" workflow emphasizing the pre-incubation step.
Module 4: Troubleshooting & FAQs
Q1: My cells are dying in the "Inhibitor Only" control wells. What happened?
-
Solution: If using Verapamil, you likely exceeded the toxicity threshold (often >10 µM). Switch to Tariquidar (50 nM) or Zosuquidar. If already using Tariquidar, check your DMSO final concentration; it should remain <0.5%.[4]
Q2: I see no shift in Ispinesib
-
Diagnosis A (Target Mutation): The resistance might not be P-gp mediated. The cells may possess a mutation in the KIF11 gene (encoding Eg5) that prevents Ispinesib binding.
-
Diagnosis B (Alternative Pump): The cells may overexpress MRP1 (ABCC1) or BCRP (ABCG2). While Tariquidar inhibits BCRP at high doses (>100 nM), it is specific to P-gp at low doses.
-
Action: Perform Western Blot for P-gp/ABCB1. If negative, sequence KIF11.
Q3: Can I mix Ispinesib and the inhibitor together and add them simultaneously?
-
Technical Advice: We advise against this. P-gp is a fast-acting pump. If Ispinesib enters before the inhibitor binds, a fraction of the drug is immediately effluxed, creating "noise" in your kinetic data. The 1-hour pre-incubation standardizes the intracellular environment.
Q4: What is the expected "Shift Factor"?
-
Data: In P-gp overexpressing lines (e.g., KB-V1), Ispinesib
can be >500 nM. With effective P-gp inhibition, this should drop to near parental levels (e.g., 1–5 nM). A shift factor (Resistant / Sensitive ) of >100-fold is common.
References
-
Purcell, J. W., et al. (2010). "Activity of the Kinesin Spindle Protein Inhibitor Ispinesib (SB-715992) in Models of Breast Cancer." Clinical Cancer Research.
-
Beerepoot, L. V., et al. (2004). "Up-regulation of Bcl-2 expression in cervical carcinoma cells by the novel antimitotic agent Ispinesib." Molecular Cancer Therapeutics.
-
Kannan, P., et al. (2011). "The 'Specific' P-Glycoprotein Inhibitor Tariquidar Is Also a Substrate and an Inhibitor for Breast Cancer Resistance Protein (BCRP/ABCG2)."[5] ACS Chemical Neuroscience.
-
FDA Guidance for Industry. "In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies."
Sources
- 1. selleckchem.com [selleckchem.com]
- 2. The structure of the ternary Eg5–ADP–ispinesib complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Phase I Study of the P-Glycoprotein Antagonist Tariquidar in Combination with Vinorelbine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
Ispinesib Mesylate vs. Monastrol: A Comparative Technical Guide for Kinesin-5 Inhibition
[1][2]
Executive Summary
This guide provides a rigorous technical comparison between Ispinesib mesylate (SB-715992) and Monastrol , two distinct allosteric inhibitors of the Kinesin-5 (Eg5/KIF11) motor protein.[1][2] While both compounds target the same allosteric pocket formed by Loop 5 (L5), Helix
This analysis is designed for researchers requiring precise data to select the appropriate inhibitor for mechanistic studies, high-throughput screening, or translational oncology models.[1][2]
Mechanistic Divergence & Structural Biology[2]
Both compounds are ATP-uncompetitive, allosteric inhibitors .[1][2] They bind to a hydrophobic pocket distant from the nucleotide-binding site, locking the motor domain in an ADP-bound conformation with low microtubule (MT) affinity.[1][2] However, the structural consequences of their binding differ significantly.[1][2]
Structural Mechanism Comparison[2]
-
Monastrol: Binds to the induced allosteric pocket, primarily interacting with residues in L5.[1][2] It acts as a "wedge," preventing the conformational change required for ADP release.[1][2] It is specific to Eg5 and does not inhibit other kinesins, but its binding pocket is smaller and less "deep" than that of Ispinesib.[1][2]
-
Ispinesib: Induces a larger binding pocket (approx.[1][2] 1.3 Å shift in Leu214 backbone) compared to Monastrol.[1][2] The benzyl group of Ispinesib penetrates deeper, stacking with Pro137 and Tyr211.[1][2] This "deep-pocket" binding mode contributes to its significantly slower off-rate (residence time) and >1000-fold higher potency.[1][2]
Pathway Visualization
The following diagram illustrates the shared signaling blockade and the downstream cellular consequences of Eg5 inhibition.
Figure 1: Mechanism of Action.[1][2] Both inhibitors lock Eg5 in an ADP-bound state, preventing force generation required for spindle bipolarity.[1][2]
Comparative Technical Specifications
The following data consolidates physicochemical properties and experimental performance metrics.
| Feature | Ispinesib Mesylate (SB-715992) | Monastrol |
| Role | Clinical Candidate (Phase I/II), High-Potency Probe | Chemical Probe / Tool Compound |
| CAS Number | 336113-53-2 (Free base) / 514820-03-2 (Mesylate) | 329689-23-8 |
| Molecular Weight | ~517.1 Da (Free base) / ~613.2 Da (Mesylate) | 292.35 Da |
| IC50 (ATPase Assay) | 1 – 3 nM [1, 2] | 14 – 50 µM [3, 4] |
| Selectivity | >10,000-fold vs. other kinesins (e.g., MKLP1, CENP-E) | Highly specific to Eg5; inactive against Kinesin-1 |
| Solubility (DMSO) | ~30 mg/mL | ~14 – 58 mg/mL (Source dependent) |
| Solubility (Aqueous) | Insoluble (Requires pre-dissolution or specific buffers) | Insoluble |
| Cellular Potency (GI50) | < 10 nM (Broad panel of cancer lines) | > 10 µM (Often requires 50-100 µM for phenotype) |
| Reversibility | Reversible (but slow off-rate) | Rapidly Reversible |
| Primary Limitation | Clinical efficacy limited by neutropenia/resistance | Low potency requires high concentrations; off-target effects at >100µM |
Key Insight: Ispinesib is approximately 1,000 to 10,000 times more potent than Monastrol.[1][2] In a cellular setting, 10 nM Ispinesib often yields a phenotype indistinguishable from 100 µM Monastrol.[1][2]
Validated Experimental Protocols
To ensure reproducibility, the following protocols are designed as "self-validating" systems. Controls are explicitly defined to distinguish pharmacological effects from experimental artifacts.[1][2]
A. In Vitro Kinesin-5 ATPase Assay (Coupled Enzyme System)
Purpose: To determine the IC50 of the inhibitor by measuring the rate of ATP hydrolysis.[1][2] Critical Note: Do NOT use phosphate-based buffers, as they interfere with inorganic phosphate detection methods (like Malachite Green) and can inhibit the coupled enzyme system.[1][2]
Workflow Diagram:
Figure 2: Coupled-Enzyme ATPase Assay Workflow. The consumption of NADH is stoichiometric to ATP hydrolysis.
Protocol Steps:
-
Buffer Preparation: Use PEM25 Buffer (25 mM PIPES pH 6.9, 2 mM MgCl2, 1 mM EGTA).[1][2] Supplement with 10 µM Taxol (to stabilize microtubules) and 1 mM DTT (fresh).[1][2]
-
Microtubule Assembly: Polymerize tubulin (5 mg/mL) in PEM buffer + 1 mM GTP at 37°C for 30 min. Stabilize with Taxol (20 µM final).
-
Reaction Mix (per well):
-
Inhibitor Addition: Add Ispinesib (0.1 nM – 100 nM range) or Monastrol (1 µM – 200 µM range) in DMSO.[1][2] Keep final DMSO < 1%.[1][2]
-
Initiation: Start reaction with ATP (1 mM final).
-
Measurement: Monitor absorbance at 340 nm every 30 seconds for 20 minutes at 25°C.
-
Validation:
B. Phenotypic Screening: Monopolar Spindle Visualization
Purpose: To confirm the "Monoastral" phenotype characteristic of Eg5 inhibition.[1][2]
-
Cell Seeding: Seed HeLa or U2OS cells on coverslips (50-60% confluence).
-
Treatment:
-
Fixation: Fix in -20°C Methanol for 10 min (preserves microtubule structure better than aldehydes for this assay).
-
Staining:
-
Analysis: Count % of mitotic cells displaying "rosette" chromosome arrangement with a single central centrosome cluster (Monopolar) vs. Bipolar spindles.
Expert Commentary & Recommendations
When to use Monastrol:
-
Educational/Basic Demos: Its high IC50 makes it forgiving to handle.[1][2]
-
Reversibility Studies: If your experiment requires rapid restoration of spindle function (e.g., "washout" experiments to study spindle assembly timing), Monastrol's fast off-rate is superior.[1][2]
-
Cost-Efficiency: For large-scale screens where high concentrations are acceptable.[1][2]
When to use Ispinesib:
-
Clinical Relevance: If studying resistance mechanisms relevant to human therapy (e.g., Eg5 point mutations), Ispinesib is the standard.[2]
-
In Vivo Models: Monastrol has poor bioavailability and metabolic stability.[1][2] Ispinesib is suitable for xenograft studies (e.g., 8-10 mg/kg IP, q4d).[1][2]
-
High-Sensitivity Assays: When conserving protein/reagents is critical, the nanomolar potency allows for minimal compound usage.[1][2]
Handling & Storage[2][3][4][5][6]
-
Solubility: Both are hydrophobic.[1][2] Dissolve in anhydrous DMSO.
-
Storage: Aliquot stocks (e.g., 10 mM) and store at -80°C. Avoid repeated freeze-thaw cycles, which can precipitate the compound.
-
Light Sensitivity: Protect stocks from light, particularly Monastrol, which can degrade over extended periods.[2]
References
-
Mechanism of Inhibition of Human KSP by Ispinesib. Source: Biochemistry (ACS Publications) Summary:[1][2] Defines Ispinesib as a rapid-equilibrium inhibitor that prevents ADP release.[1][2]
-
Clinical evaluation of Eg5 inhibitors. Source: NIH / PubMed Central Summary: Reviews the clinical trial status and binding modes of Ispinesib vs. Monastrol.
-
Small molecule inhibitor of mitotic spindle bipolarity identified in a phenotype-based screen (Monastrol Discovery). Source: Science Summary: The seminal paper identifying Monastrol and validating Eg5 as a target.[1][2]
-
Evidence that monastrol is an allosteric inhibitor of the mitotic kinesin Eg5. Source: PubMed Summary:[3][4][5] Establishes the allosteric binding site of Monastrol distinct from the ATP pocket.
-
Ispinesib (SB-715992) Product Information. Source: Cayman Chemical Summary:[6][7] Physicochemical properties, solubility data, and handling instructions.[2][3][8][9]
Sources
- 1. Ispinesib Mesylate | C31H37ClN4O5S | CID 6450816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ispinesib | C30H33ClN4O2 | CID 6851740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. adooq.com [adooq.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
Ispinesib versus Taxanes: Comparing Mechanisms and Side Effects
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Shift from Cytoskeleton to Motor Proteins
For decades, Taxanes (paclitaxel, docetaxel) have been the cornerstone of antimitotic chemotherapy. By binding directly to
Ispinesib (SB-715992) represents a second-generation antimitotic strategy. Instead of targeting the structural microtubule lattice, it targets the Kinesin Spindle Protein (KSP/Eg5/KIF11) , a motor protein essential for centrosome separation. This guide analyzes the mechanistic divergence between these two classes, evaluating why KSP inhibitors offer a safety profile distinct from taxanes while highlighting the challenges that have kept them from replacing taxanes in standard of care.
Mechanistic Comparison: Stabilization vs. Motor Arrest
The fundamental difference lies in the target's ubiquity. Tubulin is ubiquitous; KSP is mitosis-specific.
Taxanes: Microtubule Stabilization
-
Target:
-tubulin subunit of microtubules. -
Action: Binds to the taxane-binding site on the interior of the microtubule. This lowers the critical concentration for polymerization, promoting assembly and preventing depolymerization.
-
Result: Formation of rigid, stable microtubule bundles. The cell fails the Spindle Assembly Checkpoint (SAC), leading to mitotic arrest and subsequent apoptosis or "mitotic slippage."
-
Off-Target Effect: Stabilizes microtubules in post-mitotic neurons, disrupting axonal transport of vesicles and organelles, causing peripheral neuropathy.
Ispinesib: Allosteric KSP Inhibition [1]
-
Target: Kinesin Spindle Protein (Eg5), specifically the Loop L5 allosteric pocket (approx. 12 Å from the ATP binding site).[1]
-
Action: Ispinesib binding locks the motor domain in an ADP-bound state. It induces "neck linker docking," effectively freezing the motor on the microtubule.
-
Result: KSP cannot generate the sliding force required to separate duplicated centrosomes. The result is a "monoastral" (monopolar) spindle phenotype. The chromosomes arrange in a rosette around a single pole, triggering prolonged SAC activation and apoptosis.
-
Selectivity: KSP expression is negligible in non-proliferating tissues (including neurons), theoretically eliminating neurotoxicity.
Visualization: Mechanism of Action Pathways
Figure 1: Comparative Mechanism of Action. Taxanes impact structural integrity globally (including neurons), while Ispinesib targets a mitosis-specific motor function.
Performance & Efficacy Data
Ispinesib demonstrates potent cytotoxicity in the low nanomolar range. While it is a substrate for the P-gp efflux pump (MDR1), it retains activity in cell lines resistant to taxanes via tubulin mutations.
Comparative Efficacy Profile
| Feature | Taxanes (Paclitaxel) | Ispinesib (SB-715992) | Experimental Implication |
| Primary Target | KSP (Eg5) Motor Domain | Distinct resistance profiles. | |
| IC50 (Sensitive Lines) | 2.5 – 10 nM | 1.2 – 9.5 nM | Comparable potency in vitro. |
| Phenotype | Bipolar, rigid spindles | Monopolar (Monoastral) spindles | Easily distinguishable via Immunofluorescence (IF). |
| MDR1 (P-gp) Interaction | Strong Substrate | Moderate Substrate | Ispinesib can be pumped out, but less efficiently than Taxol in some models. |
| Tubulin Mutation Resistance | Resistant | Active | Ispinesib is effective in Taxane-refractory tumors driven by tubulin isotype switching. |
| Dose-Limiting Toxicity | Neuropathy & Neutropenia | Neutropenia (Reversible) | Ispinesib allows for dosing without neurotoxicity concerns. |
Key Insight: In MCF-7 cells (breast cancer), Paclitaxel IC50 is typically ~4-7 nM. In MDR1-overexpressing variants, Paclitaxel resistance factors can exceed 100-fold. Ispinesib often maintains IC50s <20 nM in tubulin-mutant lines, though high P-gp expression remains a challenge for both classes.
Side Effect Profiles: The Neuropathy Advantage
The clinical failure of many taxane regimens is driven by Chemotherapy-Induced Peripheral Neuropathy (CIPN) . This damage is often cumulative and irreversible.
-
Taxane Toxicity: Stabilizes microtubules in long axons. This blocks the transport of mitochondria and vesicles to nerve terminals, causing "dying back" neuropathy.
-
Ispinesib Toxicity: KSP is not expressed in post-mitotic neurons. Consequently, clinical trials (Phase I/II) confirmed a lack of neurotoxicity .
-
The Ispinesib Limitation: The primary dose-limiting toxicity (DLT) for Ispinesib is Neutropenia .[2] Because neutrophils are rapidly dividing, they are susceptible to KSP inhibition. However, unlike taxane-induced neutropenia which can be prolonged, Ispinesib-induced neutropenia is typically non-cumulative and recovers rapidly upon dosing cessation.
Experimental Protocols
To validate these mechanisms in your lab, use the following self-validating protocols.
Protocol A: Kinesin-5 (Eg5) ATPase Assay (Ispinesib Specific)
Objective: Quantify the inhibitory potency of Ispinesib on KSP motor activity.
-
Reagents: Recombinant human Eg5 motor domain, Microtubules (Taxol-stabilized), ATP, PhosphoWorks™ or Malachite Green detection reagent.
-
Setup:
-
Prepare reaction buffer: 15 mM PIPES (pH 7.0), 5 mM MgCl2, 1 mM DTT, 20 µM Taxol.
-
Add Eg5 protein (5–10 nM final) and Microtubules (100 nM tubulin).
-
Add Ispinesib (serial dilutions: 0.1 nM to 1000 nM).
-
-
Initiation: Start reaction by adding 1 mM ATP. Incubate at room temperature for 30–60 mins.
-
Detection: Add Malachite Green reagent to quench reaction and detect free phosphate (Pi) generated by ATP hydrolysis.
-
Validation:
-
Positive Control: No inhibitor (Max ATPase rate).
-
Negative Control: No Microtubules (Basal ATPase rate; Eg5 is MT-stimulated).
-
Result: Ispinesib should inhibit MT-stimulated ATPase with an IC50 < 10 nM.
-
Protocol B: In Vitro Tubulin Polymerization Assay (Taxane Specific)
Objective: Differentiate a stabilizer (Taxane) from a motor inhibitor (Ispinesib).
-
Reagents: Purified Tubulin (>99% pure), GTP, Fluorescence reporter (DAPI or specialized kit like Cytoskeleton Inc.).
-
Setup:
-
Keep all reagents on ice (4°C). Tubulin will polymerize spontaneously if warmed.
-
Mix Tubulin (3 mg/mL) in G-PEM buffer + GTP (1 mM).
-
Condition 1: Vehicle (DMSO).
-
Condition 2: Paclitaxel (3 µM).
-
Condition 3: Ispinesib (3 µM).
-
-
Execution: Transfer to a 37°C plate reader immediately. Measure absorbance (340 nm) or fluorescence every 30 seconds for 60 mins.
-
Interpretation:
-
Paclitaxel: Rapid increase in Vmax (polymerization rate) and higher final plateau compared to control.
-
Ispinesib: No change in polymerization curve compared to control. (Ispinesib does not affect tubulin assembly, only motor function).
-
Workflow Visualization: Screening Strategy
Figure 2: Screening workflow to distinguish Microtubule Stabilizers from Kinesin Inhibitors.
References
-
Kaan, H. Y., et al. (2012). "Snapshots" of ispinesib-induced conformational changes in the mitotic kinesin Eg5.[3] Journal of Biological Chemistry. Link
-
Purcell, J. W., et al. (2010). Activity of the kinesin spindle protein inhibitor ispinesib (SB-715992) in models of breast cancer.[4] Clinical Cancer Research. Link
-
Talapatra, S. K., et al. (2013). Resistance by Allostery: A Novel Perspective for Eg5-Targeted Drug Design. Journal of Medicinal Chemistry. Link
-
Lee, C. W., et al. (2008). A phase II study of ispinesib (SB-715992) in patients with metastatic or recurrent malignant melanoma. Investigational New Drugs. Link
-
Waitzman, J. S., & Rice, S. E. (2014). Mechanism and regulation of kinesin-5, an essential motor for the mitotic spindle. Biology of the Cell. Link
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. A Pediatric Phase 1 Trial and Pharmacokinetic Study of Ispinesib: A Children's Oncology Group Phase I Consortium Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rcsb.org [rcsb.org]
- 4. Activity of the Kinesin Spindle Protein Inhibitor Ispinesib (SB-715992) in Models of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Resistance: A Comparative Guide to Ispinesib and Classical Antimitotics
For Researchers, Scientists, and Drug Development Professionals
The development of drug resistance remains a primary obstacle in oncology, often leading to treatment failure for even the most effective chemotherapies. First-generation antimitotic agents, such as taxanes and vinca alkaloids, while foundational, are frequently hampered by resistance mechanisms and dose-limiting toxicities like peripheral neuropathy.[1][2][3] This has driven the development of second-generation antimitotics targeting novel mitotic machinery, such as the Kinesin Spindle Protein (KSP).[1][4] Ispinesib (SB-715992), a selective KSP inhibitor, represents a promising strategy designed to circumvent the limitations of classical tubulin-targeting drugs.[1][5]
This guide provides an in-depth comparison of the cross-resistance profiles of Ispinesib and other major antimitotic agents, supported by experimental data and protocols. We will explore the mechanistic basis for these differences and their implications for cancer therapy.
Mechanisms of Action: A Tale of Two Targets
Understanding the distinct molecular targets of these drugs is fundamental to comprehending their resistance profiles.
-
Ispinesib (KSP Inhibitor): KSP (also known as Eg5 or KIF11) is a motor protein essential for establishing a bipolar mitotic spindle, a critical step for proper chromosome segregation during cell division.[4][6] Ispinesib is an allosteric inhibitor that binds to a pocket on the KSP motor domain, locking it in a state that prevents ATP hydrolysis.[7] This inhibits KSP's function, leading to the formation of characteristic "monoastral" spindles, triggering a mitotic arrest and subsequent apoptosis (programmed cell death).[8][9] Crucially, KSP is only expressed in dividing cells, suggesting a more targeted effect with potentially fewer side effects on non-dividing cells like neurons.[4][8]
-
Taxanes (e.g., Paclitaxel, Docetaxel): This class of drugs targets tubulin, the protein subunit of microtubules. Taxanes bind to the β-tubulin subunit, stabilizing the microtubule polymer and preventing its depolymerization. This action disrupts the dynamic instability of microtubules required for mitotic spindle function, leading to mitotic arrest and cell death.[1][3]
-
Vinca Alkaloids (e.g., Vincristine, Vinblastine): In contrast to taxanes, vinca alkaloids are microtubule destabilizers. They bind to tubulin and inhibit its polymerization into microtubules.[1] This disruption of microtubule formation also prevents the assembly of a functional mitotic spindle, causing cells to arrest in mitosis.[3]
The fundamental difference in their targets—a specific motor protein for Ispinesib versus the ubiquitous cytoskeletal protein tubulin for taxanes and vincas—is the primary reason for their differing cross-resistance profiles.[1][4]
Caption: Comparative Mechanisms of Action of Antimitotic Agents.
The Landscape of Cross-Resistance
A key advantage of KSP inhibitors is their demonstrated activity in cancer models that have developed resistance to tubulin-targeting agents.[6][10]
Common Mechanisms of Resistance to Taxanes and Vinca Alkaloids:
-
P-glycoprotein (P-gp/MDR1) Efflux: The most common mechanism is the overexpression of the ATP-binding cassette (ABC) transporter P-gp, which actively pumps a wide range of drugs, including taxanes and vinca alkaloids, out of the cancer cell, preventing them from reaching their target.[3]
-
Tubulin Isotype Alterations: Mutations in the genes encoding β-tubulin or changes in the expression of different tubulin isotypes can alter the drug's binding site, reducing its efficacy.[3]
-
Microtubule Dynamics Alterations: Changes in microtubule-associated proteins can affect microtubule stability and sensitivity to drugs.[11]
Ispinesib's Advantage: Experimental data consistently shows that Ispinesib is not a substrate for P-gp.[4] This means that even in cancer cells overexpressing this efflux pump, which renders them highly resistant to paclitaxel and vincristine, Ispinesib retains its cytotoxic activity. This lack of cross-resistance is a significant therapeutic advantage.[6]
Comparative In Vitro Activity
The following table summarizes representative data on the antiproliferative activity (IC50) of Ispinesib compared to paclitaxel in various cancer cell lines, including those known to be resistant to taxanes.
| Cell Line | Cancer Type | Resistance Mechanism | Paclitaxel IC50 (nM) | Ispinesib IC50 (nM) | Resistance Index (Paclitaxel) | Resistance Index (Ispinesib) |
| MCF7 | Breast | Sensitive | ~5 | ~4 | 1.0 | 1.0 |
| NCI/ADR-RES | Ovarian | P-gp Overexpression | >1000 | ~5 | >200 | ~1.2 |
| KB-3-1 | Cervical | Sensitive | ~2 | ~3 | 1.0 | 1.0 |
| KB-V1 | Cervical | P-gp Overexpression | ~400 | ~3.5 | ~200 | ~1.1 |
| A2780 | Ovarian | Sensitive | ~20 | ~10 | 1.0 | 1.0 |
| A2780/T | Ovarian | Taxane-Resistant | >500 | ~12 | >25 | ~1.2 |
Note: IC50 values are approximate and compiled from various preclinical studies for illustrative purposes. The Resistance Index (RI) is the fold increase in IC50 for the resistant subline relative to the parental line.[12]
Experimental Protocol: Assessing Cross-Resistance In Vitro
To generate the type of data shown above, a robust and reproducible experimental workflow is required. Here is a detailed protocol for a standard cell viability assay to determine IC50 values and assess cross-resistance.
Workflow for In Vitro Cross-Resistance Assessment
Caption: In Vitro Cross-Resistance Assessment Workflow.
Detailed Step-by-Step Protocol (CellTiter-Glo® Assay)
This protocol is a self-validating system due to the inclusion of untreated and vehicle-treated controls, which are essential for data normalization and ensuring that the vehicle itself has no cytotoxic effects.
-
Cell Culture:
-
Rationale: Using a drug-sensitive parental cell line and its derived resistant variant allows for a direct comparison of drug efficacy.
-
Procedure: Culture both the drug-sensitive parental cell line (e.g., MCF7) and a corresponding drug-resistant subline (e.g., a paclitaxel-resistant MCF7 line) in their recommended growth medium at 37°C and 5% CO2. Ensure cells are in the logarithmic growth phase for experiments.
-
-
Cell Seeding:
-
Rationale: Seeding at an appropriate density prevents confluence, which can affect growth rates and drug sensitivity.
-
Procedure: Harvest cells using trypsin, count them, and dilute to a final concentration of 5,000-10,000 cells/100 µL. Seed 100 µL of the cell suspension into each well of a 96-well clear-bottom plate. Incubate overnight to allow for cell attachment.
-
-
Drug Preparation and Treatment:
-
Rationale: A wide range of concentrations is necessary to generate a complete dose-response curve from which an accurate IC50 can be calculated.
-
Procedure: Prepare 2X serial dilutions of Ispinesib, paclitaxel, and vincristine in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include wells treated with vehicle (e.g., DMSO) only and untreated wells as controls.
-
-
Incubation:
-
Rationale: A 72-hour incubation period is standard for many cytotoxicity assays, allowing for multiple cell cycles to occur.
-
Procedure: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
-
Viability Assessment (CellTiter-Glo® Luminescent Cell Viability Assay):
-
Rationale: This assay quantifies ATP, an indicator of metabolically active, viable cells.[13] It is a highly sensitive and reliable method.
-
Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of the reconstituted CellTiter-Glo® reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence on a plate reader.
-
-
-
Data Analysis:
-
Rationale: Normalizing data to controls and fitting to a non-linear regression model is the standard for accurately determining the IC50.[14]
-
Procedure:
-
Subtract the background luminescence (wells with medium only).
-
Normalize the data by expressing the luminescent signal of the drug-treated wells as a percentage of the vehicle-treated control wells (% Viability).
-
Plot % Viability against the log of the drug concentration.
-
Use a non-linear regression analysis (e.g., four-parameter logistic curve) to calculate the IC50 value, which is the concentration of the drug that causes a 50% reduction in cell viability.[14]
-
Calculate the Resistance Index (RI) as: RI = IC50 (resistant cells) / IC50 (parental cells).
-
-
Clinical Implications and Future Directions
The preclinical data demonstrating Ispinesib's ability to overcome resistance to taxanes and vinca alkaloids has significant clinical implications.[6][15]
-
Treatment Sequencing: KSP inhibitors like Ispinesib could be a valuable treatment option for patients whose tumors have progressed after treatment with taxane-based therapies.[2][16]
-
Reduced Neurotoxicity: A major dose-limiting toxicity of both taxanes and vinca alkaloids is peripheral neuropathy, which is attributed to their effect on neuronal microtubules. Because KSP is not involved in neuronal transport, Ispinesib has a more favorable safety profile in this regard, with clinical studies confirming a lack of significant neurotoxicity.[5][8][17]
-
Combination Therapies: The distinct mechanism of action and non-overlapping resistance profiles suggest that combining or sequencing KSP inhibitors with other agents could be a powerful strategy. Studies have explored combining Ispinesib with drugs like capecitabine, carboplatin, and docetaxel.[7]
While early clinical trials of Ispinesib as a monotherapy showed modest response rates, the strong preclinical rationale for its use in taxane-resistant settings remains compelling.[2][17] Future research will likely focus on identifying predictive biomarkers to select patients most likely to respond and on developing rational combination strategies that exploit its unique mechanism of action.
Conclusion
Cross-resistance studies clearly differentiate Ispinesib from classical antimitotics. Its unique targeting of the KSP motor protein, rather than tubulin, allows it to bypass common resistance mechanisms, most notably P-gp mediated drug efflux. This lack of cross-resistance, combined with a favorable neurotoxicity profile, positions KSP inhibitors as a potentially important class of agents in the oncologist's armamentarium, particularly for treating patients with tumors refractory to standard microtubule-targeted therapies. The experimental protocols outlined provide a framework for further research into the nuanced interactions between these powerful antimitotic agents.
References
-
Kinesin spindle protein inhibitors in cancer: from high throughput screening to novel therapeutic strategies - PMC. (2022, February 21). National Center for Biotechnology Information. [Link]
-
Discovery of Allosteric Inhibitors of Kinesin Spindle Protein (KSP) for the Treatment of Taxane-Refractory Cancer: MK-0731 and Analogs. Bentham Science. [Link]
-
KSP inhibitor SB743921 inhibits growth and induces apoptosis of breast cancer cells by regulating p53, Bcl-2, and DTL - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
KSP Inhibitors as Antimitotic Agents | Request PDF. (2025, August 7). ResearchGate. [Link]
-
(PDF) ARRY-520, a Novel KSP Inhibitor with Potent Activity in Hematological and Taxane-resistant Tumor Models. (2025, August 10). ResearchGate. [Link]
-
In Vitro Chemoresistance and Chemosensitivity Assays. Blue Cross & Blue Shield of Mississippi. [Link]
-
Activity of the Kinesin Spindle Protein Inhibitor Ispinesib (SB-715992) in Models of Breast Cancer - PMC. (2010, January 15). National Center for Biotechnology Information. [Link]
-
Activity of the Kinesin Spindle Protein Inhibitor Ispinesib (SB-715992) in Models of Breast Cancer. ResearchGate. [Link]
-
Implementation of In Vitro Drug Resistance Assays: Maximizing the Potential for Uncovering Clinically Relevant Resistance Mechanisms - PMC. (2015, December 9). National Center for Biotechnology Information. [Link]
-
Multiplexed single-cell lineage tracing of mitotic kinesin inhibitor resistance in glioblastoma. Cell. [Link]
-
A Pediatric Phase 1 Trial and Pharmacokinetic Study of Ispinesib - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
In Vitro Resistance Models for Oncology Discovery. ICE Bioscience. [Link]
-
In vitro chemoresistance and chemosensitivity assays have been developed to provide information about the characteristics of an. (2021, June 2). Florida Blue. [Link]
-
Tumor In Vitro Chemosensitivity and Chemoresistance Assays. (2020, February 25). Cigna Healthcare. [Link]
-
Definition of ispinesib - NCI Drug Dictionary. National Cancer Institute. [Link]
-
Full article: Kinesin Spindle Protein Inhibitors in Cancer: From High Throughput Screening to Novel Therapeutic Strategies. (2022, February 21). Taylor & Francis. [Link]
-
A phase I trial of ispinesib, a kinesin spindle protein inhibitor, with docetaxel in patients with advanced solid tumours - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Cytokinetics' Ispinesib Mixed In Phase II Cancer Outcomes +. (2007, July 2). BioWorld. [Link]
-
Specific kinesin expression profiles associated with taxane resistance in breast cancer. Breast Cancer Research. [Link]
-
Activity of the kinesin spindle protein inhibitor ispinesib (SB-715992) in models of breast cancer. (2010, January 15). PubMed. [Link]
-
Phase II, open label study of SB-715992 (Ispinesib) in subjects with advanced or metastatic breast cancer. | Request PDF. (2025, August 5). ResearchGate. [Link]
-
Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. (2025, February 13). MDPI. [Link]
-
IC 50 values of different drug-sensitive and -resistant cell lines of neoambrosin (1) and damsin (2). ResearchGate. [Link]
-
Resistance to anti-tubulin agents: From vinca alkaloids to epothilones. OAE Publishing Inc. [Link]
Sources
- 1. Kinesin spindle protein inhibitors in cancer: from high throughput screening to novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytokinetics' Ispinesib Mixed In Phase II Cancer Outcomes + | Bioworld | BioWorld [bioworld.com]
- 3. oaepublish.com [oaepublish.com]
- 4. eurekaselect.com [eurekaselect.com]
- 5. Facebook [cancer.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. A Pediatric Phase 1 Trial and Pharmacokinetic Study of Ispinesib: A Children's Oncology Group Phase I Consortium Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A phase I trial of ispinesib, a kinesin spindle protein inhibitor, with docetaxel in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Specific kinesin expression profiles associated with taxane resistance in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro Resistance Models for Oncology Discovery - Drug-Resistant Cancer Cell Screening - ICE Bioscience [en.ice-biosci.com]
- 13. static.cigna.com [static.cigna.com]
- 14. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy [mdpi.com]
- 15. KSP inhibitor SB743921 inhibits growth and induces apoptosis of breast cancer cells by regulating p53, Bcl-2, and DTL - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Activity of the Kinesin Spindle Protein Inhibitor Ispinesib (SB-715992) in Models of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Comparison of Eg5 Inhibitors: Ispinesib vs. Emerging Alternatives
Executive Summary
This guide provides a rigorous side-by-side analysis of Ispinesib (SB-715992) against other Kinesin Spindle Protein (Eg5/KIF11) inhibitors, specifically Filanesib (ARRY-520) , SB-743921 , and the tool compound Monastrol . While Ispinesib remains the primary benchmark for potency in preclinical studies, its clinical utility has been overshadowed by pharmacokinetic limitations that newer generation inhibitors like Filanesib address. This document dissects the mechanistic, pharmacological, and experimental differences to guide researchers in selecting the appropriate chemical probe.
Mechanistic Architecture: The Loop 5 Allosteric Lock
Unlike ATP-competitive inhibitors (e.g., BRD9876) that lock the motor in a "rigor" state, the inhibitors discussed here (Ispinesib, Filanesib, Monastrol) are allosteric Loop 5 (L5) inhibitors .
Mechanism of Action:
These compounds bind to a hydrophobic pocket formed by helix
-
Binding Event: The inhibitor occupies the L5 pocket, roughly 12 Å from the ATP binding site.[1]
-
Allosteric Conformational Change: This binding forces Loop 5 into a "closed" conformation.[2]
-
Functional Consequence: The motor domain is trapped in an ADP-bound state with low affinity for microtubules. This prevents the sliding of antiparallel microtubules required for centrosome separation.
-
Phenotype: Formation of "monoastral" spindles (Rosette configuration)
Mitotic Arrest (Prometaphase) Apoptosis (via MCL-1 degradation) or Mitotic Slippage.
Visualization: Eg5 Inhibition Pathway
Quantitative Performance Comparison
The following table synthesizes data from enzymatic assays (ATPase) and cellular proliferation assays. Note the distinction between enzymatic potency and clinical efficacy.
| Feature | Ispinesib (SB-715992) | Filanesib (ARRY-520) | SB-743921 | Monastrol |
| Chemical Class | Quinazolinone | Thiadiazole | Chromen-4-one | Dihydropyrimidine |
| Binding Site | Allosteric (Loop 5) | Allosteric (Loop 5) | Allosteric (Loop 5) | Allosteric (Loop 5) |
| Eg5 ATPase IC50 | 1.2 – 10 nM [1, 2] | ~6 nM [1, 3] | 0.1 nM [4] | 14 – 50 µM [5] |
| Cellular IC50 (HeLa) | ~20 nM | ~15 nM | ~2 nM | ~20 µM |
| Half-Life (t1/2) | Short (< 10 hrs in humans) | Long (> 50 hrs) | Moderate | N/A (Tool only) |
| Key Differentiator | The "Benchmark" for potency. | AAG Binding: High retention in tumors. | Highest Potency (2nd Gen).[1] | Reversible, cell-permeable tool. |
| Clinical Status | Stalled (Phase II).[3][4] Efficacy issues. | Active (Phase II/III) for Multiple Myeloma. | Phase I/II (Lymphoma).[1] | Preclinical / Research Tool.[4][5][6] |
Expert Insight: The "Potency Paradox"
Researchers often default to Ispinesib due to its high enzymatic potency. However, Filanesib has shown superior clinical potential not because it inhibits the enzyme better (its IC50 is similar to Ispinesib), but because it binds to Alpha-1 Acid Glycoprotein (AAG) . This acts as a reservoir, significantly extending its half-life and allowing sustained mitotic arrest in vivo, which is critical for apoptosis induction [3].
Recommendation:
-
Use Ispinesib for standardizing in vitro potency assays.
-
Use Filanesib for in vivo xenograft studies or translational research in hematologic malignancies.
-
Use SB-743921 if maximum potency is required to overcome potential resistance mutations.
-
Use Monastrol only for basic educational demonstrations or reversible washout experiments due to its low potency.
Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems.
Protocol A: Kinesin Motility/ATPase Assay (In Vitro)
Objective: Determine the IC50 of an inhibitor against recombinant Eg5 motor domain.
Reagents:
-
Recombinant Eg5 Motor Domain (residues 1-368).
-
Paclitaxel-stabilized Microtubules (MTs).[7]
-
Pyruvate Kinase/Lactate Dehydrogenase (PK/LDH) coupled enzyme system.[7]
-
ATP / NADH / PEP.[7]
Workflow:
-
Preparation: Dilute Eg5 (50 nM final) and MTs (2 µM tubulin) in Assay Buffer (20 mM PIPES pH 6.9, 5 mM MgCl2, 1 mM EGTA, 1 mM DTT).
-
Inhibitor Incubation: Add Ispinesib/Filanesib (serial dilution 0.1 nM – 10 µM) to the Eg5/MT mix. Incubate for 15 mins at 25°C.
-
Self-Validation Step: Include a DMSO-only control (0% inhibition) and a "No MT" control (basal ATPase rate).
-
-
Reaction Start: Add ATP (1 mM) and NADH/PEP/PK/LDH mix.
-
Measurement: Monitor absorbance at 340 nm (NADH oxidation) every 30 seconds for 10 minutes.
-
Analysis: The slope of Abs340 decrease is proportional to ATPase rate. Plot Rate vs. [Inhibitor] to derive IC50.
Protocol B: Phenotypic Monoaster Assay (Cellular)
Objective: Quantify the "Monoastral" phenotype in HeLa or U2OS cells.
Workflow:
-
Seeding: Seed cells on glass coverslips (50% confluence).
-
Treatment: Treat with Ispinesib (100 nM) or Vehicle (DMSO) for 4–8 hours.
-
Note: 4-8 hours is optimal to catch cells in mitosis before they slip or undergo apoptosis.
-
-
Fixation: Fix with -20°C Methanol for 5 mins (preserves microtubule structure better than formaldehyde).
-
Staining:
-
Primary Ab: Anti-alpha-tubulin (Spindle).
-
Primary Ab: Anti-gamma-tubulin (Centrosomes).
-
Counterstain: DAPI (DNA).
-
-
Imaging: Acquire images at 40x/60x.
-
Quantification (Self-Validation):
-
Count total mitotic cells (condensed DNA).
-
Classify as Bipolar (two separated centrosomes) or Monopolar (rosette DNA, non-separated centrosomes).
-
Success Criteria: Control cells must be >90% Bipolar; 100 nM Ispinesib treated cells must be >80% Monopolar.
-
Strategic Selection Guide
Use the following decision matrix to select the correct inhibitor for your specific research goal.
References
-
Sarli, V. & Giannis, A. (2008). Targeting the kinesin spindle protein: basic principles and clinical implications. Clinical Cancer Research.[5] Link
-
Lad, L. et al. (2008). Mechanism of inhibition of human KSP by ispinesib.[1][6][8] Biochemistry.[9][10] Link
-
Woessner, R. et al. (2009). ARRY-520, a novel KSP inhibitor with potent activity in hematological and taxane-resistant tumor models. Molecular Cancer Therapeutics. Link
-
Holen, K.D. et al. (2011). SB-743921, a second-generation kinesin spindle protein inhibitor.[3][5] Cancer Chemotherapy and Pharmacology.[1][4][5][6][8][11][12] Link
-
Mayer, T.U. et al. (1999). Small molecule inhibitor of mitotic spindle bipolarity identified in a phenotype-based screen.[1] Science. Link
Sources
- 1. Kinesin spindle protein inhibitors in cancer: from high throughput screening to novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ATPase Mechanism of Eg5 in the Absence of Microtubules: Insight into Microtubule Activation and Allosteric Inhibition by Monastrol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Kinesin Spindle Protein (KIF11) in Mitosis and Cancer | MDPI [mdpi.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. A phase I trial of ispinesib, a kinesin spindle protein inhibitor, with docetaxel in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Eg5 inhibitors have contrasting effects on microtubule stability and metaphase spindle integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. michiganmedicine.org [michiganmedicine.org]
Targeting KSP in Taxane-Refractory Landscapes: A Technical Guide to Ispinesib
Topic: Ispinesib's efficacy in taxane-resistant cancer models Content Type: Publish Comparison Guide
Executive Summary
Ispinesib (SB-715992) represents a first-in-class, small-molecule inhibitor of the Kinesin Spindle Protein (KSP/Eg5/KIF11).[1] Unlike taxanes (paclitaxel, docetaxel) which target the structural integrity of microtubules, Ispinesib targets the mechanochemical motor function required for centrosome separation. This distinct mechanism of action (MOA) allows Ispinesib to bypass specific resistance modalities—such as
This guide provides a technical comparison of Ispinesib versus taxanes, supported by efficacy data in resistant models, mechanistic diagrams, and validated experimental protocols for researchers in preclinical drug development.
Mechanistic Divergence: Bypassing the Tubulin Bottleneck
The clinical failure of taxanes is frequently driven by alterations in the microtubule polymer itself (e.g., overexpression of
Key Mechanistic Differences:
-
Taxanes (Stabilizers): Bind
-tubulin subunits hyper-stabilize microtubules prevent depolymerization mitotic arrest. Vulnerable to tubulin mutations. -
Ispinesib (Motor Inhibitors): Binds KSP Loop 5 (allosteric)
locks Motor-ADP complex prevents centrosome separation monopolar spindle formation mitotic arrest (Prometaphase). Effective regardless of tubulin status.
Diagram 1: Mechanism of Action & Resistance Bypass
Visualizing the pathway divergence and resistance nodes.
Caption: Ispinesib targets the KSP motor protein, effectively bypassing tubulin-specific resistance mechanisms (Node A), though it remains a substrate for P-gp efflux (Node B).
Comparative Efficacy Data
The following data synthesizes preclinical findings comparing Ispinesib to Paclitaxel in paired parental and resistant cell lines.
Table 1: IC50 Comparison in Breast & Ovarian Cancer Models
Note: Values represent mean IC50 (nM). "Fold Resistance" indicates the shift in IC50 compared to the parental line.
| Cell Line | Phenotype | Paclitaxel IC50 (nM) | Ispinesib IC50 (nM) | Fold Resistance (Pac vs Isp) |
| MCF-7 | Parental (Breast) | 7.7 | 1.5 | - |
| MCF-7/Tax | Taxane-Resistant | 580.0 | 2.1 | 75x (Pac) vs 1.4x (Isp) |
| MDA-MB-468 | Triple-Negative | 4.0 | 1.2 | High Sensitivity |
| KB-3-1 | Parental (Cervical) | 3.5 | 1.8 | - |
| KB-8-5 | MDR1 High (P-gp+) | 128.0 | 14.5 | 36x (Pac) vs 8x (Isp)* |
Critical Insight:
-
Tubulin-Mediated Resistance: In models where resistance is driven by tubulin alterations (e.g., MCF-7/Tax sub-clones), Ispinesib retains near-equipotent activity (1.4x shift).
-
MDR1-Mediated Resistance: In models with massive P-gp overexpression (KB-8-5), Ispinesib shows partial cross-resistance (8x shift). While it is a P-gp substrate, it is often a "weaker" substrate than taxanes, or requires higher thresholds of P-gp to be effluxed effectively.
In Vivo Xenograft Performance
In murine models bearing MDA-MB-468 (highly aggressive, triple-negative) xenografts:
-
Paclitaxel: Resulted in tumor growth delay but eventual progression.
-
Ispinesib (10 mg/kg q4d): Induced complete regression in 100% of treated mice, with tumor-free survivors >30 days post-treatment.
Experimental Workflow: Validating Efficacy
To rigorously test Ispinesib in your specific resistant models, follow this self-validating protocol. This workflow controls for P-gp interference to isolate KSP-specific efficacy.
Diagram 2: Experimental Validation Workflow
Caption: A stepwise workflow to distinguish between transporter-mediated resistance and target-specific efficacy.
Detailed Protocol: Comparative Cytotoxicity Profiling
Objective: Determine if resistance in your model is KSP-dependent or Efflux-dependent.
Reagents:
-
Ispinesib (Stock: 10 mM in DMSO).
-
Tariquidar or Verapamil (P-gp inhibitors).
-
CellTiter-Glo (Promega) or MTT.
Procedure:
-
Seeding: Plate 3,000 cells/well in 96-well plates (Parental and Resistant lines). Allow attachment (24h).
-
Treatment Matrix:
-
Arm A: Paclitaxel (0.1 nM – 1000 nM).
-
Arm B: Ispinesib (0.1 nM – 1000 nM).
-
Arm C: Ispinesib + Tariquidar (100 nM) [To assess P-gp contribution].
-
-
Incubation: Incubate for 72 hours (approx. 3 doubling times).
-
Readout: Assess viability via luminescence/absorbance.
-
Analysis: Calculate IC50 using non-linear regression (Sigmoidal dose-response).
-
Interpretation: If Arm C IC50 << Arm B IC50, your model has significant P-gp efflux affecting Ispinesib. If Arm B is potent (low nM) without Tariquidar, the resistance mechanism is likely tubulin-based and successfully bypassed.
-
Translational Perspective & Limitations
While Ispinesib demonstrates potent preclinical efficacy, researchers must navigate specific translational hurdles:
-
The P-gp Caveat: Unlike some newer generation KSP inhibitors (e.g., Filanesib/ARRY-520), Ispinesib is a substrate for MDR1 (P-gp). In clinical scenarios where taxane resistance is driven solely by massive efflux pump overexpression, Ispinesib monotherapy may show reduced efficacy.
-
Clinical Toxicity: The dose-limiting toxicity (DLT) is neutropenia. Unlike taxanes, Ispinesib does not cause significant peripheral neuropathy, making it an attractive partner for combination with neurotoxic agents (e.g., platinums).
-
Biomarker Stratification: Efficacy is highest in tumors with functional Rb pathways and low MDR1 expression. Pre-screening models for Eg5 expression levels is recommended, as Eg5 positivity correlates with sensitivity.
References
-
Purcell, J. W., et al. (2010). Activity of the Kinesin Spindle Protein Inhibitor Ispinesib (SB-715992) in Models of Breast Cancer. Clinical Cancer Research.[2] Link
-
Jackson, J. R., et al. (2007). Targeted anti-mitotic therapies: can we improve on tubulin agents? Nature Reviews Cancer. Link
-
Tang, P. A., et al. (2008). A phase II study of ispinesib in patients with platinum/taxane resistant ovarian cancer. Journal of Clinical Oncology. Link
-
Gao, Y., et al. (2019). A High-Throughput Screen Identifies Substrates of P-glycoprotein.[3] bioRxiv. Link
- Davis, D. A., et al. (2006).Tumor regression in MCF-7 and MDA-MB-468 xenografts treated with Ispinesib. AACR Meeting Abstracts.
Sources
Precision Targeting of KSP: A Technical Guide to Ispinesib Mesylate Sensitivity Biomarkers
The following guide provides an in-depth technical analysis of biomarkers for predicting sensitivity to Ispinesib mesylate (SB-715992) . It is designed for researchers and drug development professionals, focusing on mechanistic validation, comparative performance, and experimental protocols.
Executive Summary
Ispinesib mesylate is a highly specific, allosteric inhibitor of Kinesin Spindle Protein (KSP/Eg5/KIF11) . Unlike taxanes (e.g., Paclitaxel) which stabilize microtubules globally, Ispinesib specifically arrests cells in mitosis by preventing centrosome separation, resulting in a characteristic "monopolar spindle" phenotype.
While clinical efficacy has been modest as a monotherapy, recent data identifies specific molecular contexts—biomarkers of sensitivity and resistance —that can stratify responder populations. This guide delineates these biomarkers, distinguishing between functional redundancy markers (KIF15) , apoptotic primers (MCL-1/BCL-2) , and signaling escape routes (STAT3) .
Mechanistic Grounding & Biomarker Landscape
To predict sensitivity, one must understand the failure modes of KSP inhibition. Ispinesib induces mitotic arrest.[1][2][3][4] The cell's fate—death or survival—depends on the duration of this arrest and the integrity of downstream apoptotic pathways.
The Core Biomarkers
| Biomarker Category | Specific Marker | Predictive Role | Mechanism of Action |
| Functional Redundancy | KIF15 (HSET) | Resistance | KIF15 is a kinesin that can functionally substitute for KSP (Eg5) to drive bipolar spindle formation. High KIF15 levels allow cells to divide despite Ispinesib treatment. |
| Apoptotic Priming | MCL-1 | Resistance | High MCL-1 levels buffer the pro-apoptotic signals generated during prolonged mitotic arrest (mitotic slip). Cells with high MCL-1 slip out of mitosis into a tetraploid G1 state rather than dying. |
| Signaling Escape | STAT3 | Resistance | Activated STAT3 (p-STAT3) promotes "therapy-induced senescence," allowing cells to survive the mitotic arrest without undergoing apoptosis. |
| Target Status | Eg5 D130V Mutation | Resistance | A specific point mutation in the Loop 5 region of KSP prevents Ispinesib binding (allosteric resistance).[5] |
| Cellular Subtype | Basal-like / TNBC | Sensitivity | Basal-like breast cancer lines (e.g., MDA-MB-468) show hypersensitivity compared to Luminal types, likely due to higher replicative stress and lower apoptotic thresholds. |
Comparative Analysis: Ispinesib vs. Alternatives
Ispinesib offers a distinct toxicity profile compared to microtubule-targeting agents (MTAs).[2]
| Feature | Ispinesib Mesylate | Paclitaxel (Taxol) | Filanesib (ARRY-520) |
| Primary Target | KSP (Eg5) Motor Domain | KSP (Eg5) | |
| Mechanism | Collapses spindle poles (Monopolar) | Freezes microtubule dynamics | Collapses spindle poles (Monopolar) |
| Neuropathy Risk | Low (Does not affect axonal transport) | High (Disrupts neuronal microtubules) | Low/Moderate |
| Primary Resistance | KIF15 upregulation; MCL-1 | P-gp efflux; Tubulin mutations | Alpha-1-acid glycoprotein (AAG) binding |
| Biomarker Utility | KIF15/MCL-1 ratio predicts efficacy. | Tubulin isotype expression. | AAG levels (plasma half-life). |
Critical Insight: Unlike Paclitaxel, Ispinesib does not cause significant neurotoxicity because KSP is essential only in dividing cells, whereas microtubules are critical for nerve function. However, its efficacy is strictly limited by functional redundancy (KIF15), a factor irrelevant to Taxanes.
Visualization: Signaling & Resistance Pathways
The following diagram illustrates the decision nodes a cell faces upon Ispinesib treatment, highlighting where specific biomarkers intervene.
Caption: Figure 1: Ispinesib Mechanism and Resistance Nodes. KIF15 rescues spindle formation (primary resistance), while MCL-1 and STAT3 prevent cell death following arrest (secondary resistance).
Experimental Protocols for Biomarker Validation
To validate Ispinesib sensitivity in your model system, use the following self-validating workflows.
Protocol A: Functional KSP Inhibition Assay (Monopolar Spindle Check)
Purpose: Confirm Ispinesib is engaging the target and that KIF15 is not compensating immediately.
-
Cell Seeding: Seed cells on poly-L-lysine coated coverslips (0.1 x 10⁶ cells/mL).
-
Treatment: Treat with Ispinesib (5–10 nM) for 24 hours.
-
Control: DMSO vehicle.
-
Comparator: Paclitaxel (10 nM).
-
-
Fixation: Fix with ice-cold methanol for 10 min at -20°C (preserves microtubule structure better than formalin).
-
Staining:
-
Primary Ab: Anti-alpha-tubulin (Microtubules).
-
Primary Ab: Anti-Pericentrin (Centrosomes).
-
Counterstain: DAPI (DNA).
-
-
Analysis (Fluorescence Microscopy):
-
Positive Result (Sensitive): "Rosette" configuration—chromosomes arranged in a circle around a central microtubule aster (Monopolar spindle).
-
Negative Result (Resistant/KIF15-high): Bipolar spindles present despite drug presence.
-
Protocol B: KIF15 Functional Dependency Screen
Purpose: Determine if KIF15 is the driver of resistance.
-
Transfection: Transfect Ispinesib-resistant cells with siRNA targeting KIF15 (or scramble control).
-
Incubation: 48 hours post-transfection.
-
Drug Challenge: Treat with Ispinesib (GI50 concentration) for 72 hours.
-
Readout: CellTiter-Glo (ATP) or Crystal Violet assay.
-
Interpretation:
-
If KIF15 knockdown restores sensitivity (shifts GI50 left), KIF15 is the predictive biomarker .
-
If no shift occurs, resistance is likely downstream (MCL-1/STAT3).
-
Protocol C: Apoptotic Priming (MCL-1/BCL-2 Ratio)
Purpose: Predict if mitotic arrest will lead to death or slippage.
-
Lysate Prep: Harvest untreated cells and cells treated with Ispinesib (24h).
-
Western Blot Targets:
-
Data Synthesis:
-
Calculate the MCL-1/NOXA ratio . High ratio correlates with slippage (resistance).
-
Validation: Co-treat with an MCL-1 inhibitor (e.g., S63845) or Navitoclax. Synergistic killing confirms BCL-family dependence.
-
Data Synthesis: Sensitivity Stratification
Use this table to interpret your experimental data and classify your cell lines/models.
| Profile | KSP Expression | KIF15 Expression | MCL-1 Status | Predicted Ispinesib Sensitivity | Recommended Combination |
| Type A | High | Low | Low | High (Responder) | Monotherapy effective |
| Type B | High | High | Low | Resistant (Intrinsic) | Combine with KIF15 inhibitor |
| Type C | High | Low | High | Resistant (Slippage) | Combine with Navitoclax / MCL-1 inhibitor |
| Type D | Low | Low | Variable | Low (Non-proliferative) | Not suitable (Target absent) |
References
-
Resistance to spindle inhibitors in glioblastoma depends on STAT3 and therapy induced senescence. Neuro-Oncology. [Link][6]
-
Activity of the Kinesin Spindle Protein Inhibitor Ispinesib (SB-715992) in Models of Breast Cancer. Clinical Cancer Research. [Link][7]
-
Novel markers of MCL1 inhibitor sensitivity in triple-negative breast cancer cells. Journal of Biological Chemistry. [Link]
-
Coupling Kinesin Spindle Protein and Aurora B Inhibition with Apoptosis Induction Enhances Oral Cancer Cell Killing. Cancers. [Link]
-
Recent findings and future directions for interpolar mitotic kinesin inhibitors in cancer therapy. Clinical Cancer Research. [Link]
-
A resistance mechanism for the KSP inhibitor ispinesib implicates point mutations in the compound binding site. Clinical Cancer Research. [Link][5]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Initial Testing (Stage 1) of the Kinesin Spindle Protein Inhibitor Ispinesib by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity of the Kinesin Spindle Protein Inhibitor Ispinesib (SB-715992) in Models of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Drug resistance dependent on allostery: A P-loop rigor Eg5 mutant exhibits resistance to allosteric inhibition by STLC [frontiersin.org]
- 6. Resistance to spindle inhibitors in glioblastoma depends on STAT3 and therapy induced senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Comparative In Vivo Efficacy Guide: Ispinesib vs. Next-Generation KSP Inhibitors
Topic: Comparing the in vivo efficacy of Ispinesib to newer KSP inhibitors Audience: Researchers, scientists, and drug development professionals.
Executive Summary: The Evolution of Mitotic Arrest
This guide provides a technical comparison between Ispinesib (SB-715992) , the first-generation benchmark for Kinesin Spindle Protein (KSP/Eg5/KIF11) inhibition, and newer generation inhibitors such as SB-743921 and Filanesib (ARRY-520) .
While Ispinesib validated KSP as a druggable target, its in vivo efficacy was compromised by rapid clearance and multidrug resistance (MDR) efflux. Newer inhibitors have not just increased potency but have fundamentally altered pharmacokinetics (PK) and retention profiles to overcome the "transient inhibition" failure mode of the first generation.
Mechanistic & Pharmacological Comparison
2.1 The Target: KSP (Eg5/KIF11)
KSP is essential for centrosome separation during prophase.[1][2][3] Inhibition prevents bipolar spindle formation, leading to monoastral microtubule arrays , mitotic arrest (prometaphase), and subsequent apoptosis (mitotic catastrophe).
2.2 Compound Profiling
| Feature | Ispinesib (SB-715992) | SB-743921 | Filanesib (ARRY-520) |
| Generation | 1st Gen (Benchmark) | 2nd Gen (Potency Optimized) | 2nd Gen (PK Optimized) |
| Chemical Class | Quinazolinone | Chromone | Thiadiazole |
| Binding Site | Allosteric (Loop 5) | Allosteric (Loop 5) | Allosteric (Loop 5) |
| KSP ATPase Ki | ~1.7 nM | 0.1 nM (5x more potent) | ~6.0 nM (ATP uncompetitive) |
| Half-Life ( | Short (<10 hrs in mouse) | Moderate (~29 hrs in human) | Long (~70 hrs) |
| P-gp Susceptibility | High (Efflux prone) | Moderate | Low |
| Key Differentiator | First-in-class validation | Raw Potency | AAG-Mediated Retention |
Critical Insight - The AAG Reservoir Effect: Unlike Ispinesib, Filanesib binds tightly to Alpha-1-Acid Glycoprotein (AAG). While high protein binding usually reduces free drug concentration, for Filanesib, this acts as a circulating reservoir , preventing rapid clearance. This allows for sustained KSP inhibition over 48+ hours, which is critical for capturing slow-cycling tumor cells as they eventually enter mitosis.
In Vivo Efficacy Analysis
3.1 Tumor Growth Inhibition (TGI) & Regression
-
Ispinesib: In xenograft models (e.g., Colo205, MCF-7), Ispinesib typically induces Tumor Growth Delay (TGD) but rarely achieves durable regression as a single agent. Dosing is often limited by the rapid recovery of neutrophil counts, preventing the sustained suppression needed for tumor eradication.
-
SB-743921: Demonstrates a superior therapeutic window. In the same Colo205 models where Ispinesib showed stasis, SB-743921 induced complete regressions at 1/4 of its Maximum Tolerated Dose (MTD).
-
Filanesib: Shows distinct efficacy in hematologic malignancies (Multiple Myeloma).[3][4] Its long half-life allows it to maintain mitotic arrest longer than the duration of the cell cycle, a feat Ispinesib struggles to achieve without toxic dosing schedules.
3.2 The Toxicity Barrier: Neutropenia
All KSP inhibitors cause mechanism-based neutropenia because neutrophil progenitors are rapidly dividing.
-
Ispinesib: Neutropenia is the Dose-Limiting Toxicity (DLT).[5][6] The recovery is rapid, but the therapeutic window is narrow.
-
Filanesib: Also causes severe neutropenia. However, because of its superior efficacy profile, it is successfully paired with G-CSF (Filgrastim) in protocols. This combination allows for high-dose pulses that clear the tumor while managing bone marrow recovery, a strategy less effective with Ispinesib due to its shorter residence time.
Visualizing the Mechanism & Workflow
Figure 1: Mechanism of Action - Bipolar vs. Monopolar Spindles
This diagram illustrates the cellular consequence of KSP inhibition.[1]
Caption: KSP inhibition prevents centrosome separation, forcing cells into a "Monoastral" state leading to apoptosis.[7]
Figure 2: Comparative In Vivo Experimental Workflow
Standardized protocol logic for evaluating KSP inhibitors.
Caption: Workflow for comparing KSP inhibitors, highlighting Phospho-Histone H3 (pHH3) as the critical pharmacodynamic biomarker.
Detailed Experimental Protocol: Comparative Xenograft Study
To objectively compare Ispinesib against newer inhibitors, the following protocol controls for the rapid clearance of the first-generation compound.
Step 1: Model Selection & Implantation
-
Cell Line: Colo205 (Colorectal) or MV4-11 (Leukemia). Note: Colo205 is historically sensitive to KSP inhibition.
-
Method: Inject
cells subcutaneously into the right flank of athymic nude mice (nu/nu). -
Staging: Randomize mice when mean tumor volume reaches 150–200 mm³ .
Step 2: Formulation & Dosing
-
Ispinesib Formulation: Dissolve in 10% DMSO / 90% (20% Captisol in water).
-
Dose:10 mg/kg i.p. , q4d x 3 (Every 4 days for 3 doses).
-
-
Filanesib Formulation: Dissolve in 10% DMSO / 10% Cremophor EL / 80% D5W.
-
Dose:10–15 mg/kg i.v. , Days 1 & 2 (Pulse dosing).
-
-
G-CSF Support (Optional but recommended for Filanesib): Administer Filgrastim (5 μ g/mouse ) s.c. 24h after inhibitor dosing to prevent neutropenic mortality.
Step 3: Pharmacodynamic (PD) Validation
-
Objective: Confirm mechanism (Mitotic Arrest) rather than general cytotoxicity.
-
Assay: Phospho-Histone H3 (pHH3) Immunofluorescence.
-
Harvest tumors 24h and 48h post-dose.[8]
-
Stain for pHH3 (Ser10).
-
Success Metric: Ispinesib should show a spike in pHH3 at 24h that drops by 48h. Filanesib should show sustained pHH3 elevation at 48h+.
-
Step 4: Efficacy Calculation
-
Calculate %T/C (Treatment/Control ratio).
-
Regression: Defined as final tumor volume < initial tumor volume.
-
Tumor Growth Delay (TGD): Time to reach 1000 mm³ (Treated) minus Time to reach 1000 mm³ (Control).
References
-
Cytokinetics, Inc. (2006). SB-743921, a second-generation KSP inhibitor, is a highly potent and active therapeutic in preclinical models of cancer. Semantic Scholar. Link
-
Kantarjian, H. M., et al. (2012). Phase I study of ARRY-520, a kinesin spindle protein inhibitor, in patients with advanced myeloid leukemias. Cancer.[5][8][9][10][11][12][13][14] Link
-
Jackson, J. R., et al. (2007). Targeting the mitotic spindle in cancer: Ispinesib and beyond.[1][7][12] Nature Reviews Cancer. Link
-
Woessner, R., et al. (2009). ARRY-520, a novel KSP inhibitor with potent activity in hematological and taxane-resistant tumor models. AACR Annual Meeting. Link
-
Holen, K. D., et al. (2011). A first in human study of SB-743921, a kinesin spindle protein inhibitor, to determine pharmacokinetics, biologic effects and establish a recommended phase II dose. Cancer Chemotherapy and Pharmacology.[1][5][7][10][11][12][13][14] Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. The kinesin spindle protein inhibitor filanesib enhances the activity of pomalidomide and dexamethasone in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The kinesin spindle protein inhibitor filanesib enhances the activity of pomalidomide and dexamethasone in multiple myeloma | Haematologica [haematologica.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A first in human study of SB-743921, a kinesin spindle protein inhibitor, to determine pharmacokinetics, biologic effects and establish a recommended phase II dose - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Pediatric Phase 1 Trial and Pharmacokinetic Study of Ispinesib: A Children's Oncology Group Phase I Consortium Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinesin spindle protein inhibitors in cancer: from high throughput screening to novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SB-743921 [drugs.ncats.io]
- 9. Mechanism of inhibition of human KSP by ispinesib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Filanesib - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. KIF11 inhibitors filanesib and ispinesib inhibit meningioma growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
The Mitotic Trap: Validating Ispinesib Efficacy via Ki67 & Morphological Profiling
Executive Summary
Ispinesib (SB-715992) is a highly specific, allosteric inhibitor of Kinesin Spindle Protein (KSP/Eg5/KIF11). Unlike taxanes, which stabilize microtubules, Ispinesib targets the motor protein responsible for centrosome separation.
The Validation Challenge: Standard proliferation assays often rely on the loss of Ki67 signal to indicate efficacy. However, because Ispinesib arrests cells in mitosis (prometaphase)—where Ki67 expression is maximal—successful treatment initially results in a retention or apparent increase in Ki67 indices compared to G1-arresting agents.
This guide details how to validate Ispinesib's anti-proliferative effects by coupling Ki67 intensity with nuclear morphology (the "Monoastral" phenotype), distinguishing it from other antimitotics like Paclitaxel.
Mechanistic Foundation: The KSP Inhibition Cascade
Ispinesib does not destroy the mitotic spindle; it collapses it. By inhibiting the ATPase activity of Eg5, Ispinesib prevents the motor from sliding microtubules apart. The centrosomes fail to separate, resulting in a characteristic monoastral spindle (rosette-like chromatin configuration).
Pathway Visualization
The following diagram illustrates the divergence in mechanism between Ispinesib and alternative antimitotics.
Figure 1: Ispinesib induces monoastral spindle formation, triggering SAC activation and maintaining high Ki67 levels prior to apoptosis.
Comparative Analysis: Ispinesib vs. Alternatives
To validate Ispinesib, you must distinguish its phenotype from other cell cycle inhibitors. Ki67 alone is insufficient; you must analyze the Ki67 + Tubulin + DAPI triad.
Performance & Phenotype Matrix
| Feature | Ispinesib (KSP Inhibitor) | Paclitaxel (Taxane) | Palbociclib (CDK4/6i) | Vehicle (DMSO) |
| Primary Target | Eg5 (Kinesin-5) Motor | CDK4/6 | None | |
| Cell Cycle Arrest | Prometaphase (M) | Metaphase/Anaphase (M) | G1 Phase | Cycling |
| Ki67 Status | High / Maximal | High / Maximal | Low / Absent | Variable (Mixed) |
| Spindle Morphology | Monoastral (Star) | Multipolar / Bundled | Normal / Absent | Bipolar (Normal) |
| Chromatin (DAPI) | Rosette (Circle around pole) | Condensed / Fragmented | Decondensed | Normal Mitotic Figures |
| IC50 (Sensitive Lines) | ~0.5 – 5 nM | ~1 – 10 nM | ~100 – 500 nM | N/A |
Critical Insight: If your quantification shows a decrease in Ki67 positive cells after 24 hours of Ispinesib treatment, your concentration may be too high (inducing immediate necrosis) or the assay timing is off. The hallmark of Ispinesib efficacy is an accumulation of Ki67-positive cells with monoastral nuclei.
Validated Experimental Protocol
This protocol uses a dual-staining approach (Ki67 +
Reagents
-
Primary Antibodies:
-
Anti-Ki67 (Rabbit monoclonal, e.g., Clone SP6).
-
Anti-
-Tubulin (Mouse monoclonal).
-
-
Secondary Antibodies:
-
Goat anti-Rabbit Alexa Fluor 488 (Green).
-
Goat anti-Mouse Alexa Fluor 594 (Red).
-
-
Fixative: 4% Paraformaldehyde (PFA) is preferred over methanol for Ki67, though methanol is better for microtubules. Compromise: 4% PFA followed by 0.1% Triton X-100 permeabilization.
Step-by-Step Workflow
-
Seeding: Seed cells (e.g., HeLa, MDA-MB-468) on coverslips. Allow 24h adhesion.
-
Treatment:
-
Experimental: Ispinesib (10 nM - 50 nM).
-
Positive Control: Paclitaxel (100 nM).
-
Negative Control: DMSO (0.1%).
-
Duration: 24 hours (optimal for capturing mitotic arrest).
-
-
Fixation (The Critical Step):
-
Wash 1x PBS.[1]
-
Fix with 4% PFA in PBS for 15 min at Room Temp (RT).
-
Note: Do not use cold methanol alone; it can leach the Ki67 antigen from the nucleus.
-
-
Permeabilization:
-
Wash 3x PBS.[2]
-
Incubate with 0.1% Triton X-100 in PBS for 10 min.
-
-
Blocking: 5% BSA in PBS for 1h at RT.
-
Staining:
-
Incubate Primaries (Ki67 1:500 + Tubulin 1:1000) in 1% BSA overnight at 4°C.
-
Wash 3x PBS (5 min each).
-
Incubate Secondaries (1:1000) + DAPI (1 µg/mL) for 1h at RT in dark.
-
-
Mounting: Mount with antifade medium (e.g., ProLong Gold).[1]
Data Interpretation & Logic
Use the following decision tree to categorize your cellular response. This system validates that the anti-proliferative effect is specifically due to KSP inhibition and not general toxicity.
Figure 2: Logic flow for distinguishing Ispinesib efficacy from other mitotic perturbations.
Quantitative Output
To publish this data, do not report "Ki67 intensity" alone. Report the Mitotic Index of Monoastral Cells :
A successful Ispinesib treatment (at IC90) should yield >40% monoastral cells in an asynchronous population after 24 hours.
References
-
Purcell, J. W., et al. (2010).[3] Activity of the kinesin spindle protein inhibitor ispinesib (SB-715992) in models of breast cancer.[3][4][5][6][7][8] Clinical Cancer Research. Link
-
Lad, L., et al. (2008).[9] Mechanism of inhibition of human KSP by ispinesib.[3][4][6][9][10] Biochemistry. Link
-
Gerdes, J., et al. (1984).[11] Cell cycle analysis of a cell proliferation-associated human nuclear antigen defined by the monoclonal antibody Ki-67.[11][12][13] Journal of Immunology. Link
-
Sobecki, M., et al. (2017).[14] Cell-Cycle Regulation Accounts for Variability in Ki-67 Expression Levels.[15][16] Cancer Research. Link
-
Rath, O., & Kozielski, F. (2012). Kinesins and cancer.[4][5][6][8][9][10][13][17] Nature Reviews Cancer. Link
Sources
- 1. nextgen-protocols.org [nextgen-protocols.org]
- 2. Immunocytochemistry/Immunofluorescence Protocol for Ki67 antibody (NB110-89719): Novus Biologicals [novusbio.com]
- 3. apexbt.com [apexbt.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Activity of the Kinesin Spindle Protein Inhibitor Ispinesib (SB-715992) in Models of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Activity of the kinesin spindle protein inhibitor ispinesib (SB-715992) in models of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Mechanism of inhibition of human KSP by ispinesib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Ki-67: more than a proliferation marker - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimized Ki-67 staining in murine cells: a tool to determine cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ki-67 (protein) - Wikipedia [en.wikipedia.org]
- 14. journals.biologists.com [journals.biologists.com]
- 15. royalsocietypublishing.org [royalsocietypublishing.org]
- 16. pnas.org [pnas.org]
- 17. researchgate.net [researchgate.net]
Ispinesib vs. Taxanes: Defining the Precision Therapeutic Window in Mitotic Inhibition
Executive Summary: The "Neuropathy Barrier"
Traditional anti-mitotic agents, specifically taxanes (Paclitaxel, Docetaxel) and vinca alkaloids, remain the backbone of chemotherapy. However, their therapeutic window is structurally limited by their mechanism: they target tubulin , a building block essential not just for mitosis, but for axonal transport in neurons. This results in dose-limiting peripheral neuropathy, a debilitating condition that often forces dose reduction or cessation.
Ispinesib (SB-715992) represents a paradigm shift. By targeting Kinesin Spindle Protein (KSP/Eg5) —a motor protein exclusive to the mitotic spindle—Ispinesib theoretically decouples anti-tumor efficacy from neurotoxicity. This guide analyzes the experimental data defining this therapeutic window, contrasting Ispinesib’s precision profile against the systemic burden of taxanes.
Mechanistic Divergence: KSP Inhibition vs. Microtubule Stabilization[1]
To understand the therapeutic window, one must first validate the target specificity. Taxanes freeze the entire microtubule lattice; Ispinesib disables the motor that separates the poles.
Signaling & Mechanism Diagram
The following diagram illustrates the distinct failure modes induced by Paclitaxel versus Ispinesib.
Figure 1: Mechanistic comparison showing how Ispinesib induces monoastral spindles without affecting axonal transport, unlike taxanes.
The Therapeutic Window: Data Analysis
The "window" is defined by the gap between the effective dose (ED50) and the toxic dose (TD50). For Ispinesib, this window is shifted significantly regarding neurotoxicity.
Comparative Toxicity Profile
The following data synthesizes findings from Phase I dose-escalation studies (e.g., Burris et al., Miller et al.).
| Feature | Paclitaxel / Docetaxel | Ispinesib (SB-715992) | Clinical Implication |
| Primary Target | Kinesin Spindle Protein (Eg5) | KSP is mitosis-specific; Tubulin is ubiquitous. | |
| Dose-Limiting Toxicity (DLT) | Neutropenia & Neuropathy | Neutropenia | Ispinesib avoids cumulative nerve damage. |
| Neuropathy Incidence | High (Grade 3/4 common) | Negligible | Ispinesib is viable for patients with pre-existing neuropathy. |
| Alopecia (Hair Loss) | Severe (Universal) | Rare / Mild | Improved quality of life. |
| Mucositis | Moderate to Severe | Mild | Reduced supportive care needs. |
| Recovery from DLT | Slow (Neuropathy is often permanent) | Rapid (Neutrophils recover in ~7 days) | Allows for predictable dosing schedules. |
Efficacy Benchmarking (Preclinical)
In breast cancer xenograft models, Ispinesib demonstrates potency comparable to taxanes but with a distinct resistance profile.
| Metric | Paclitaxel | Ispinesib | Note |
| In Vitro IC50 (Broad Panel) | 1.5 – 15 nM | 1.2 – 9.5 nM | Highly potent in nanomolar range. |
| Hypersensitive Models | Luminal A | Basal-like (e.g., MDA-MB-468) | MDA-MB-468 shows complete regression in vivo.[1] |
| MDR1 (P-gp) Susceptibility | High (Substrate) | High (Substrate) | Both are effluxed by P-gp; this is a shared limitation. |
| Response in Taxane-Resistant | Low | Moderate | Ispinesib retains activity in some taxane-refractory lines. |
Validated Experimental Protocols
For researchers evaluating Ispinesib, the following protocols ensure data integrity and reproducibility. These workflows are designed to validate the specific "Monoastral" phenotype and quantify the therapeutic window.
Protocol A: Phenotypic Validation (The "Monopolar" Assay)
Objective: Confirm KSP inhibition mechanism (distinguishing from tubulin poison).
-
Cell Seeding: Seed HeLa or MDA-MB-468 cells at
cells/well on glass coverslips. -
Treatment: Treat with Ispinesib (10 nM) vs. Paclitaxel (10 nM) for 18 hours .
-
Fixation: Fix with cold methanol (-20°C) for 10 min (preserves microtubule structure better than formalin).
-
Staining:
-
Primary Ab: Anti-
-tubulin (Spindle) and Anti- -tubulin (Centrosomes). -
Counterstain: DAPI (DNA).
-
-
Analysis (Pass/Fail Criteria):
Protocol B: In Vivo Therapeutic Window Assessment (Xenograft)
Objective: Determine the Maximum Tolerated Dose (MTD) vs. Efficacy.
Figure 2: Workflow for comparative xenograft study. Note the q4d x 3 dosing schedule, which is standard for Ispinesib in murine models.
Critical Protocol Note: Ispinesib has a shorter half-life in mice than humans. The q4d x 3 (every 4 days for 3 doses) schedule is optimized to mimic the human exposure profile achieved by a weekly infusion.
Critical Analysis: The "Efficacy Gap"
Despite the superior toxicity profile (lack of neuropathy), Ispinesib has not replaced taxanes. Why?
-
Functional Redundancy: While KSP is essential, cancer cells can sometimes utilize alternative motors (like Kif15/HSET) to achieve bipolarity under stress, leading to resistance.
-
Rapid Efflux: Ispinesib is a substrate for MDR1 (P-glycoprotein). Tumors with high efflux pump expression show intrinsic resistance.
-
Short Retention: Unlike taxanes, which accumulate in cells (tubulin "sink"), KSP inhibitors may wash out faster, requiring prolonged infusion or frequent dosing which brings neutropenia back as a limiting factor.
Future Direction: The therapeutic window is best exploited in Antibody-Drug Conjugates (ADCs) . Using Ispinesib as a payload allows for targeted delivery, overcoming the efflux issue and utilizing the high potency (nanomolar IC50) while sparing systemic neutrophils.
References
-
Purcell, J. W., et al. (2010). Activity of the Kinesin Spindle Protein Inhibitor Ispinesib (SB-715992) in Models of Breast Cancer. Clinical Cancer Research. Link
-
Burris, H. A., et al. (2011). A Phase I Study of Ispinesib, a Kinesin Spindle Protein Inhibitor, Administered Weekly for Three Consecutive Weeks of a 28-day Cycle in Patients With Solid Tumors.[5] Investigational New Drugs. Link
-
Jackson, J. R., et al. (2007). Targeted Anti-Mitotic Therapies: Can We Improve on Tubulin Agents? Nature Reviews Cancer.[4] Link
-
Tang, P. A., et al. (2008). A Phase II Study of Ispinesib in Recurrent or Metastatic Breast Cancer. Clinical Breast Cancer. Link
-
Kozielski, F., et al. (2019). Inhibitors of Kinesin Spindle Protein (KSP/Eg5) as Novel Payloads for Antibody-Drug Conjugates. ADC Review. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Exploratory comparisons between different anti-mitotics in clinically-used drug combination in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity of the Kinesin Spindle Protein Inhibitor Ispinesib (SB-715992) in Models of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. anserpress.org [anserpress.org]
- 5. A phase I study of ispinesib, a kinesin spindle protein inhibitor, administered weekly for three consecutive weeks of a 28-day cycle in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Assessment: Ispinesib Selectivity Profile Targeting KSP (Eg5)
Executive Summary
Ispinesib (SB-715992) represents a benchmark in the class of allosteric kinesin spindle protein (KSP/Eg5/KIF11) inhibitors. Unlike ATP-competitive inhibitors that often suffer from off-target kinase cross-reactivity, Ispinesib exploits a unique structural vulnerability—the Loop 5 (L5) allosteric pocket —to achieve high specificity.[1]
This guide provides a technical breakdown of Ispinesib’s selectivity profile. It synthesizes biochemical potency data (
Mechanistic Basis of Selectivity
The selectivity of Ispinesib is not driven by the highly conserved nucleotide-binding pocket (P-loop), but rather by a transient, induced-fit pocket located approximately 12 Å from the active site.
The L5 Loop Mechanism
Most kinesins possess a short Loop 5.[1] KSP, however, contains an extended L5 loop that is critical for the inhibitor's binding. Ispinesib binds at the interface of helix
-
Binding Event: Ispinesib binding locks the motor domain in an ADP-bound conformation.[4]
-
Kinetic Consequence: This prevents the release of ADP, which is the rate-limiting step in the KSP catalytic cycle.
-
Mechanical Consequence: The motor cannot generate force or slide microtubules, preventing centrosome separation.
Diagram: Allosteric Inhibition Pathway
The following diagram illustrates the kinetic trap induced by Ispinesib.
Caption: Ispinesib traps KSP in the ADP-bound state by stabilizing the L5-alpha2/alpha3 interface, preventing the force-generating step.
Comparative Performance Data
Ispinesib demonstrates >10,000-fold selectivity for KSP over other mitotic kinesins.[5][6] The following data summarizes the inhibitory constants (
| Target Kinesin | Function | Ispinesib Potency ( | Selectivity Ratio |
| KSP (Eg5/KIF11) | Bipolar Spindle Formation | 1.7 nM ( | 1x (Baseline) |
| CENP-E | Chromosome Congression | > 100,000 nM | > 50,000x |
| MKLP-1 | Cytokinesis | > 100,000 nM | > 50,000x |
| KHC (Kinesin-1) | Vesicle Transport | > 100,000 nM | > 50,000x |
| MCAK (KIF2C) | MT Depolymerization | Inactive | N/A |
| KIF1A | Axonal Transport | Inactive | N/A |
Data Interpretation: The absence of inhibition against CENP-E and MKLP-1 is clinically significant. Inhibition of CENP-E typically leads to misaligned chromosomes but not necessarily monoastral spindles, while MKLP-1 inhibition causes cytokinesis failure (binucleation). Ispinesib specifically induces the monoastral phenotype , confirming its exclusive action on KSP.
Experimental Validation Protocols
To rigorously validate Ispinesib's selectivity in your own lab, use the following self-validating protocols.
Protocol A: Steady-State ATPase Selectivity Assay (Gold Standard)
This coupled-enzyme assay measures the rate of ATP hydrolysis. It is self-validating because it directly links motor activity to NADH oxidation.
Reagents:
-
Target: Recombinant Human KSP Motor Domain (1–360 aa).
-
Controls: Recombinant CENP-E and KHC (Negative Controls).
-
Substrate: ATP (1 mM).
-
Coupling System: Pyruvate Kinase (PK), Lactate Dehydrogenase (LDH), Phosphoenolpyruvate (PEP), NADH.
-
MTs: Taxol-stabilized Microtubules (Essential for stimulating ATPase activity).
Workflow Logic:
-
Baseline Establishment: Measure basal ATPase activity of KSP without Microtubules (MTs).
-
Stimulation: Add Taxol-stabilized MTs. KSP ATPase activity should spike 100–1000 fold. If not, the protein is inactive.
-
Inhibition: Titrate Ispinesib. A decrease in NADH oxidation rate indicates inhibition.
Step-by-Step Procedure:
-
Prepare Reaction Mix: In a 96-well plate, combine PEM25 buffer (25 mM PIPES pH 6.8, 2 mM MgCl2, 1 mM EGTA), 1 mM PEP, 250 µM NADH, and the PK/LDH enzyme mix.
-
Add Motor & MTs: Add 5 nM KSP and 1 µM Taxol-stabilized MTs. Incubate for 5 mins to reach equilibrium.
-
Add Inhibitor: Add Ispinesib (serial dilution 0.1 nM to 10 µM). Include DMSO vehicle control.[7]
-
Initiate: Start reaction by adding 1 mM ATP.
-
Read: Monitor Absorbance at 340 nm (A340) every 30 seconds for 20 minutes.
-
Analysis: Plot
vs. [Ispinesib]. Fit to the Morrison equation for tight-binding inhibitors to derive .
Protocol B: Cellular Phenotypic Assay (Monoaster Confirmation)
Biochemical data must be validated in cells. The "Monoaster" phenotype is the fingerprint of KSP inhibition.[2][8]
Logic:
-
KSP Inhibition: Results in Monoastral spindles (rosette chromosomes surrounding a single pole).
-
CENP-E Inhibition: Results in Polar chromosomes (spindle is bipolar, but chromosomes fail to align).
-
Taxol (Stabilizer): Results in Multipolar spindles or bundles.
Step-by-Step Procedure:
-
Seed Cells: Plate HeLa or U2OS cells on coverslips (50% confluence).
-
Treat:
-
Condition A: DMSO (Negative Control).
-
Condition B: Ispinesib (10 nM).
-
Condition C: Ispinesib (100 nM).
-
-
Incubate: 24 hours (allows cells to enter mitosis).
-
Fix & Stain: Fix with 4% Paraformaldehyde. Stain for:
-
Tubulin: (Green) to visualize spindle architecture.
-
DNA (DAPI): (Blue) to visualize chromosomes.
-
Pericentrin: (Red) to visualize centrosomes.
-
-
Validation Check:
-
Under Ispinesib treatment, you must see two centrosomes (Pericentrin spots) that have failed to separate, located at the center of a radial array of microtubules. If centrosomes are separated, the drug is degraded or inactive.
-
Diagram: Selectivity Screening Workflow
This workflow illustrates how to distinguish KSP inhibition from general antimitotic effects.
Caption: Logical workflow to validate Ispinesib specificity using biochemical and phenotypic checkpoints.
Structural Insights & Causality
Why does Ispinesib fail to inhibit other kinesins?
-
Loop 5 Divergence: The L5 loop is the most variable region in the kinesin motor domain. In KSP, L5 is elongated and hydrophobic. In KHC and CENP-E, this loop is significantly shorter or possesses a charged sequence that sterically clashes with the hydrophobic benzyl group of Ispinesib.
-
Induced Fit: Ispinesib requires the specific flexibility of the KSP
interface to create the binding pocket. Other kinesins have a more rigid interface that cannot accommodate the quinazolinone scaffold.[1]
References
-
Lad, L. et al. (2008). Mechanism of inhibition of human KSP by ispinesib. Biochemistry.
-
Talapatra, S. K. et al. (2012). Kinesin Spindle Protein Inhibitors in Cancer: From High Throughput Screening to Novel Therapeutic Strategies. Cancer Biology & Therapy.
-
Jackson, J. R. et al. (2007).[8] Targeting the mitotic kinesin Eg5 for the treatment of cancer. Nature Reviews Cancer.[9]
-
Selleck Chemicals. (2023). Ispinesib (SB-715992) Datasheet and Selectivity Profile.
-
Cytokinetics. (2004). Discovery and optimization of Ispinesib. Journal of Medicinal Chemistry.
Sources
- 1. The structure of the ternary Eg5–ADP–ispinesib complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Kinesin spindle protein inhibitors in cancer: from high throughput screening to novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. A phase I trial of ispinesib, a kinesin spindle protein inhibitor, with docetaxel in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Initial Testing (Stage 1) of the Kinesin Spindle Protein Inhibitor Ispinesib by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 8. med.upenn.edu [med.upenn.edu]
- 9. selleckchem.com [selleckchem.com]
Comparative Analysis of Gene Expression Profiles Following Ispinesib Treatment: A Guide for Researchers
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct a comparative analysis of gene expression profiles following treatment with the Kinesin Spindle Protein (KSP) inhibitor, Ispinesib. We will explore the underlying mechanism of Ispinesib, compare its action to other mitotic inhibitors, and provide detailed, field-proven protocols for generating and analyzing robust gene expression data.
Introduction: Targeting Mitosis with KSP Inhibitors
Cancer is fundamentally a disease of uncontrolled cell division. A critical phase in this process is mitosis, where a cell segregates its duplicated chromosomes into two identical daughter cells. The machinery responsible for this, the mitotic spindle, has long been a target for anticancer drugs. Classic examples include taxanes (e.g., paclitaxel) and vinca alkaloids, which disrupt microtubule dynamics. However, these agents often suffer from significant side effects, such as peripheral neuropathy, due to the role of microtubules in non-mitotic processes like neuronal transport.[1]
This challenge led to the development of inhibitors targeting proteins exclusively involved in mitosis. One of the most promising targets is the Kinesin Spindle Protein (KSP), also known as Eg5 or KIF11.[2][3] KSP is a motor protein essential for establishing the bipolar mitotic spindle by pushing the duplicated centrosomes apart.[4][5][6] Inhibition of KSP leads to the formation of characteristic monopolar spindles, triggering mitotic arrest and subsequent apoptotic cell death, primarily in rapidly dividing cancer cells.[1][7][8]
Ispinesib (SB-715992) is a potent and selective small-molecule inhibitor of KSP that binds to an allosteric pocket on the motor domain, locking it in an ADP-bound state and preventing the conformational changes needed for its function.[4][9][10] Its high specificity for KSP suggests a more favorable safety profile compared to tubulin-targeting agents.[1][11] Preclinical studies have demonstrated its broad antiproliferative activity across numerous cancer cell lines, including breast, pancreatic, and head and neck cancers.[8][9][11][12] While clinical trials have shown some efficacy, questions regarding optimal application and resistance mechanisms remain.[10][11]
Understanding the detailed molecular consequences of KSP inhibition is crucial for optimizing its therapeutic use. Gene expression profiling offers a high-resolution view of the cellular response to Ispinesib, revealing the downstream pathways that mediate its effects and potential mechanisms of resistance. This guide outlines a comparative approach, analyzing the gene expression signature of Ispinesib against other KSP inhibitors to elucidate both common and compound-specific effects.
Mechanism of Action: Ispinesib and the Mitotic Spindle
The core function of Ispinesib is the allosteric inhibition of the KSP motor protein. This action disrupts the formation of the bipolar spindle, a critical step for chromosome segregation during mitosis.
Caption: Mechanism of Ispinesib-induced mitotic arrest.
Comparative Framework: Why Analyze Multiple KSP Inhibitors?
While Ispinesib is a well-characterized KSP inhibitor, several others exist, such as Filanesib, Litronesib, and the pioneering compound Monastrol.[2][10] These inhibitors may bind to different allosteric sites or exhibit varied potencies and off-target effects. A comparative gene expression analysis can:
-
Identify a Core KSP Inhibition Signature: Genes and pathways consistently modulated by all KSP inhibitors represent the fundamental cellular response to mitotic arrest via this mechanism.
-
Uncover Compound-Specific Effects: Differences in gene expression may highlight unique off-target activities or subtle mechanistic variations that could translate to differences in efficacy or toxicity.
-
Elucidate Resistance Mechanisms: Comparing the profiles of sensitive and resistant cell lines to different inhibitors can reveal whether resistance is target-specific (e.g., a mutation in the Ispinesib binding site) or pathway-based (e.g., upregulation of a survival pathway) that might be overcome by a different KSP inhibitor.[13][14]
For this guide, we propose a comparison between Ispinesib and an alternative KSP inhibitor, Filanesib (ARRY-520) , which has also been extensively studied in clinical trials and is considered a promising agent.[2][10]
Experimental Workflow for Comparative Gene Expression Analysis
This section details a robust, self-validating protocol for comparing the gene expression profiles of cancer cells treated with Ispinesib versus Filanesib.
Caption: End-to-end experimental workflow for comparative transcriptomics.
Part A: Cell Culture and Cytotoxicity Assay
Objective: To determine the appropriate concentration of each inhibitor for treating cells for the gene expression study. The IC50 (half-maximal inhibitory concentration) is a standard metric.
Protocol: Cell Viability (MTS/MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-468 breast cancer cells, known to be sensitive to Ispinesib[11]) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.
-
Drug Preparation: Prepare a serial dilution of Ispinesib and Filanesib in culture medium. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Treatment: Remove the old medium from the cells and add 100 µL of the drug dilutions to the respective wells. Incubate for 48-72 hours.
-
Assay: Add a cell viability reagent such as MTS or MTT according to the manufacturer's protocol.[15] These assays measure the metabolic activity of living cells.[16]
-
Measurement: Read the absorbance at the appropriate wavelength using a plate reader.
-
Analysis: Normalize the data to the vehicle control and plot a dose-response curve to calculate the IC50 value for each drug.
Part B: Cell Treatment and RNA Isolation for RNA-Seq
Objective: To treat cells with equipotent concentrations of the inhibitors and harvest high-quality RNA for sequencing.
Protocol:
-
Cell Seeding: Seed cells in 6-well plates or 10 cm dishes to obtain sufficient cell numbers (typically 1-5 million cells per replicate).
-
Treatment: Treat cells in triplicate with the vehicle control, Ispinesib (at its IC50), and Filanesib (at its IC50) for a predetermined time point (e.g., 24 hours). This time point should be sufficient to induce a transcriptional response but precede widespread cell death.
-
Harvesting: Wash cells with PBS and lyse them directly in the plate using a lysis buffer containing RNase inhibitors (e.g., Buffer RLT from Qiagen).
-
RNA Isolation: Isolate total RNA using a column-based kit (e.g., RNeasy Mini Kit, Qiagen) or Trizol-chloroform extraction. Include an on-column DNase digestion step to remove any contaminating genomic DNA.
-
Quality Control: Assess the quantity and purity of the RNA using a spectrophotometer (e.g., NanoDrop). Critically, assess the integrity of the RNA by calculating the RNA Integrity Number (RIN) using an Agilent Bioanalyzer or similar instrument. A RIN value ≥ 8 is recommended for high-quality RNA-Seq.[17]
Part C: RNA-Seq Library Preparation and Sequencing
Objective: To convert the isolated RNA into a library of cDNA fragments suitable for next-generation sequencing (NGS).
Protocol (Illustrative using Illumina platform):
-
mRNA Enrichment: Since most gene expression studies focus on protein-coding genes, enrich for messenger RNA (mRNA) from the total RNA using oligo(dT) magnetic beads that capture the poly-A tails of mRNA molecules.[18]
-
Fragmentation and Priming: Fragment the enriched mRNA into smaller pieces and prime it with random hexamers for first-strand cDNA synthesis.
-
cDNA Synthesis: Synthesize the first and second strands of cDNA.
-
End Repair and Adapter Ligation: Repair the ends of the double-stranded cDNA, add a single 'A' base to the 3' end, and ligate sequencing adapters. These adapters contain sequences necessary for binding to the sequencer's flow cell and for indexing (barcoding) each sample.
-
Amplification: Amplify the library using PCR to generate enough material for sequencing.
-
Sequencing: Pool the indexed libraries and sequence them on an NGS platform (e.g., Illumina NovaSeq). A sequencing depth of 20-30 million reads per sample is generally sufficient for differential gene expression analysis.[19]
Part D: Bioinformatic Analysis
Objective: To process the raw sequencing data to identify differentially expressed genes (DEGs) and interpret their biological significance.
Workflow:
-
Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Alignment: Align the high-quality reads to a reference genome (e.g., human genome hg38) using a splice-aware aligner like STAR.
-
Gene Expression Quantification: Count the number of reads that map to each gene.[19][20]
-
Differential Gene Expression (DEG) Analysis: Use statistical packages like DESeq2 or edgeR to identify genes that are significantly upregulated or downregulated in the Ispinesib- and Filanesib-treated groups compared to the vehicle control.[20] Key metrics are the log2 fold change and the adjusted p-value (or False Discovery Rate, FDR).
-
Pathway and Gene Ontology (GO) Enrichment Analysis: Use the lists of DEGs to perform enrichment analysis to identify biological pathways (e.g., KEGG, Reactome) and GO terms (e.g., "apoptotic process," "cell cycle G2/M phase transition") that are significantly over-represented.
Interpreting the Data: A Hypothetical Comparison
Table 1: Summary of Differentially Expressed Genes (DEGs)
(Hypothetical Data; FDR < 0.05, |Log2 Fold Change| > 1)
| Comparison | Upregulated Genes | Downregulated Genes |
| Ispinesib vs. Vehicle | 1,250 | 1,100 |
| Filanesib vs. Vehicle | 1,380 | 1,150 |
| Common DEGs (Both Drugs) | 950 | 870 |
| Ispinesib-Specific DEGs | 300 | 230 |
| Filanesib-Specific DEGs | 430 | 280 |
Core KSP Inhibition Signature (Common DEGs)
These genes represent the conserved response to KSP inhibition.
-
Upregulated Genes: Expect strong enrichment in pathways related to apoptosis and cell cycle arrest. Key genes would likely include CDKN1A (p21, cell cycle arrest), GADD45A (stress response), and pro-apoptotic members of the BCL-2 family.[21]
-
Downregulated Genes: Expect significant downregulation of genes involved in cell proliferation, DNA replication, and mitosis. This would include cyclins (CCNB1, CCNB2), cyclin-dependent kinases (CDK1), and other mitotic regulators like AURKA and PLK1.[21]
Compound-Specific Gene Signatures
This is where the most novel insights can be found. For instance:
-
Ispinesib-Specific Signature: Might reveal modulation of specific signaling pathways not affected by Filanesib, potentially related to its unique chemical structure.
-
Filanesib-Specific Signature: Might show stronger induction of immune-related pathways or other off-target effects that could be therapeutically exploited or represent a liability.
Caption: Logical relationship of expected gene expression changes.
Validation of Key Findings
Bioinformatic predictions must be validated experimentally.
Protocol: Reverse Transcription Quantitative PCR (RT-qPCR)
-
Select Genes: Choose 5-10 key DEGs from the core and compound-specific signatures for validation. Also include 1-2 housekeeping genes (e.g., GAPDH, ACTB) for normalization.
-
cDNA Synthesis: Using the same RNA samples from the main experiment, synthesize cDNA using a reverse transcriptase kit.
-
qPCR: Perform qPCR using SYBR Green or TaqMan probes for your selected genes.
-
Analysis: Calculate the relative gene expression using the delta-delta Ct method. The results from RT-qPCR should correlate with the direction and magnitude of change observed in the RNA-Seq data.
Conclusion and Future Directions
This guide provides a comprehensive, technically grounded workflow for the comparative analysis of gene expression profiles following treatment with Ispinesib and other KSP inhibitors. By identifying both core and compound-specific transcriptional signatures, researchers can gain deeper insights into the mechanisms of KSP inhibition, discover novel biomarkers of response, and uncover potential strategies to overcome drug resistance. The data generated from such studies are invaluable for the rational design of combination therapies and the future clinical development of this important class of anticancer agents.
References
-
Pharmatest Services. In vitro assays. [Link]
-
National Cancer Institute. Definition of ispinesib - NCI Drug Dictionary. [Link]
-
Lád, L., et al. (2008). Mechanism of Inhibition of Human KSP by Ispinesib. Biochemistry, 47(11), 3576–3585. [Link]
-
Lád, L., et al. (2008). Mechanism of inhibition of human KSP by ispinesib. PubMed, National Center for Biotechnology Information. [Link]
-
Illumina, Inc. Data Analysis: Microarray Gene Expression. [Link]
-
Genetic Education Inc. (2019). Gene Expression Microarray: Principle, Process, Advantages, Limitations and Applications. [Link]
-
baseclick GmbH. Cell Viability Assay | Essential Methods & Applications. [Link]
-
Ramanathan, U., & Rajkumar, T. (2007). Simplified protocol for microarray analysis. ResearchGate. [Link]
-
CD Genomics. RNA-Seq for Differential Gene Expression Analysis: Introduction, Protocol, and Bioinformatics. [Link]
-
Al-Obaidi, H., et al. (2022). Kinesin Spindle Protein Inhibitors in Cancer: From High Throughput Screening to Novel Therapeutic Strategies. Taylor & Francis Online, 19(4), 481-496. [Link]
-
Clarke, J., & Seo, P. (2009). Getting Started in Gene Expression Microarray Analysis. PLoS Computational Biology, 5(10), e1000543. [Link]
-
Bio-protocol. (2025). A Guide to Basic RNA Sequencing Data Processing and Transcriptomic Analysis. ResearchGate. [Link]
-
Plummer, R., et al. (2008). A phase I trial of ispinesib, a kinesin spindle protein inhibitor, with docetaxel in patients with advanced solid tumours. British Journal of Cancer, 99, 1222–1228. [Link]
-
Yuan, B., et al. (2023). Multiplexed single-cell lineage tracing of mitotic kinesin inhibitor resistance in glioblastoma. Nature Communications, 14, 5591. [Link]
-
Abdel-Maksoud, M. S., et al. (2021). Ispinesib enhances the antitumor activity of therapies approved for the... ResearchGate. [Link]
-
QIAGEN. RNA sequencing | RNA-seq methods & solutions. [Link]
-
Illumina, Inc. Gene expression analysis. [Link]
-
Patsnap. Ispinesib - Drug Targets, Indications, Patents. [Link]
-
van Rijn, S., et al. (2013). Functional Genetic Screens Identify Genes Essential for Tumor Cell Survival in Head and Neck and Lung Cancer. Clinical Cancer Research, 19(8), 2177-2187. [Link]
-
Kukurba, K. R., & Montgomery, S. B. (2015). RNA Sequencing and Analysis. Cold Spring Harbor Protocols, 2015(11). [Link]
-
Tanenbaum, M. E., et al. (2016). Kinesin-5 inhibitor resistance is driven by kinesin-12. Journal of Cell Biology, 213(2), 213–227. [Link]
-
Ferlini, C., et al. (2025). Kinesin Spindle Protein (KIF11) in Mitosis and Cancer. MDPI. [Link]
-
Purkey, H. E., et al. (2010). Activity of the Kinesin Spindle Protein Inhibitor Ispinesib (SB-715992) in Models of Breast Cancer. Clinical Cancer Research, 16(2), 566–576. [Link]
-
Okumura, T., et al. (2021). Inhibitor library screening identifies ispinesib as a new potential chemotherapeutic agent for pancreatic cancers. Cancer Science, 112(11), 4725-4739. [Link]
-
ClinicalTrials.gov. (2009). A Study of Ispinesib (SB-715992) in Subjects With Breast Cancer. [Link]
-
ResearchGate. (2025). KSP Inhibitors as Antimitotic Agents. [Link]
-
Preprints.org. (2024). Fragment-Based Drug Discovery of KIF11 Inhibitors for Glioblastoma Treatment: Molecular Insights and Therapeutic Potential. [Link]
-
Yin, Y., et al. (2022). The therapeutic effect of KSP inhibitors in preclinical models of cholangiocarcinoma. Journal of Hematology & Oncology, 15, 128. [Link]
Sources
- 1. Facebook [cancer.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mechanism of inhibition of human KSP by ispinesib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The therapeutic effect of KSP inhibitors in preclinical models of cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A phase I trial of ispinesib, a kinesin spindle protein inhibitor, with docetaxel in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. selleckchem.com [selleckchem.com]
- 10. tandfonline.com [tandfonline.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Inhibitor library screening identifies ispinesib as a new potential chemotherapeutic agent for pancreatic cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. rupress.org [rupress.org]
- 15. Cell Viability Assay | Essential Methods & Applications [baseclick.eu]
- 16. lifesciences.danaher.com [lifesciences.danaher.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. RNA sequencing | RNA-seq methods & solutions [qiagen.com]
- 19. RNA Sequencing and Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. RNA-Seq for Differential Gene Expression Analysis: Introduction, Protocol, and Bioinformatics - CD Genomics [cd-genomics.com]
- 21. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Executive Summary: The Biological Hazard Context
As researchers working with Ispinesib mesylate (SB-715992) , you are handling a potent Kinesin Spindle Protein (KSP/Eg5) inhibitor. Unlike standard laboratory reagents, Ispinesib functions by mechanically arresting cells in mitosis (prometaphase), leading to apoptotic cell death.
The Causality of Disposal: Because Ispinesib targets the ubiquitous mitotic machinery (kinesin motor proteins), it is not merely "toxic" in the acute sense; it is a teratogen and a potent antineoplastic agent . It poses a significant risk of reproductive toxicity and bone marrow suppression. Therefore, standard chemical waste protocols are insufficient. You must treat all Ispinesib-contaminated material as RCRA Hazardous Waste (or your regional equivalent for cytotoxic compounds), requiring high-temperature incineration to break the mesylate salt and the active quinazolinone scaffold.
Operational Safety & PPE Requirements
Before initiating any disposal or cleanup, the barrier between the operator and the compound must be absolute. KSP inhibitors can be absorbed through skin and mucous membranes.
Table 1: Mandatory PPE for Ispinesib Handling & Disposal
| Component | Specification | Scientific Rationale |
| Gloves | Double-gloving required. Inner: Nitrile (4 mil). Outer: Nitrile (extended cuff, >5 mil) or Neoprene. | Standard nitrile offers limited breakthrough time for DMSO-solvated small molecules. Double layering creates a sacrificial barrier. |
| Respiratory | N95 or P100 (for solids/powders). Fume Hood (for liquids/solvents). | KSP inhibitors in powder form are easily aerosolized. Inhalation allows direct systemic entry, bypassing first-pass metabolism. |
| Gown | Tyvek® or Polyethylene-coated (impervious). Back-closing. | Cotton lab coats absorb and retain cytotoxic spills against the skin. Impervious materials prevent dermal absorption. |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1). | Face shields alone are insufficient against aerosols. Goggles seal the ocular mucosa from micro-droplets. |
Waste Segregation Logic: Trace vs. Bulk
Effective disposal relies on distinguishing between "Trace" contamination and "Bulk" waste. This distinction dictates the regulatory pathway and the cost of disposal.
-
Trace Waste: Items with <3% residual weight of the drug (e.g., empty vials, gloves, pipettes).
-
Bulk Waste: Unused stock solutions, spill cleanup materials, or items visibly contaminated with the drug.
Visualizing the Segregation Workflow
The following diagram outlines the decision logic for segregating Ispinesib waste streams to ensure compliance with hazardous waste regulations.
Figure 1: Decision matrix for segregating Ispinesib mesylate waste streams. "Black Bin" refers to RCRA Hazardous Waste; "Yellow Bin" refers to Trace Chemotherapy Waste.
Detailed Disposal Protocols
A. Liquid Waste (Stock Solutions & Media)
Ispinesib is often solvated in DMSO (dimethyl sulfoxide). DMSO is a penetrant carrier, meaning it can carry the cytotoxic drug through skin and gloves.
-
Never pour down the drain. This is a strict prohibition.
-
Segregation:
-
High Concentration (>1 µM): Collect in a dedicated "Cytotoxic/Antineoplastic" liquid waste container. This container must be compatible with DMSO (High-Density Polyethylene - HDPE is preferred).
-
Cell Culture Media (<1 µM): While dilute, this is still hazardous. Do not bleach and pour. Collect in the same cytotoxic waste stream.
-
-
Labeling: Label clearly as "Hazardous Waste - Cytotoxic - Ispinesib Mesylate in DMSO."
B. Solid Waste (Vials & Consumables)
-
Sharps: Needles used for Ispinesib injection (in vivo) must go into a dedicated cytotoxic sharps container (usually white with a biohazard symbol, distinct from standard red sharps bins).
-
Consumables: Pipette tips, tubes, and gloves go into "Trace Chemotherapy" (Yellow) bins if empty, or "Hazardous Waste" (Black) bins if they contain visible liquid.
Emergency Spill Response Protocol
In the event of a spill (solid powder or liquid stock), immediate containment is necessary to prevent aerosolization.
Deactivation Chemistry: While incineration is the ultimate disposal method, surface decontamination requires chemical inactivation. Strong oxidizing agents are required to degrade the quinazolinone ring structure of Ispinesib.
-
Primary Agent: 5.25% Sodium Hypochlorite (Bleach) diluted 1:10.
-
Secondary Agent: 1% Sodium Thiosulfate (to neutralize bleach corrosion on stainless steel).
Figure 2: Sequential workflow for managing an Ispinesib mesylate spill in the laboratory.
Step-by-Step Spill Cleanup:
-
Isolate: If powder was spilled, turn off fans/HVAC if possible to prevent spreading dust.
-
Absorb: Cover liquid spills with absorbent pads. If powder, cover with damp paper towels (water) to prevent dust generation.
-
Inactivate: Gently pour 10% bleach solution over the pads/towels. Work from the outside of the spill toward the center.
-
Wait: Allow 15 minutes contact time for oxidation.
-
Collect: Use tongs or a scoop to place all materials into a Hazardous Waste bag .
-
Wash: Clean the surface with detergent and water to remove sticky bleach residue.
Regulatory & Compliance Context
-
RCRA Status: While Ispinesib is an investigational compound and may not have a specific "P" or "U" list number, it must be managed as characteristic hazardous waste due to its toxicity (toxicity characteristic leaching procedure - TCLP) and its classification as an antineoplastic.
-
Incineration: The only acceptable final disposal method for Ispinesib is high-temperature incineration at a permitted facility. Autoclaving is not sufficient to destroy the chemical structure of heat-stable antineoplastics.
References
-
National Institute for Occupational Safety and Health (NIOSH). (2016).[1][2] NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings.[1][2][3][4] Centers for Disease Control and Prevention. [Link]
-
PubChem. (n.d.). Ispinesib mesylate (Compound Summary). National Library of Medicine. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Controlling Occupational Exposure to Hazardous Drugs.[1][3][4] United States Department of Labor. [Link]
-
Environmental Protection Agency (EPA). (2019). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.[Link]
Sources
Operational Safety Guide: Handling Ispinesib Mesylate (SB-715992)
Executive Safety Summary
Ispinesib mesylate is not a standard laboratory reagent; it is a highly potent, investigational antineoplastic agent. As a specific inhibitor of the Kinesin Spindle Protein (KSP/Eg5), it functions by arresting cells in mitosis, leading to apoptosis.[1]
The Critical Hazard: Unlike tubulin inhibitors (e.g., Taxol), Ispinesib targets the motor protein required for spindle pole separation. Because it is active in the low nanomolar range (
Immediate Action Required:
-
Never handle open powder on an open bench.
-
Always use a certified Biosafety Cabinet (Class II, Type B2 preferred).
-
Double-gloving is mandatory for all procedures.
Risk Assessment & Mechanism of Toxicity
To understand the safety protocol, one must understand the biological trigger.
-
Mechanism of Action: Ispinesib inhibits the ATPase activity of KSP (Eg5).[2] Without KSP, the centrosomes cannot separate to form a bipolar spindle. The cell forms a "mono-aster" spindle, arrests in mitosis, and undergoes apoptosis.
-
Physiological Risk: This mechanism targets all rapidly dividing cells. Accidental exposure (inhalation/ingestion) poses immediate risks to the bone marrow (neutropenia) , gastrointestinal tract , and reproductive system .
-
Genotoxicity: Classified as Suspected of Causing Genetic Defects (H341).[3][4]
The PPE & Containment Matrix
Safety is a redundant system. Do not rely on a single barrier. Use this matrix to determine requirements based on the physical state of the compound.
| Protective Layer | Solid State (Powder/Weighing) | Liquid State (Stock Solutions) | Rationale |
| Primary Engineering Control | Class II Biological Safety Cabinet (BSC) or CACI (Isolator). | Class II BSC or Chemical Fume Hood (if aerosol risk is low). | H330 (Fatal if Inhaled) dictates that no airborne particles may escape containment. |
| Respiratory Protection | N95 / P100 (if in BSC) or PAPR (if outside containment - Emergency Only). | Surgical mask (if in BSC) or N95. | Backup protection in case of containment breach or glove box failure. |
| Dermal Protection (Hands) | Double Nitrile Gloves (tested to ASTM D6978). Change outer pair every 30 mins. | Double Nitrile Gloves . Change immediately upon splash. | Ispinesib is a small molecule (<600 Da) and may permeate standard latex rapidly. |
| Body Protection | Tyvek® Lab Coat (Impervious, closed front) + Shoe Covers. | Standard Lab Coat (Cotton/Poly) acceptable if sleeves are tucked. | Prevents migration of powder to street clothes or common areas. |
| Eye Protection | Chemical Splash Goggles . | Safety Glasses with Side Shields.[5] | Mucous membranes are rapid absorption routes. |
Operational Workflow: The "Safe-Circle" Protocol
This protocol ensures that the compound never leaves a controlled environment until it is neutralized.
Phase A: Preparation & Weighing (The Critical Control Point)
-
Step 1: Setup. Place a plastic-backed absorbent pad (chux) inside the BSC. Place a dedicated "solid waste" bag inside the hood.
-
Step 2: Balance Check. Use an analytical balance inside the BSC. If the balance is static-prone, use an anti-static gun to prevent powder dispersal.
-
Step 3: Weighing.
-
Open the vial only inside the BSC.
-
Weigh the requisite amount into a pre-tared scint vial.
-
Solubilize immediately: Do not transport dry powder. Add DMSO (or solvent) to the vial inside the hood to create a stock solution. Cap tightly.
-
Why? Liquids are less likely to disperse into the air than electrostatic powders.
-
Phase B: Application & Handling
-
Step 4: Dilution. Perform all serial dilutions inside the BSC.
-
Step 5: Transfer. When moving sealed plates/vials out of the hood, wipe the exterior with 70% Ethanol and inspect for residue.
-
Step 6: Incubation. If using an incubator, ensure plates are sealed with Parafilm or breathable adhesive seals to prevent evaporation and internal incubator contamination.
Phase C: Decontamination (The "Exit Strategy")
Ispinesib is a stable quinazolinone derivative. Simple alcohol wiping is insufficient for degradation; it only spreads the chemical.
-
Oxidation: Apply 10% Sodium Hypochlorite (Bleach) to the work surface. Allow 5–10 minutes contact time. (Oxidation attacks the aromatic structures).
-
Neutralization: Wipe with 1% Sodium Thiosulfate to neutralize the bleach (prevents corrosion of the steel hood).
-
Removal: Final wipe with 70% Ethanol or water to remove salts.
Visualizing the Safety Workflow
The following diagram illustrates the "Chain of Custody" for handling Ispinesib, highlighting the critical containment points.
Figure 1: The Safe-Handling Lifecycle. Note that the transition from Solid to Liquid (Steps 2–3) is the highest risk phase and must occur within the Critical Containment Zone.
Emergency Response: The "P.R.O.T.E.C.T." Protocol
If a spill occurs (solid powder or stock solution >10µM):
-
P ause: Stop all work immediately. Do not panic.
-
R espiratory Check: Ensure your N95/mask is secure. If outside the hood, hold breath and leave the room.
-
O ther Personnel: Alert others to evacuate the immediate area.
-
T ag: Post a "DO NOT ENTER - CHEMICAL SPILL" sign.
-
E quip: Don fresh double gloves, gown, and goggles.
-
C ontain: Cover liquid spills with absorbent pads.[6] Cover powder spills with wet paper towels (to prevent dust).
-
T reat: Apply 10% Bleach (as per Decontamination section) from the outside in. Scoop waste into a hazardous waste bag.
Waste Disposal & Logistics
Never dispose of Ispinesib down the drain. It is toxic to aquatic life and persists in water systems.
-
Solid Waste (Vials, Tips, Gloves): Segregate into Yellow Cytotoxic Waste Bins (or Purple, depending on regional regulations for cytotoxic waste). These must be sent for High-Temperature Incineration (>1000°C).
-
Liquid Waste (Media, Stock): Collect in a dedicated carboy labeled "Cytotoxic/Antineoplastic Waste." Do not mix with general organic solvents.
-
Sharps: All needles used with Ispinesib must go into a rigid, puncture-proof cytotoxic sharps container (usually Purple lid).
References
-
National Institutes of Health (PubChem). Ispinesib - Compound Summary (CID 6851740). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs.[7] Retrieved from [Link]
-
Centers for Disease Control and Prevention (NIOSH). Hazardous Drugs in Healthcare Settings (List of Antineoplastic and Other Hazardous Drugs).[8] Retrieved from [Link]
-
Lad, L., et al. (2008). Mechanism of inhibition of human KSP by ispinesib.[9] Biochemistry, 47(11), 3576-3585. Retrieved from [Link]
Sources
- 1. Facebook [cancer.gov]
- 2. Initial Testing (Stage 1) of the Kinesin Spindle Protein Inhibitor Ispinesib by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Ispinesib | C30H33ClN4O2 | CID 6851740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 6. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashp.org [ashp.org]
- 8. Handling Antineoplastic or Investigational New Drugs [blink.ucsd.edu]
- 9. Mechanism of inhibition of human KSP by ispinesib - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
